6-Mercaptohexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-sulfanylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c7-6(8)4-2-1-3-5-9/h9H,1-5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNQZZPAVNBESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60317045 | |
| Record name | 6-Mercaptohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17689-17-7 | |
| Record name | 17689-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Mercaptohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Mercaptohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Mercaptohexanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Mercaptohexanoic acid (6-MHA) is a bifunctional organic molecule that has garnered significant attention in various scientific and technological fields. Its structure, featuring a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, allows it to act as a versatile molecular linker. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, leading to the spontaneous formation of highly ordered self-assembled monolayers (SAMs).[1][2] This property makes 6-MHA a cornerstone in surface functionalization for applications in biosensors, nanotechnology, and drug delivery systems. The terminal carboxylic acid provides a reactive site for the covalent attachment of biomolecules, such as proteins and DNA, further expanding its utility in bioconjugation and the development of biocompatible materials.[3][4] This guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 6-MHA.
Chemical Structure and Identification
This compound consists of a six-carbon aliphatic chain, which imparts flexibility to the molecule. At one end of the chain is a thiol group, responsible for its strong interaction with metal surfaces, and at the other end is a carboxylic acid group, which can be deprotonated to carry a negative charge and serves as a point of attachment for other molecules.
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-sulfanylhexanoic acid[5][6] |
| CAS Number | 17689-17-7[4][5][7][8][9][10] |
| Molecular Formula | C₆H₁₂O₂S[4][5][8] |
| SMILES | O=C(O)CCCCCS[6][9] |
| InChI | 1S/C6H12O2S/c7-6(8)4-2-1-3-5-9/h9H,1-5H2,(H,7,8)[5][7][9] |
| InChI Key | CMNQZZPAVNBESS-UHFFFAOYSA-N[5][6][7][9] |
Physicochemical Properties
The physicochemical properties of 6-MHA are summarized in the table below. These properties are crucial for its application in various experimental settings.
Table 2: Quantitative Physicochemical Data
| Property | Value | Conditions |
| Molecular Weight | 148.22 g/mol [4][6][8][9] | |
| Appearance | Colorless to yellow liquid[4][6] | |
| Boiling Point | 273.05 °C[6] | |
| Density | 1.0715 g/mL[7][9] | at 25 °C |
| Refractive Index | n20/D 1.4846[7][9] | |
| pKa | 4.74 ± 0.10 (Predicted)[10] | |
| Surface pKa | 5.8 - 6.4[5] | In self-assembled monolayers |
Reactivity and Chemical Transformations
The dual functionality of 6-MHA dictates its chemical reactivity. The thiol and carboxylic acid groups can undergo various chemical transformations, allowing for a wide range of applications.
Thiol Group Reactivity: Oxidation to Disulfide
The thiol group of 6-MHA is susceptible to oxidation, leading to the formation of a disulfide bond (-S-S-) and the dimerization of the molecule to 6,6'-dithiodihexanoic acid.[3] This reaction can be carried out using mild oxidizing agents like hydrogen peroxide or iodine.[3] This dimerization is reversible, and the disulfide can be cleaved back to the thiol under reducing conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 3. This compound | 17689-17-7 | Benchchem [benchchem.com]
- 4. usbio.net [usbio.net]
- 5. Buy this compound | 17689-17-7 [smolecule.com]
- 6. americanelements.com [americanelements.com]
- 7. 6-巯基己酸 90% | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. 6-巯基己酸 90% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
6-Mercaptohexanoic Acid: A Technical Guide to its Core Research Applications
For: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Mercaptohexanoic acid (6-MHA) is a bifunctional organosulfur compound that has become an indispensable tool in various scientific research and development sectors. Its unique molecular structure, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, allows it to act as a versatile molecular linker. The thiol group exhibits a high affinity for noble metal surfaces, particularly gold, leading to the spontaneous formation of stable, well-ordered self-assembled monolayers (SAMs). The exposed carboxylic acid terminus provides a reactive site for the covalent immobilization of a wide array of molecules, including proteins, nucleic acids, and drug compounds. This guide provides an in-depth technical overview of the primary research applications of 6-MHA, focusing on its role in the development of biosensors, the functionalization of nanoparticles for drug delivery and diagnostics, and the modification of surfaces to control biological interactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in the laboratory.
Core Application: Self-Assembled Monolayers (SAMs) on Gold Surfaces
The ability of 6-MHA to form dense, hydrophilic self-assembled monolayers on gold surfaces is fundamental to its utility in research.[1][2] The strong interaction between the sulfur atom of the thiol group and the gold substrate drives the spontaneous organization of 6-MHA molecules into a highly ordered, single-molecule-thick layer.[1] This process transforms a bare gold surface into a functional interface with tunable chemical and physical properties.[1]
Mechanism of SAM Formation
The formation of a 6-MHA SAM on a gold surface is a two-step process: an initial, rapid physisorption of the thiol molecules onto the surface, followed by a slower chemisorption phase where covalent gold-sulfur bonds are formed.[1] Over time, typically several hours, the monolayer reorganizes to minimize free energy, resulting in a densely packed, crystalline-like structure. The alkyl chains of adjacent 6-MHA molecules align and interact through van der Waals forces, contributing to the stability and order of the monolayer.[1]
References
An In-depth Technical Guide to 6-Mercaptohexanoic Acid: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Mercaptohexanoic acid (6-MHA) is a bifunctional organosulfur compound that has garnered significant attention in various scientific and biomedical fields. Its unique molecular structure, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a six-carbon alkyl chain, makes it an invaluable tool for surface modification, bioconjugation, and the development of advanced materials. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, facilitating the formation of stable, self-assembled monolayers (SAMs). The terminal carboxylic acid provides a versatile handle for the covalent attachment of biomolecules, making it a cornerstone in the fabrication of biosensors, targeted drug delivery systems, and platforms for studying cellular interactions. This technical guide provides a comprehensive overview of the physical and chemical properties of 6-MHA, detailed experimental protocols for its key applications, and insights into its role in biological signaling pathways.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [1] |
| Molecular Formula | C₆H₁₂O₂S | [2][3] |
| Molecular Weight | 148.22 g/mol | [3] |
| Density | 1.0715 g/mL at 25 °C | |
| Boiling Point | 273.05 °C | [1] |
| Refractive Index (n20/D) | 1.4846 | |
| Storage Temperature | -20°C |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 6-sulfanylhexanoic acid | [2] |
| CAS Number | 17689-17-7 | [3] |
| pKa | ~4.5 (Carboxylic acid) | [4] |
| Solubility | Soluble in ethanol (B145695), methanol, and water. | [2] |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 11.5 (br s, 1H, -COOH), 2.53 (t, 2H, -CH₂-SH), 2.35 (t, 2H, -CH₂-COOH), 1.65 (m, 4H, -CH₂-CH₂-), 1.40 (m, 2H, -CH₂-), 1.34 (t, 1H, -SH) | [5] |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 180.1 (-COOH), 34.0 (-CH₂-COOH), 33.8 (-CH₂-SH), 28.2 (-CH₂-), 25.3 (-CH₂-), 24.5 (-CH₂-) | [5] |
| FTIR (neat), ν (cm⁻¹) | 2930 (C-H stretch), 2855 (C-H stretch), 2560 (S-H stretch), 1710 (C=O stretch), 1460 (C-H bend), 1290 (C-O stretch), 940 (O-H bend) | [6][7] |
Experimental Protocols
Detailed methodologies for the synthesis and key applications of this compound are provided below. These protocols are intended to serve as a starting point for researchers, and optimization may be required for specific experimental setups.
Synthesis of this compound from 6-Bromohexanoic Acid
This protocol describes a common method for synthesizing 6-MHA via nucleophilic substitution.
Materials:
-
6-Bromohexanoic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Thiouronium Salt Formation: In a round-bottom flask, dissolve 6-bromohexanoic acid and an equimolar amount of thiourea in ethanol.
-
Reflux the mixture with stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Hydrolysis: To the resulting crude thiouronium salt, add a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-3 hours to hydrolyze the intermediate.
-
Acidification and Extraction: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
Caption: Workflow for the synthesis of this compound.
Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces
This protocol details the procedure for creating a 6-MHA SAM on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
This compound
-
Absolute ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with appropriate personal protective equipment in a fume hood.)
-
Ultrapure water (18.2 MΩ·cm)
-
High-purity nitrogen gas
-
Clean glass vials, tweezers.
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants.
-
Carefully remove the substrate and rinse thoroughly with copious amounts of ultrapure water, followed by absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas. The cleaned substrate should be used immediately.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.
-
Immerse the cleaned gold substrate into the thiol solution.
-
Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[8]
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the thiol solution with clean tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove non-covalently bound molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
-
Caption: Workflow for forming a 6-MHA self-assembled monolayer.
Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the ligand exchange method to functionalize citrate-stabilized AuNPs with 6-MHA.
Materials:
-
Citrate-stabilized gold nanoparticle solution (synthesized via Turkevich method or purchased)[9]
-
This compound
-
Ethanol
-
Centrifuge and centrifuge tubes.
Procedure:
-
Ligand Exchange:
-
To a stirred solution of citrate-stabilized AuNPs, add an ethanolic solution of this compound. The final concentration of 6-MHA should be in excess to facilitate complete ligand exchange.
-
Continue stirring the mixture at room temperature for 12-24 hours.
-
-
Purification:
-
Transfer the solution to centrifuge tubes.
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 10,000 x g for 30 minutes). The exact parameters will depend on the nanoparticle size.
-
Carefully remove the supernatant containing excess 6-MHA and unbound citrate.
-
Resuspend the nanoparticle pellet in fresh ethanol (or an appropriate buffer).
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of unreacted reagents.
-
-
Final Resuspension: Resuspend the final pellet of 6-MHA functionalized AuNPs in the desired solvent or buffer for storage or further use.
Caption: Workflow for functionalizing gold nanoparticles with 6-MHA.
Bioconjugation to 6-MHA Functionalized Surfaces via EDC/NHS Chemistry
This protocol outlines the covalent attachment of a protein (or other amine-containing biomolecule) to a 6-MHA functionalized surface.
Materials:
-
6-MHA functionalized substrate (e.g., SAM-coated gold chip or 6-MHA-AuNPs)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous applications)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Protein to be conjugated (in Coupling Buffer)
-
Quenching Solution: 1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) in Activation Buffer.
-
Immerse the 6-MHA functionalized substrate in a mixture of the EDC and NHS solutions for 15-30 minutes at room temperature. This converts the carboxyl groups to amine-reactive NHS esters.[4]
-
-
Washing: Briefly rinse the activated substrate with Coupling Buffer to remove excess EDC and NHS.
-
Protein Coupling:
-
Immediately immerse the activated substrate in the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[10]
-
-
Quenching (Blocking):
-
Remove the substrate from the protein solution.
-
Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any remaining NHS esters.
-
-
Final Washing: Wash the substrate thoroughly with Washing Buffer to remove non-covalently bound protein, followed by a final rinse with PBS.
Caption: Workflow for EDC/NHS-mediated protein conjugation.
Role in Targeted Drug Delivery and Signaling
This compound functionalized nanoparticles are extensively explored for targeted drug delivery in cancer therapy. The carboxylic acid terminus can be conjugated with targeting ligands, such as antibodies or peptides, that specifically recognize receptors overexpressed on cancer cells, like the Epidermal Growth Factor Receptor (EGFR).[8][11] This active targeting strategy enhances the accumulation of the drug-loaded nanoparticles at the tumor site, improving therapeutic efficacy while minimizing off-target toxicity.
Upon binding to the EGFR, the nanoparticle-ligand complex is internalized by the cell, often through receptor-mediated endocytosis.[9] Once inside the cell, the payload (e.g., a chemotherapeutic drug) is released, leading to the induction of apoptosis or cell cycle arrest. The binding of the functionalized nanoparticle to EGFR can also modulate downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which are critical for cell proliferation, survival, and metastasis.[8]
Caption: EGFR signaling targeted by 6-MHA functionalized nanoparticles.
Conclusion
This compound is a remarkably versatile molecule with broad applications in research, diagnostics, and therapeutics. Its ability to form robust, functionalizable monolayers on gold surfaces provides a powerful platform for controlling interfacial properties and immobilizing biological molecules. The detailed protocols and property data presented in this guide are intended to empower researchers and drug development professionals to effectively harness the potential of 6-MHA in their respective fields. As nanotechnology and bioconjugation techniques continue to advance, the importance of well-characterized linker molecules like this compound will undoubtedly continue to grow.
References
- 1. americanelements.com [americanelements.com]
- 2. Buy this compound | 17689-17-7 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 17689-17-7 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. Surface Functionalization of Nanocarriers with Anti-EGFR Ligands for Cancer Active Targeting | MDPI [mdpi.com]
- 9. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-D6 | C6H12O2S | CID 169443283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cellular Uptake of Silica Particles Influences EGFR Signaling Pathway and is Affected in Response to EGF - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Mercaptohexanoic Acid: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Mercaptohexanoic acid (MHA) is a versatile organosulfur compound that has garnered significant attention across various scientific disciplines, including nanotechnology, materials science, and biomedicine. Its unique bifunctional nature, possessing both a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, allows it to serve as a crucial molecular linker. This guide provides an in-depth overview of the fundamental properties of this compound, its synthesis, and its applications, with a focus on its role in the functionalization of gold nanoparticles, the formation of self-assembled monolayers (SAMs), and its emerging use in biosensing and drug delivery systems. Detailed experimental protocols and workflow visualizations are provided to facilitate its practical application in a laboratory setting.
Core Properties of this compound
This compound is a colorless to light yellow liquid with a distinct odor. Its key identifiers and physicochemical properties are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 17689-17-7 | [1][2] |
| Molecular Formula | C6H12O2S | [1][2] |
| Molecular Weight | 148.22 g/mol | [1][2] |
| IUPAC Name | 6-sulfanylhexanoic acid | |
| Synonyms | MHA, 6-Mercaptocaproic acid | [1] |
| Density | ~1.0715 g/mL at 25 °C | |
| Boiling Point | 273.05 °C | |
| Storage Temperature | -20°C | [2] |
Synthesis of this compound
Several synthetic routes for this compound have been reported. The primary methods include:
-
From Hexanoic Acid: A common method involves the reaction of hexanoic acid with hydrogen sulfide (B99878) in the presence of a suitable catalyst.
-
Thiol Addition: this compound can also be synthesized through the addition of sodium hydrosulfide (B80085) to hexanoic acid derivatives.
-
Alkylation Reactions: Another route involves the alkylation of thiol-containing compounds with halogenated hexanoic acids.
Key Applications in Research and Development
The dual functionality of MHA makes it an invaluable tool in surface chemistry and bioconjugation.
Stabilization and Functionalization of Gold Nanoparticles
The thiol group of this compound exhibits a strong affinity for gold surfaces, making it an excellent capping agent for gold nanoparticles (AuNPs). This binding prevents aggregation and allows for precise control over nanoparticle size and distribution during synthesis. The exposed carboxylic acid groups render the nanoparticles water-soluble and provide a reactive handle for the covalent attachment of biomolecules.
Caption: Workflow for the functionalization of gold nanoparticles with this compound.
Formation of Self-Assembled Monolayers (SAMs)
This compound readily forms well-ordered, densely packed self-assembled monolayers (SAMs) on gold substrates.[3] This process is driven by the spontaneous chemisorption of the thiol groups onto the gold surface. The resulting monolayer presents a surface of carboxylic acid groups, which can be used to alter the surface properties (e.g., wettability, biocompatibility) or to immobilize biomolecules for various applications.
Caption: Experimental workflow for the formation of a this compound SAM on a gold substrate.
Biosensing Applications
The ability to form stable, functionalized surfaces makes MHA a key component in the development of biosensors. By immobilizing biorecognition elements such as antibodies, enzymes, or nucleic acids onto an MHA-modified electrode, highly sensitive and selective sensors can be fabricated for the detection of specific analytes.[3][4] The alkyl chain of MHA acts as a spacer, which can help to minimize steric hindrance and maintain the biological activity of the immobilized molecules.[4]
Caption: A simplified signaling pathway for an MHA-based electrochemical biosensor.
Drug Delivery Systems
In the field of drug delivery, this compound can be used to conjugate drug molecules to nanoparticles, improving their targeting and delivery properties.[3] The MHA linker can enhance the stability of the drug-nanoparticle conjugate and control the release of the therapeutic agent.
Experimental Protocols
Synthesis of this compound-Functionalized Gold Nanoparticles
This protocol is adapted from methods for synthesizing citrate-stabilized gold nanoparticles followed by ligand exchange.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Sodium citrate solution (1%)
-
This compound (MHA)
-
Deionized water
-
Round-bottom flask, condenser, stir plate
Procedure:
-
Synthesis of Citrate-Stabilized AuNPs:
-
In a 250 mL round-bottom flask with a condenser, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil while stirring.
-
Rapidly add 10 mL of 1% sodium citrate solution. The solution color will change from yellow to gray, then purple, and finally to a deep red.
-
Continue boiling for 15 minutes, then remove from heat and allow to cool to room temperature with continued stirring.
-
-
Functionalization with MHA:
-
To the cooled citrate-stabilized AuNP solution, add a methanolic solution of this compound. The final concentration of MHA should be optimized for the specific application.
-
Allow the mixture to stir for at least 2 hours at room temperature to facilitate ligand exchange.
-
-
Purification:
-
Transfer the MHA-functionalized AuNP solution to centrifuge tubes.
-
Centrifuge the solution to pellet the nanoparticles. The speed and duration will depend on the nanoparticle size.
-
Remove the supernatant and resuspend the pellet in methanol to wash away excess MHA and citrate.
-
Repeat the centrifugation and resuspension steps two more times.
-
After the final wash, resuspend the purified MHA-AuNPs in the desired solvent for storage at 4°C.
-
Formation of a this compound Self-Assembled Monolayer on a Gold Substrate
This protocol outlines the steps for creating a high-quality MHA SAM on a gold surface.
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
This compound (MHA)
-
Absolute ethanol (B145695) (200 proof)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Ultrapure water (18.2 MΩ·cm)
-
High-purity nitrogen gas
-
Glass beakers, tweezers
Procedure:
-
Substrate Cleaning:
-
Piranha Etch (for robust cleaning, handle with extreme care in a fume hood): Carefully immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes.
-
Rinse the substrate extensively with ultrapure water.
-
Follow with a final rinse in absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas. The cleaned substrate should be used immediately.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Completely immerse the clean, dry gold substrate in the MHA solution in a sealed container.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature to ensure a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the MHA solution and rinse it thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
Store the SAM-modified substrate in a clean, dry environment (e.g., a desiccator) until use.
-
Conclusion
This compound is a fundamental building block in modern materials science and nanotechnology. Its ability to form robust linkages to gold surfaces while presenting a versatile carboxylic acid terminus has enabled significant advancements in the development of functionalized nanoparticles, biosensors, and drug delivery systems. The experimental protocols and workflows provided in this guide offer a practical starting point for researchers and developers looking to harness the unique properties of this important molecule. As research continues, the applications of this compound are expected to expand further, solidifying its role as a critical tool in the creation of advanced materials and biomedical technologies.
References
A Comprehensive Technical Guide to the Solubility of 6-Mercaptohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of 6-Mercaptohexanoic acid (6-MHA). Due to a lack of readily available quantitative data in published literature, this guide focuses on the qualitative solubility profile derived from its chemical properties and provides a detailed experimental protocol for its determination.
Core Concepts: Understanding the Solubility of this compound
This compound is a bifunctional organic molecule containing both a carboxylic acid group (-COOH) and a thiol group (-SH) at opposite ends of a six-carbon aliphatic chain. This structure dictates its solubility, which is heavily influenced by the solvent's polarity and the pH of the medium.
Expected Solubility Profile:
-
Water: 6-MHA is expected to have limited solubility in neutral water. The nonpolar hexyl chain counteracts the polarity of the carboxylic acid and thiol groups. Thiols, in general, exhibit lower solubility in water compared to alcohols of similar molecular weight due to weaker hydrogen bonding.[1][2]
-
Aqueous Basic Solutions (e.g., sodium hydroxide, sodium bicarbonate): The solubility of 6-MHA is significantly enhanced in basic solutions.[3][4] The carboxylic acid group deprotonates to form a highly polar carboxylate salt, which is readily soluble in water.
-
Aqueous Acidic Solutions: In acidic solutions, the carboxylic acid remains protonated, thus the solubility is expected to be low, similar to that in neutral water.
-
Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO): 6-MHA is anticipated to be soluble in polar organic solvents. The polar functional groups can engage in hydrogen bonding and dipole-dipole interactions with these solvents.
-
Nonpolar Organic Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid and thiol groups, 6-MHA is expected to have poor solubility in nonpolar solvents.
The following table summarizes the predicted qualitative solubility of this compound in various solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water (neutral) | Low | The nonpolar alkyl chain limits solubility despite the presence of polar functional groups. |
| Ethanol, Methanol | Soluble | The alcohol solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar groups of 6-MHA. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid and thiol protons. |
| Acetone, Acetonitrile | Moderately Soluble | These solvents are polar but less capable of hydrogen bonding compared to protic solvents, leading to moderate solubility. | |
| Nonpolar | Hexane, Toluene | Insoluble | The "like dissolves like" principle suggests poor solubility due to the significant difference in polarity. |
| Aqueous Basic | 5% Sodium Hydroxide | Soluble | Deprotonation of the carboxylic acid to a carboxylate salt dramatically increases polarity and aqueous solubility.[3][4] |
| 5% Sodium Bicarbonate | Soluble | Similar to strong bases, bicarbonate is sufficiently basic to deprotonate the carboxylic acid. | |
| Aqueous Acidic | 5% Hydrochloric Acid | Insoluble | The carboxylic acid remains protonated, and the overall polarity is insufficient for significant aqueous solubility. |
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed methodology for the quantitative determination of 6-MHA solubility in a specific solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument.
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 6-MHA to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Accurately pipette a known volume of the solvent into each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved 6-MHA in each vial.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.
-
Dilute the supernatant with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of 6-MHA of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of 6-MHA in the diluted sample solutions from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of 6-MHA in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
The following diagrams illustrate the key concepts and workflows related to the solubility of this compound.
Caption: Logical relationship between 6-MHA's structure and its solubility.
Caption: Workflow for determining the solubility of 6-MHA.
References
An In-depth Technical Guide to the Synthesis and Purification of 6-Mercaptohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 6-Mercaptohexanoic acid (6-MHA), a versatile bifunctional molecule widely utilized in biomedical research, nanotechnology, and drug development. This document details various synthetic routes and purification methodologies, presenting quantitative data in structured tables and providing detailed experimental protocols for key procedures. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.
Introduction
This compound (CAS 17689-17-7) is an organosulfur compound featuring a terminal thiol group and a carboxylic acid functionality. This unique structure allows it to act as a linker molecule, enabling the conjugation of various substrates. Its primary applications include the functionalization of gold nanoparticles for use in diagnostics and drug delivery, the formation of self-assembled monolayers (SAMs) on metal surfaces to alter their physicochemical properties, and as a component in the synthesis of more complex molecules for pharmaceutical applications. The purity and yield of 6-MHA are critical for these applications, necessitating well-defined and efficient synthesis and purification protocols.
Synthesis of this compound
Several synthetic pathways have been established for the production of 6-MHA. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials. The most common methods are detailed below.
Synthesis from 6-Bromohexanoic Acid and Thiourea (B124793)
This is a widely used and reliable method that proceeds via the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the thiol.
Reaction Scheme:
Figure 1: Synthesis of 6-MHA from 6-Bromohexanoic Acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromohexanoic acid and thiourea (1.2-1.5 molar equivalents) in a suitable solvent such as 1,4-dioxane (B91453) or ethanol.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling the reaction mixture, add an aqueous solution of a base (e.g., sodium hydroxide) and heat to reflux for an additional 2-4 hours to hydrolyze the isothiouronium salt.
-
Work-up: Cool the mixture and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 4.
-
Extraction: Extract the product into an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 6-MHA as a yellow oil.[1]
Thiol-Ene Radical Addition
Thiol-ene "click" chemistry offers a high-yield and efficient alternative, involving the radical-mediated addition of a thiol to an alkene. In this case, a suitable thiol, such as thioacetic acid, is reacted with a 5-hexenoic acid derivative.
Reaction Scheme:
Figure 2: Thiol-Ene Synthesis of 6-MHA.
Experimental Protocol:
-
Reaction Setup: In a quartz reaction vessel, dissolve 5-hexenoic acid, thioacetic acid (in slight excess), and a radical photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in a suitable solvent like dichloromethane.
-
Photoirradiation: While stirring at room temperature, irradiate the mixture with a UV lamp (e.g., 365 nm). Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Hydrolysis: The resulting thioester is then hydrolyzed using a base (e.g., sodium hydroxide) in a water/methanol mixture.
-
Purification: After acidification, the product is extracted, dried, and concentrated as described in the previous method.
Synthesis from ε-Caprolactone
This method involves the ring-opening of ε-caprolactone with a sulfur nucleophile. A common precursor to 6-MHA, 6-bromohexanoic acid, can be synthesized in high yield from ε-caprolactone.
2.3.1. Synthesis of 6-Bromohexanoic Acid from ε-Caprolactone
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and gas inlet, dissolve ε-caprolactone in an organic solvent (e.g., n-hexane, cyclohexane, or dichloromethane).
-
Reaction: Bubble dry hydrogen bromide gas through the solution while maintaining the temperature between 0 °C and 40 °C. The reaction is typically stirred for several hours after the HBr addition is complete.[2]
-
Crystallization and Isolation: Cool the reaction mixture to induce crystallization of 6-bromohexanoic acid. The solid product is then isolated by filtration, washed with a cold solvent, and dried.[2]
The resulting 6-bromohexanoic acid can then be converted to 6-MHA using the thiourea method described in section 2.1.
Quantitative Data on Synthesis Methods
The yield and purity of 6-MHA are highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes typical quantitative data for the synthesis of 6-MHA and its precursor, 6-bromohexanoic acid.
| Synthesis Method | Starting Materials | Solvent | Typical Yield (%) | Typical Purity (%) | Reference |
| 6-MHA Synthesis | |||||
| From 6-Bromohexanoic Acid | 6-Bromohexanoic acid, Thiourea | 1,4-Dioxane, Ethanol | 60 - 85 | >95 | [1] |
| Thiol-Ene Reaction | 5-Hexenoic acid, Thioacetic acid | Dichloromethane | High | High | [1] |
| 6-Bromohexanoic Acid Synthesis | |||||
| From ε-Caprolactone | ε-Caprolactone, Hydrogen Bromide | n-Hexane | 95 | 99.2 | [2] |
| From ε-Caprolactone | ε-Caprolactone, Hydrogen Bromide | Cyclohexane | 92 | 99.4 | [2] |
| From ε-Caprolactone | ε-Caprolactone, Hydrogen Bromide | Dichloromethane | 93 | 99.2 | [2] |
Purification of this compound
Purification is a critical step to remove unreacted starting materials, by-products, and disulfide-linked dimers. The choice of purification method depends on the scale of the synthesis and the required purity level.
Vacuum Distillation
Vacuum distillation is a common method for purifying 6-MHA on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.
Workflow for Vacuum Distillation:
Figure 3: Workflow for Vacuum Distillation of 6-MHA.
Experimental Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum pump with a pressure gauge. A cold trap between the apparatus and the pump is recommended.
-
Charging the Flask: Place the crude 6-MHA into the distillation flask along with a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually reduce the pressure inside the apparatus to the desired level (typically 5-20 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of 6-MHA under the applied pressure. The boiling point of 6-MHA is 273.05 °C at atmospheric pressure, which is significantly lower under vacuum.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly venting to atmospheric pressure.
Column Chromatography
For smaller scale purifications and to achieve very high purity, silica (B1680970) gel column chromatography is an effective method.
Workflow for Column Chromatography:
Figure 4: Workflow for Column Chromatography Purification.
Experimental Protocol:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 6-MHA in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. A gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane) can be used to separate the product from impurities.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the composition of each fraction using TLC. The typical Rf value for 6-MHA is approximately 0.5 in a 2:1 hexane:ethyl acetate mixture.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Characterization
The identity and purity of the synthesized 6-MHA should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (S-H, C=O, O-H).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final product.
Conclusion
The synthesis and purification of this compound can be achieved through several reliable methods. The choice of the synthetic route depends on factors such as scale, cost, and desired purity. The reaction of 6-bromohexanoic acid with thiourea is a robust and high-yielding method, while thiol-ene chemistry offers an efficient alternative. Proper purification, primarily through vacuum distillation or column chromatography, is essential to obtain high-purity 6-MHA suitable for its various applications in research and development. The detailed protocols and comparative data provided in this guide serve as a valuable resource for scientists and researchers working with this important bifunctional molecule.
References
The Interaction of 6-Mercaptohexanoic Acid with Gold Surfaces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 6-mercaptohexanoic acid (MHA) on gold surfaces. MHA is a bifunctional molecule widely used for the surface modification of gold, enabling the immobilization of biomolecules and the fabrication of biosensors, drug delivery systems, and other advanced nanomaterials.[1] Understanding the fundamental principles of its interaction with gold is crucial for the rational design and optimization of these applications.
Core Mechanism of Action: Chemisorption and Self-Assembly
The interaction between this compound and gold is a multi-step process that results in the formation of a highly ordered self-assembled monolayer (SAM). This process is driven by the strong affinity of the sulfur atom for gold and the subsequent organization of the alkyl chains.
1.1. The Thiol-Gold Bond: A Semi-Covalent Interaction
The foundational step in the formation of an MHA layer on a gold surface is the chemisorption of the thiol group (-SH) onto the gold substrate. The widely accepted mechanism involves the oxidative addition of the S-H bond to the gold surface, leading to the formation of a gold-thiolate (Au-S) bond and the reductive elimination of a hydrogen atom.[2] This bond is considered to be "semi-covalent" in nature, with a bond energy that lies between that of a true covalent bond and a dipole-dipole interaction.[3] The strength of this bond, estimated to be around 44 kcal/mol, is a key factor in the stability of the resulting monolayer.[2]
The interaction is also described by Hard and Soft Acid and Base (HSAB) theory, where the soft acid nature of gold(I) ions on the surface leads to a preferential strong bond with the soft base of the sulfur atom in the thiol.[3] While the bulk gold is in the Au(0) state, the surface atoms can exhibit different electronic properties. Some theories suggest that the bonding is primarily between Au(0) and a thiyl radical (S•), dominated by van der Waals forces with some covalent character.[4]
1.2. Formation of a Self-Assembled Monolayer (SAM)
Following the initial chemisorption, the MHA molecules organize into a densely packed, ordered monolayer on the gold surface. This self-assembly process occurs in distinct stages:
-
Initial Adsorption (Lying-Down Phase): At low surface coverage, the MHA molecules tend to adsorb with their alkyl chains oriented parallel to the gold surface.[2][5]
-
Nucleation and Island Formation: As the surface concentration of MHA increases, lateral van der Waals interactions between the alkyl chains become significant. This leads to a two-dimensional phase transition where molecules begin to orient more vertically, forming ordered islands.[2][5]
-
Monolayer Completion (Standing-Up Phase): These islands grow until they coalesce, forming a complete, densely packed monolayer where the alkyl chains are tilted at an angle of approximately 30° from the surface normal.[5] This tilted arrangement allows for maximal van der Waals interactions between the chains, contributing to the overall stability of the SAM.
The terminal carboxylic acid (-COOH) group of the MHA molecules is exposed at the monolayer-environment interface, providing a versatile functional handle for subsequent chemical modifications, such as the conjugation of proteins, DNA, or drugs.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the interaction of this compound and similar alkanethiols on gold surfaces.
| Parameter | Typical Value(s) | Technique(s) | Notes |
| Thiol-Gold Bond Energy | ~44 kcal/mol (~184 kJ/mol) | Theoretical Calculations, Thermal Desorption | This strong, semi-covalent bond is responsible for the stability of the SAM.[2][8] |
| Au-S Bond Length | 2.4 - 2.5 Å | Surface X-ray Scattering, DFT | The exact bond length can vary depending on the adsorption site on the gold lattice. |
| SAM Thickness | Variable (dependent on chain length and tilt angle) | Ellipsometry, AFM, XPS | For a C6 chain, the thickness is typically in the range of 8-10 Å. |
| Molecular Tilt Angle | ~30° from the surface normal | NEXAFS, FTIR | This tilt allows for optimal packing and van der Waals interactions between alkyl chains.[5] |
| Surface Coverage | High (e.g., 96%) | Electrochemistry | A high degree of surface coverage is achievable, leading to a low-defect monolayer.[8] |
| Water Contact Angle | Variable (dependent on pH and surface protonation) | Contact Angle Goniometry | A hydrophilic surface is expected due to the exposed carboxylic acid groups. The contact angle will decrease as the COOH groups deprotonate to COO-. |
| Apparent Surface pKa | 5.2 - 8.4 | Electrochemical Impedance Spectroscopy | The pKa of the terminal carboxylic acid groups can be significantly different from its value in solution due to the local microenvironment of the SAM.[9] |
| Electron Transfer Rate Constant (kapp) | ~2.47 x 10⁻⁵ cm/s (for Fe(CN)₆³⁻/⁴⁻ redox probe) | Cyclic Voltammetry | The MHA SAM acts as a barrier to electron transfer, and the rate constant provides information about the packing and defect density of the monolayer.[8] |
| Double-Layer Capacitance (Cd) | ~18 µF/cm² (on MHA-modified gold) | Cyclic Voltammetry | The capacitance decreases significantly from that of a bare gold electrode (~71 µF/cm²) upon formation of the insulating MHA monolayer.[8] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the interaction of MHA on gold surfaces are provided below.
3.1. Preparation of MHA Self-Assembled Monolayers on Gold
This protocol describes the standard procedure for forming an MHA SAM on a gold substrate.
-
Materials:
-
Gold-coated substrate (e.g., gold-sputtered silicon wafer or glass slide)
-
This compound (MHA)
-
Anhydrous ethanol (B145695)
-
Deionized (DI) water
-
Nitrogen gas source
-
-
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. This can be achieved by rinsing with ethanol and DI water, followed by drying under a stream of nitrogen. For more rigorous cleaning, UV-ozone treatment or piranha solution (a mixture of sulfuric acid and hydrogen peroxide; handle with extreme caution) can be used.
-
Solution Preparation: Prepare a solution of MHA in ethanol, typically at a concentration of 1-10 mM.
-
Immersion: Immerse the cleaned gold substrate into the MHA solution. The self-assembly process begins immediately.
-
Incubation: Allow the substrate to remain in the solution for a sufficient time to ensure the formation of a well-ordered monolayer. A typical incubation time is 12-24 hours at room temperature.
-
Rinsing: After incubation, remove the substrate from the MHA solution and rinse it thoroughly with copious amounts of ethanol to remove any non-specifically adsorbed molecules.
-
Drying: Dry the MHA-modified gold substrate under a gentle stream of nitrogen gas.
-
Storage: Store the functionalized substrate in a clean, dry environment until further use.
-
3.2. Characterization by X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical states of the species on the surface.
-
Instrumentation: An XPS system with a monochromatic Al Kα or Mg Kα X-ray source.
-
Procedure:
-
Sample Introduction: Mount the MHA-modified gold substrate onto the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface. Expect to see peaks for Au, S, C, and O.
-
High-Resolution Scans: Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and O 1s regions.
-
Data Analysis:
-
Au 4f: The Au 4f peaks (4f₇/₂ and 4f₅/₂) will be characteristic of metallic gold.
-
S 2p: The S 2p spectrum is crucial for confirming the formation of the gold-thiolate bond. The S 2p₃/₂ peak for a thiolate species on gold is typically observed around 162 eV. The absence of a peak around 164 eV indicates the cleavage of the S-H bond.
-
C 1s: The C 1s spectrum can be deconvoluted into components corresponding to the alkyl chain (C-C, C-H) at ~285 eV and the carboxylic acid group (O=C-OH) at a higher binding energy (~289 eV).
-
O 1s: The O 1s spectrum will show a peak corresponding to the oxygen atoms in the carboxylic acid group.
-
-
3.3. Characterization by Scanning Tunneling Microscopy (STM)
STM provides real-space images of the surface with atomic resolution, allowing for the visualization of the molecular packing of the MHA SAM.
-
Instrumentation: A scanning tunneling microscope capable of operating in air or under controlled environments.
-
Procedure:
-
Sample Preparation: Use an atomically flat gold substrate, such as Au(111) on mica, for the best results. Prepare the MHA SAM as described in section 3.1.
-
Imaging:
-
Mount the sample in the STM.
-
Use a mechanically cut Pt/Ir tip.
-
Engage the tip with the surface and begin scanning.
-
Typical imaging parameters are a bias voltage of ±5 to ±300 mV and a tunneling current of 0.2-20 nA.[10]
-
-
Image Analysis:
-
Observe the characteristic herringbone reconstruction of the underlying Au(111) surface, which may be lifted upon SAM formation.[11]
-
Analyze the images to determine the packing structure and lattice parameters of the MHA monolayer. Alkanethiols on Au(111) often form a (√3 x √3)R30° superlattice.[10]
-
Identify any defects in the monolayer, such as pinholes or domain boundaries.
-
-
3.4. Characterization by Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR, particularly in a specular reflectance mode, is used to probe the vibrational modes of the MHA molecules and determine their orientation and conformation.
-
Instrumentation: An FTIR spectrometer equipped with a specular reflectance accessory.
-
Procedure:
-
Background Spectrum: Acquire a background spectrum using a clean, bare gold substrate.
-
Sample Spectrum: Acquire a spectrum of the MHA-modified gold substrate.
-
Data Analysis:
-
The absence of the S-H stretching vibration (around 2550-2600 cm⁻¹) confirms the formation of the Au-S bond.[8][12]
-
Analyze the positions of the symmetric (νs(CH₂)) and asymmetric (νas(CH₂)) methylene (B1212753) stretching modes around 2850 cm⁻¹ and 2920 cm⁻¹, respectively. The positions of these peaks are indicative of the conformational order of the alkyl chains. For a well-ordered, all-trans conformation, these peaks are typically found at lower wavenumbers compared to a disordered, liquid-like state.
-
The C=O stretching vibration of the carboxylic acid group will be observed around 1700-1750 cm⁻¹. The position and shape of this peak can provide information about hydrogen bonding between adjacent MHA molecules.[13]
-
-
Visualizations
Diagram 1: Mechanism of this compound Chemisorption on a Gold Surface
Caption: Oxidative addition of the MHA thiol group to the gold surface.
Diagram 2: Self-Assembled Monolayer (SAM) Formation Process
Caption: Stages of MHA self-assembled monolayer formation on a gold surface.
Diagram 3: Experimental Workflow for XPS Analysis of MHA on Gold
Caption: Workflow for the characterization of an MHA SAM using XPS.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. pnas.org [pnas.org]
- 5. In situ studies of thiol self-assembly on gold from solution using atomic force microscopy | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Surface modification of gold nanoparticles with 6-mercapto-1-hexanol to facilitate dual conjugation of protoporphyrin IX and folic acid for improving the targeted photochemical internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.org [mdpi.org]
- 9. researchgate.net [researchgate.net]
- 10. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. piketech.com [piketech.com]
6-Mercaptohexanoic Acid for Nanoparticle Functionalization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Mercaptohexanoic acid (6-MHA) and its application in the functionalization of nanoparticles, particularly gold nanoparticles (AuNPs). 6-MHA is a bifunctional molecule widely utilized to impart stability and functionality to nanoparticles, serving as a crucial linker for the attachment of biomolecules in various biomedical applications, including diagnostics, drug delivery, and biosensing.
Introduction to this compound (6-MHA)
This compound is an organosulfur compound featuring a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, connected by a six-carbon alkyl chain. This unique structure allows it to act as a versatile molecular linker. The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, forming a stable self-assembled monolayer (SAM). The exposed carboxylic acid terminus then provides a reactive site for the covalent attachment of a wide array of molecules, such as proteins, peptides, nucleic acids, and small molecule drugs.
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C₆H₁₂O₂S[1] |
| Molecular Weight | 148.22 g/mol [1] |
| Appearance | Liquid |
| Key Functional Groups | Thiol (-SH), Carboxylic Acid (-COOH) |
| CAS Number | 17689-17-7[1] |
The Functionalization Process: Mechanism and Key Considerations
The functionalization of gold nanoparticles with 6-MHA is primarily achieved through a ligand exchange reaction. In this process, the citrate (B86180) ions that typically stabilize as-synthesized AuNPs are displaced by the thiol groups of 6-MHA, which form strong gold-thiolate bonds on the nanoparticle surface.
The stability and properties of the resulting functionalized nanoparticles are influenced by several factors, including the size of the nanoparticle core, the surface coverage density of 6-MHA, and the pH of the surrounding medium.
Quantitative Data on 6-MHA Functionalization
The following tables summarize key quantitative parameters associated with the functionalization of gold nanoparticles with 6-MHA and similar thiol-containing molecules.
Table 1: Physicochemical Properties of Bare vs. Functionalized Gold Nanoparticles
| Parameter | Bare AuNPs (Citrate-Stabilized) | 6-MHA Functionalized AuNPs | Characterization Technique |
| Core Diameter (TEM) | 10 - 20 nm | 10 - 20 nm | Transmission Electron Microscopy (TEM) |
| Hydrodynamic Diameter (DLS) | ~30 nm | Increases (e.g., >40 nm) | Dynamic Light Scattering (DLS)[2] |
| Zeta Potential | Approx. -30 mV to -40 mV[3] | Shifts towards less negative or positive values | Electrophoretic Light Scattering (ELS)[3] |
| Surface Plasmon Resonance (λmax) | ~520 nm (for 20 nm spheres)[4] | Red-shift of 2-5 nm[4] | UV-Vis Spectroscopy[4] |
Table 2: Surface Coverage and Binding Characteristics
| Parameter | Typical Value/Range | Method of Determination |
| Surface Coverage Density | ~7.4 molecules/nm² (for mercaptosulfonates) | Isothermal Titration Calorimetry (ITC), UV-Vis Spectroscopy |
| Binding Mechanism | Gold-thiolate bond formation | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of gold nanoparticles and their subsequent functionalization with this compound.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of approximately 20 nm citrate-stabilized gold nanoparticles.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Sodium citrate solution (1% w/v)
-
Ultrapure water
-
All glassware must be rigorously cleaned.
Procedure:
-
In a 250 mL round-bottom flask equipped with a condenser, bring 100 mL of 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.[4]
-
Rapidly add 10 mL of 1% sodium citrate solution to the boiling HAuCl₄ solution.[4]
-
The color of the solution will change from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of gold nanoparticles.[4]
-
Continue boiling the solution for an additional 15 minutes with stirring.[4]
-
Remove the heat source and allow the solution to cool to room temperature with continuous stirring.[4]
-
Store the citrate-stabilized AuNPs at 4°C.[4]
Protocol 2: Functionalization of Gold Nanoparticles with this compound
This protocol details the ligand exchange reaction to form 6-MHA functionalized AuNPs.
Materials:
-
Citrate-stabilized gold nanoparticle solution (from Protocol 1)
-
This compound (6-MHA)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (1 M)
Procedure:
-
Adjust the pH of the citrate-stabilized AuNP solution to 11 with 1 M NaOH.[3]
-
Prepare a 10 mM solution of this compound in ethanol.
-
Add the ethanolic solution of 6-MHA to the nanoparticle solution in a ratio of 0.1 mL of 6-MHA solution to 1 mL of nanoparticles.[3]
-
Stir the mixture overnight in an ice bath to allow for the ligand exchange reaction to reach equilibrium.[3]
Protocol 3: Purification of 6-MHA Functionalized Gold Nanoparticles
This protocol describes the purification of the functionalized AuNPs to remove excess reactants.
Materials:
-
6-MHA functionalized AuNP solution (from Protocol 2)
-
Ultrapure water
Procedure:
-
Transfer the 6-MHA functionalized AuNP solution to centrifuge tubes.
-
Centrifuge the solution at 15,000 rpm for 20 minutes to pellet the nanoparticles.[3]
-
Carefully decant the supernatant which contains unreacted 6-MHA and displaced citrate ions.[3]
-
Resuspend the nanoparticle pellet in ultrapure water.[3]
-
Repeat the centrifugation and resuspension steps at least two more times to ensure high purity.
-
After the final wash, resuspend the purified 6-MHA-AuNPs in the desired buffer or solvent for storage at 4°C.
Visualization of Workflows and Mechanisms
The following diagrams illustrate key experimental workflows and conceptual mechanisms involving 6-MHA functionalized nanoparticles.
References
Methodological & Application
Application Notes and Protocols for the Functionalization of Gold Nanoparticles with 6-Mercaptohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, offering a versatile platform for a multitude of biomedical applications, including targeted drug delivery, advanced bioimaging, and sensitive diagnostics. Their utility is profoundly enhanced through surface functionalization, a process that improves their stability and biocompatibility, and allows for the attachment of specific molecules.
This document provides a comprehensive, step-by-step protocol for the functionalization of AuNPs with 6-Mercaptohexanoic acid (6-MHA). The 6-MHA molecule features a thiol (-SH) group that forms a strong covalent bond with the gold surface via a ligand exchange reaction, and a terminal carboxylic acid (-COOH) group. This carboxylated surface is ideal for subsequent conjugation with a wide array of biomolecules, such as antibodies, peptides, and therapeutic agents, making 6-MHA a crucial linker in the development of sophisticated nanomedicines.
Data Presentation
Successful functionalization of gold nanoparticles with this compound induces measurable changes in their physicochemical properties. The following table summarizes typical quantitative data obtained from the characterization of AuNPs before and after surface modification.
| Parameter | Before Functionalization (Citrate-Stabilized AuNPs) | After Functionalization (6-MHA-AuNPs) | Characterization Technique |
| Core Diameter | 5-100 nm (synthesis dependent) | No significant change | Transmission Electron Microscopy (TEM) |
| Hydrodynamic Diameter | Slightly larger than core diameter | Increase of 5-15 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 mV to -50 mV | Increase to a less negative value (e.g., -10 mV to -20 mV) | Electrophoretic Light Scattering (ELS) |
| Surface Plasmon Resonance (λmax) | ~520 nm (for ~20 nm spheres) | Red-shift of 2-5 nm | UV-Vis Spectroscopy |
Experimental Protocols
This section details the necessary protocols for the synthesis of citrate-stabilized gold nanoparticles, their subsequent functionalization with this compound, and the final purification steps.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of approximately 20 nm citrate-stabilized gold nanoparticles.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Sodium citrate (B86180) solution (1% w/v)
-
Ultrapure water
-
Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
Procedure:
-
In a clean round-bottom flask equipped with a condenser, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.[1]
-
Rapidly add 10 mL of 1% sodium citrate solution to the boiling HAuCl₄ solution.[1]
-
Observe the color change of the solution from pale yellow to blue, and then to a brilliant red, which indicates the formation of gold nanoparticles.[1]
-
Continue boiling and stirring for an additional 15 minutes to ensure the completion of the reaction.[1]
-
Allow the solution to cool to room temperature with continuous stirring.
-
Store the resulting citrate-stabilized AuNPs at 4°C for future use.[1]
Protocol 2: Functionalization of Gold Nanoparticles with this compound
This protocol outlines the ligand exchange reaction to coat the citrate-stabilized AuNPs with 6-MHA.
Materials:
-
Citrate-stabilized gold nanoparticle solution (from Protocol 1)
-
This compound (6-MHA)
-
Ethanol
-
Ultrapure water
-
pH meter and solutions for pH adjustment (e.g., dilute NaOH)
Procedure:
-
Prepare a 10 mM stock solution of 6-MHA in ethanol.
-
To 10 mL of the citrate-stabilized AuNP solution, adjust the pH to approximately 11 with dilute NaOH. This step is crucial for deprotonating the carboxylic acid group of 6-MHA, which aids in its solubility and interaction.
-
Add the 6-MHA stock solution to the AuNP solution to achieve a final concentration that provides a significant molar excess of 6-MHA. A typical starting point is a final 6-MHA concentration of 1 mM.
-
Incubate the mixture at room temperature with gentle stirring for 24 hours to allow the ligand exchange reaction to proceed to completion.
Protocol 3: Purification of 6-MHA Functionalized Gold Nanoparticles
This protocol describes the removal of excess 6-MHA and displaced citrate ions from the functionalized AuNP solution.
Materials:
-
6-MHA functionalized AuNP solution (from Protocol 2)
-
Ultrapure water or a suitable buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Transfer the 6-MHA functionalized AuNP solution to centrifuge tubes.
-
Centrifuge the solution at a speed sufficient to pellet the nanoparticles. For ~20 nm AuNPs, a speed of approximately 10,000 x g for 30 minutes is a good starting point.
-
Carefully decant and discard the supernatant, which contains excess 6-MHA and displaced citrate.
-
Resuspend the nanoparticle pellet in 10 mL of ultrapure water or desired buffer by gentle vortexing or sonication.
-
Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of impurities.
-
After the final wash, resuspend the purified 6-MHA functionalized AuNPs in the desired volume of ultrapure water or buffer for storage at 4°C.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and functionalization of gold nanoparticles with this compound.
Caption: Experimental workflow for the synthesis and functionalization of AuNPs with 6-MHA.
References
Application Notes and Protocols for the Formation of 6-Mercaptohexanoic Acid Self-Assembled Monolayers (SAMs)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the formation of 6-Mercaptohexanoic acid (MHA) self-assembled monolayers (SAMs) on gold surfaces. MHA SAMs are instrumental in various scientific and biomedical applications, including biosensing, drug delivery, and fundamental surface chemistry studies.[1][2][3] The carboxylic acid terminus of MHA provides a versatile functional group for the subsequent immobilization of biomolecules, making it a cornerstone for creating biocompatible and functionalized surfaces.[3][4]
Overview
Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. In the case of MHA on gold, the thiol (-SH) group exhibits a strong affinity for the gold surface, leading to the formation of a stable, covalent gold-thiolate bond.[2][5] The alkyl chains of adjacent MHA molecules then align through van der Waals interactions, resulting in a densely packed monolayer.[6] This process creates a well-defined surface with exposed carboxylic acid (-COOH) groups, which can be used for further chemical modifications.[4]
Quantitative Data Summary
The successful formation of a high-quality MHA SAM is dependent on several key experimental parameters. The following table summarizes typical quantitative data for the formation and characterization of MHA SAMs on gold substrates.
| Parameter | Recommended Value/Range | Expected Outcome/Characterization | Source(s) |
| MHA Concentration | 1 - 10 mM in ethanol (B145695) | Formation of a well-ordered monolayer. | [2][7][8] |
| Immersion Time | 12 - 24 hours | Allows for the slow organization step, leading to a more stable and ordered SAM.[7][9] | [7][10] |
| Solvent | Absolute Ethanol | Common solvent for dissolving MHA and facilitating SAM formation. | [2][7][8] |
| Substrate | Gold-coated silicon wafers, glass slides, or quartz crystals | Provides the necessary surface for thiol-gold interaction. | [2] |
| Cleaning Procedure | Piranha solution (3:1 H₂SO₄:H₂O₂) for 5-15 minutes | Results in a pristine gold surface, crucial for optimal SAM formation.[2][7] | [2][7] |
| Water Contact Angle | Varies with surface packing and cleanliness | A lower contact angle indicates a more hydrophilic surface due to the carboxylic acid groups. | [11] |
| SAM Thickness | ~1-3 nm | Dependent on the alkyl chain length and tilt angle.[6] | [6] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the formation of an MHA SAM on a gold substrate.
3.1. Materials and Reagents
-
Gold-coated substrates
-
This compound (MHA), ≥90% purity[4]
-
Absolute Ethanol (ACS grade)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Hydrogen Peroxide (H₂O₂), 30%
-
Ultrapure water (18.2 MΩ·cm)
-
High-purity nitrogen or argon gas
-
Glass beakers and petri dishes
3.2. Substrate Preparation (Gold Surface Cleaning)
Safety Precaution: Piranha solution is extremely corrosive and a strong oxidizer. It must be handled with extreme caution in a chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add the hydrogen peroxide to the sulfuric acid slowly.
-
Prepare Piranha Solution: In a clean glass beaker inside a fume hood, slowly and carefully add one part 30% hydrogen peroxide to three parts concentrated sulfuric acid. The solution will become very hot.
-
Substrate Immersion: Using clean, non-metallic tweezers, carefully immerse the gold substrate into the hot piranha solution for 5-10 minutes.[2]
-
Rinsing: Gently remove the substrate from the piranha solution and rinse it thoroughly with copious amounts of ultrapure water.
-
Final Rinse and Drying: Rinse the substrate with absolute ethanol and dry it under a gentle stream of high-purity nitrogen or argon gas.[2][7]
-
Immediate Use: The cleaned substrate should be used immediately for SAM formation to prevent atmospheric contamination.[2]
3.3. MHA Solution Preparation
-
Prepare a 1 mM solution of MHA in absolute ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate amount of MHA in 10 mL of absolute ethanol.
-
Sonicate the solution for a few minutes to ensure the MHA is fully dissolved.
3.4. Self-Assembled Monolayer Formation
-
Place the cleaned and dried gold substrate in a clean glass petri dish.
-
Pour the 1 mM MHA solution into the petri dish, ensuring the entire gold surface is submerged.
-
To minimize oxidation, it is recommended to purge the container with an inert gas (nitrogen or argon) before sealing.[8]
-
Seal the petri dish (e.g., with parafilm) and allow the self-assembly process to proceed for 18-24 hours at room temperature in a vibration-free environment.[7] While the initial chemisorption is rapid, longer incubation times are crucial for the molecules to rearrange and form a highly ordered and stable monolayer.[9]
3.5. Post-Formation Rinsing and Drying
-
After the incubation period, carefully remove the substrate from the MHA solution using clean tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-specifically adsorbed MHA molecules.[7]
-
Dry the MHA-coated substrate under a gentle stream of high-purity nitrogen or argon gas.
-
Store the functionalized substrate in a clean, dry environment (e.g., a desiccator) until further use.
Visualization of Experimental Workflow and SAM Structure
4.1. Experimental Workflow
Caption: Experimental workflow for MHA SAM formation.
4.2. Chemical Structure of MHA SAM on Gold
Caption: MHA SAM on a gold surface.
Characterization Techniques
Verification of a successful MHA SAM formation is crucial. Several surface-sensitive techniques can be employed:
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, showing the presence of sulfur, carbon, and oxygen, and can provide information about the chemical state of the sulfur (thiolate bond).[11]
-
Fourier Transform Infrared Spectroscopy (FTIR): Can identify the characteristic vibrational modes of the alkyl chain and the carboxylic acid group.[12]
-
Contact Angle Goniometry: Measures the surface wettability. A hydrophilic surface with a low water contact angle is expected due to the terminal carboxylic acid groups.[11]
-
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): Provide topographical information about the monolayer, revealing its order and packing.[5][12]
Applications in Research and Drug Development
The ability to create a well-defined, functionalized surface using MHA SAMs opens up a wide range of applications:
-
Biosensors: The carboxylic acid groups can be activated to covalently immobilize antibodies, enzymes, or DNA probes for the specific detection of target analytes.[3][7]
-
Drug Delivery: MHA-functionalized nanoparticles can be used to conjugate drugs and targeting ligands, enhancing the efficacy and specificity of therapeutic agents.[1][3]
-
Cell Adhesion Studies: The controlled surface chemistry allows for the investigation of cell-surface interactions, which is critical in tissue engineering and biomedical implant development.[7]
-
Fundamental Surface Science: MHA SAMs provide a model system for studying acid-base chemistry at interfaces and understanding protein adsorption phenomena.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 17689-17-7 | Benchchem [benchchem.com]
- 4. 6-巯基己酸 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pradeepresearch.org [pradeepresearch.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fiveable.me [fiveable.me]
- 12. Immobilization of gold nanorods onto acid-terminated self-assembled monolayers via electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing 6-Mercaptohexanoic Acid for Robust Protein Immobilization in Biosensors
Introduction
The effective immobilization of proteins onto sensor surfaces is a critical step in the development of reliable and sensitive biosensors. 6-Mercaptohexanoic acid (6-MHA) is a widely utilized bifunctional linker molecule that facilitates the covalent attachment of proteins to gold surfaces. Its structure, featuring a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, allows for the formation of a stable self-assembled monolayer (SAM) on gold substrates via the thiol-gold interaction. The terminal carboxylic acid groups then provide reactive sites for the covalent coupling of proteins, typically through their primary amine residues. This method offers a stable and oriented immobilization of proteins, which is essential for retaining their biological activity and ensuring reproducible sensor performance. The use of 6-MHA and similar short-chain thiols can lead to the formation of less crystalline, but more reactive, SAMs, which can be advantageous for efficient protein binding.[1][2]
Principle of Immobilization
The immobilization process using 6-MHA is a multi-step procedure that relies on well-established chemical reactions.
-
Self-Assembled Monolayer (SAM) Formation: The thiol group of 6-MHA has a strong affinity for gold surfaces, leading to the spontaneous formation of a dense, organized monolayer. This process creates a new surface with exposed carboxylic acid functionalities.
-
Activation of Carboxylic Acid Groups: The terminal carboxyl groups of the 6-MHA SAM are activated using a carbodiimide (B86325) crosslinker, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[4][5]
-
Formation of a Stable NHS Ester: The unstable O-acylisourea intermediate is prone to hydrolysis. NHS is added to react with this intermediate, forming a more stable, amine-reactive NHS ester.[3][5] This two-step process increases the efficiency of the coupling reaction.[3]
-
Covalent Protein Coupling: The NHS ester readily reacts with primary amine groups (-NH2) on the protein surface, such as the N-terminus or the epsilon-amino group of lysine (B10760008) residues.[6] This reaction forms a stable amide bond, covalently linking the protein to the sensor surface.
-
Deactivation (Blocking): Any remaining unreacted NHS esters on the surface are deactivated or "blocked" by adding a small molecule containing a primary amine, such as ethanolamine.[6][7] This step prevents non-specific binding of other molecules to the activated surface in subsequent assays.
Below is a diagram illustrating the chemical pathway for protein immobilization using 6-MHA.
Caption: Chemical pathway for protein immobilization using 6-MHA.
Quantitative Data
The efficiency of protein immobilization and the subsequent performance of the biosensor can be quantified. The following tables summarize key parameters and findings from various studies.
Table 1: EDC/NHS Activation and Coupling Conditions
| Parameter | Recommended Range | Typical Value | Notes | Reference |
| Activation Buffer | MES Buffer | 0.1 M MES, pH 4.5-6.0 | Non-amine, non-carboxylate buffer is crucial. | [4][5] |
| EDC Concentration | 2 - 10 mM | ~2-4 mM | A molar excess relative to surface carboxyl groups is used. | [5] |
| NHS/Sulfo-NHS Conc. | 5 - 10 mM | ~5-10 mM | A higher molar ratio of NHS to EDC can improve efficiency. | [5] |
| Activation Time | 15 - 30 minutes | 15 minutes | At room temperature. | [5] |
| Coupling Buffer | PBS or similar | 100 mM PBS, pH 7.2-7.5 | The primary amine on the protein should be unprotonated. | [4][5] |
| Coupling Time | 2 hours - overnight | 2 hours | At room temperature. | [5] |
Table 2: Biosensor Performance Metrics
| Immobilization Strategy | Analyte | Sensitivity | Limit of Detection (LOD) | Reference |
| EDC-NHS-activated protein A on WcBiM SPR chip | IgG | 0.0185 [%/(ng/ml)] | 4.27 ng/ml | [8] |
| Protein A (physisorbed) on WcBiM SPR chip | IgG | 0.0065 [%/(ng/ml)] | 12.83 ng/ml | [8] |
| SAM on WcBiM SPR chip | IgG | 0.0101 [%/(ng/ml)] | 8.24 ng/ml | [8] |
| AMO-nAu biosensor | Methylamine | 1450 ± 113 A⁻¹·M⁻¹·m⁻² | 15 µM | [9] |
Experimental Protocols
The following section provides detailed protocols for the immobilization of proteins on gold-coated biosensor chips using 6-MHA.
Protocol 1: Preparation of 6-MHA Self-Assembled Monolayer (SAM)
Materials:
-
Gold-coated substrates (e.g., SPR sensor chip, QCM crystal)
-
This compound (6-MHA)
-
Absolute Ethanol (B145695) (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas supply
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate to ensure a pristine surface for SAM formation. This can be achieved by sonication in ethanol and DI water for 10-15 minutes each, followed by drying under a gentle stream of nitrogen. Alternatively, plasma cleaning or piranha solution treatment (with extreme caution) can be used for a more rigorous clean.
-
SAM Formation Solution: Prepare a 1-10 mM solution of 6-MHA in absolute ethanol.
-
Incubation: Immerse the cleaned, dry gold substrate into the 6-MHA solution. The incubation should be carried out in a sealed container for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any non-chemisorbed 6-MHA molecules.
-
Final Rinse and Dry: Perform a final rinse with DI water and dry the substrate completely under a stream of nitrogen gas. The SAM-coated substrate is now ready for activation.
Protocol 2: EDC/NHS Activation of the SAM Surface
Materials:
-
6-MHA SAM-coated substrate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[4]
-
DI water
Procedure:
-
Prepare Reagents: Prepare fresh solutions of EDC and NHS in the Activation Buffer. A typical concentration is 0.4 M EDC and 0.1 M NHS.[7] Equilibrate reagents to room temperature before use.[4]
-
Activation Mixture: Immediately before use, mix the EDC and NHS solutions. For injection-based systems like SPR, a 1:1 (v/v) mixture is common.[7]
-
Surface Activation: Expose the 6-MHA SAM surface to the EDC/NHS mixture.
-
Rinsing: After activation, rinse the surface thoroughly with the Activation Buffer or Coupling Buffer to remove excess EDC, NHS, and byproducts.
Protocol 3: Covalent Immobilization of Protein
Materials:
-
Activated 6-MHA SAM-coated substrate
-
Protein to be immobilized
-
Immobilization/Coupling Buffer: e.g., 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2-7.5.[4][5] The buffer should be free of primary amines (e.g., Tris).
-
Deactivation/Blocking Solution: 1 M Ethanolamine-HCl, pH 8.5.[6][7]
Procedure:
-
Protein Preparation: Dissolve the protein in the Immobilization Buffer to the desired concentration (e.g., 10-200 µg/mL).[6] The optimal concentration should be determined empirically.
-
Protein Coupling: Introduce the protein solution to the activated surface.
-
For SPR/Flow Systems: Inject the protein solution over the activated surface until the desired immobilization level (measured in Response Units, RU) is achieved.[10]
-
For Static/Batch Systems: Immerse the substrate in the protein solution and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Rinsing: Rinse the surface with the Immobilization Buffer to remove any non-covalently bound protein.
-
Deactivation: Expose the surface to the Deactivation Solution (1 M Ethanolamine-HCl, pH 8.5) for 5-10 minutes.[7] This step blocks any remaining active NHS-ester sites.
-
Final Wash: Perform a final wash with the running buffer for the subsequent biosensing experiment. The surface is now functionalized and ready for use.
The diagram below outlines the complete experimental workflow.
References
- 1. scispace.com [scispace.com]
- 2. Immobilization of Protein A on SAMs for the elaboration of immunosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-coupling [sprpages.nl]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Site-directed immobilization of antibody using EDC-NHS-activated protein A on a bimetallic-based surface plasmon resonance chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylamine-Sensitive Amperometric Biosensor Based on (His)6-Tagged Hansenula polymorpha Methylamine Oxidase Immobilized on the Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Mercaptohexanoic Acid as a Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Mercaptohexanoic acid (6-MHA) is a versatile bifunctional molecule widely employed as a linker in bioconjugation techniques. Its unique structure, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group connected by a six-carbon alkyl chain, enables the stable anchoring of biomolecules to various surfaces, nanoparticles, and other molecules.[1][2] The thiol group exhibits a strong affinity for gold surfaces, forming stable self-assembled monolayers (SAMs), making it an ideal choice for applications in biosensors, drug delivery, and diagnostics.[1][2] The carboxylic acid terminus provides a reactive handle for the covalent attachment of proteins, peptides, nucleic acids, and small molecule drugs through well-established coupling chemistries.[1]
This document provides detailed application notes and experimental protocols for the use of 6-MHA as a linker in bioconjugation, with a focus on surface functionalization and carbodiimide-mediated coupling reactions.
Key Applications of 6-MHA in Bioconjugation
-
Biosensor Development: Immobilization of biorecognition elements like antibodies and enzymes onto gold electrodes for sensitive and selective analyte detection.[1] The six-carbon spacer helps to minimize steric hindrance and maintain the biological activity of the immobilized molecules.[1]
-
Drug Delivery Systems: Functionalization of nanoparticles (e.g., gold nanoparticles) to enhance drug loading, improve biocompatibility, and facilitate targeted delivery.[1][3]
-
Nanoparticle Stabilization: Capping of gold and quantum dot nanoparticles to prevent aggregation and provide a hydrophilic surface for stability in aqueous solutions.[1]
-
Surface Modification: Creation of well-defined, biocompatible surfaces that resist non-specific protein adsorption, crucial for reliable in vitro and in vivo applications.[1]
Data Presentation: Properties and Characterization of 6-MHA SAMs
The formation and characterization of a 6-MHA self-assembled monolayer on a gold surface are critical first steps in many bioconjugation workflows. The following tables summarize key properties and typical characterization data for 6-MHA and its SAMs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O₂S |
| Molecular Weight | 148.22 g/mol |
| Appearance | Colorless liquid |
| Thiol pKa | ~10.5 |
| Carboxylic Acid pKa | ~4.9 |
Table 2: Typical Characterization Data for 6-MHA SAMs on Gold
| Characterization Technique | Parameter | Typical Value/Observation |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy | A peak at approximately 162 eV, indicative of a thiolate bond to gold. |
| Contact Angle Goniometry | Water Contact Angle | Decreases significantly after SAM formation, indicating a more hydrophilic surface due to the exposed carboxylic acid groups. |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Increases upon SAM formation, signifying that the monolayer acts as a barrier to electron transfer. |
| Cyclic Voltammetry (CV) | Peak Current | A decrease in the peak current of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) is observed after SAM formation. |
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol details the steps for modifying a gold substrate with a 6-MHA SAM, creating a carboxyl-terminated surface ready for bioconjugation.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer, glass slide, or QCM crystal)
-
This compound (6-MHA)
-
Absolute Ethanol (B145695) (ACS grade)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Ultrapure water (18.2 MΩ·cm)
-
High-purity nitrogen gas
Procedure:
-
Gold Substrate Cleaning:
-
Piranha Etching (for robust cleaning, perform in a fume hood with appropriate personal protective equipment):
-
Carefully prepare the piranha solution by slowly adding hydrogen peroxide to sulfuric acid. The reaction is highly exothermic.
-
Immerse the gold substrate in the piranha solution for 5-10 minutes.
-
Remove the substrate and rinse extensively with ultrapure water.
-
-
Alternative Cleaning:
-
Sonicate the substrate in acetone (B3395972) for 15 minutes, followed by isopropanol (B130326) for 15 minutes.
-
Rinse thoroughly with ultrapure water and then ethanol.
-
-
Dry the cleaned substrate under a gentle stream of nitrogen gas.
-
-
Preparation of 6-MHA Solution:
-
Prepare a 1 mM solution of 6-MHA in absolute ethanol. For example, to make 10 mL, dissolve the appropriate amount of 6-MHA in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the 6-MHA solution.
-
Seal the container and allow it to stand at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the 6-MHA solution.
-
Rinse the surface thoroughly with absolute ethanol to remove non-covalently bound molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
The 6-MHA functionalized substrate is now ready for bioconjugation or characterization.
-
Protocol 2: EDC/NHS Coupling of a Protein to a 6-MHA Functionalized Surface
This protocol describes the covalent immobilization of a protein (e.g., an antibody) containing primary amines to a 6-MHA modified surface using carbodiimide (B86325) chemistry.
Materials:
-
6-MHA functionalized gold substrate (from Protocol 1)
-
Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Ethanolamine hydrochloride, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Preparation of Reagents:
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer just before use. A common starting concentration is 400 mM EDC and 100 mM NHS.
-
Prepare the protein solution in Coupling Buffer at the desired concentration.
-
-
Activation of Carboxyl Groups:
-
Immerse the 6-MHA functionalized substrate in a solution of EDC and NHS in Activation Buffer. A typical ratio is a 4-fold molar excess of EDC and a 3-fold molar excess of NHS relative to the estimated surface carboxyl groups. For initial experiments, a solution of 50 mM EDC and 25 mM NHS can be used.
-
Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction forms a semi-stable NHS ester on the surface.
-
-
Rinsing:
-
Briefly rinse the substrate with Activation Buffer and then with Coupling Buffer to remove excess EDC and NHS.
-
-
Protein Coupling:
-
Immediately immerse the activated substrate in the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching (Blocking) of Unreacted Sites:
-
Remove the substrate from the protein solution.
-
Immerse the substrate in Quenching Buffer for 15-30 minutes at room temperature to block any unreacted NHS-ester sites.
-
-
Final Washing:
-
Wash the substrate thoroughly with Wash Buffer to remove non-covalently bound protein.
-
Rinse with ultrapure water and dry under a gentle stream of nitrogen gas.
-
The protein-conjugated surface is now ready for use in downstream applications.
-
Mandatory Visualizations
Caption: Workflow for the formation of a 6-MHA self-assembled monolayer on a gold surface.
Caption: EDC/NHS bioconjugation workflow for protein immobilization on a 6-MHA surface.
Caption: Simplified signaling pathway of EDC/NHS-mediated amide bond formation.
References
Application Notes and Protocols for 6-Mercaptohexanoic Acid (6-MHA) in Surface Plasmon Resonance (SPR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-mercaptohexanoic acid (6-MHA) for the development of robust and reliable Surface Plasmon Resonance (SPR) biosensors. The protocols detailed below are intended for professionals in research and drug development who are leveraging SPR technology for the kinetic and affinity analysis of biomolecular interactions.
Introduction to 6-MHA in SPR
This compound (6-MHA) is a versatile reagent for the surface functionalization of gold sensor chips in SPR spectroscopy. Its thiol group forms a stable self-assembled monolayer (SAM) on the gold surface, while the terminal carboxylic acid provides a convenient handle for the covalent immobilization of biomolecules. This approach is widely used for creating biosensor surfaces for a variety of applications, including immunoassays, protein-small molecule interaction studies, and nucleic acid analysis.
The use of 6-MHA offers several advantages:
-
Formation of a well-ordered and stable SAM: The alkanethiol chain of 6-MHA self-assembles into a densely packed monolayer on the gold surface, providing a robust foundation for subsequent immobilization steps.
-
Control over surface chemistry: The carboxylic acid terminus allows for straightforward covalent coupling of ligands via amine chemistry, a well-established and reliable method.
-
Reduction of non-specific binding: The SAM helps to passivate the gold surface, minimizing the unwanted adsorption of molecules from the sample matrix.
Applications of 6-MHA in SPR
The primary application of 6-MHA in SPR is to create a carboxylated surface for the covalent immobilization of ligands containing primary amines (e.g., proteins, peptides, and amine-modified oligonucleotides). This is typically achieved through the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Common applications include:
-
Immunoassays: Immobilization of antibodies or antigens to study their interactions with their respective binding partners.
-
Protein-Protein Interaction Studies: Analysis of the kinetics and affinity of protein complexes.
-
Protein-Small Molecule Interaction Analysis: A crucial application in drug discovery for screening and characterizing potential drug candidates.[1][2]
-
Nucleic Acid-Protein Interactions: Studying the binding of transcription factors and other proteins to DNA or RNA probes.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from SPR experiments utilizing a 6-MHA functionalized sensor surface. These values are illustrative and will vary depending on the specific interactants and experimental conditions.
Table 1: Typical Ligand Immobilization and Binding Data
| Parameter | Typical Value Range | Notes |
| Ligand Immobilization Level | 500 - 10,000 RU | Dependent on the molecular weight of the ligand and the assay requirements. Higher levels are often used for small molecule analyte detection. |
| Analyte Molecular Weight | >150 Da | SPR is sensitive to mass changes on the sensor surface. |
| Association Rate Constant (k_a) | 10³ - 10⁷ M⁻¹s⁻¹ | Describes the rate of the analyte-ligand complex formation. |
| Dissociation Rate Constant (k_d) | 10⁻⁵ - 10⁻¹ s⁻¹ | Describes the rate of the analyte-ligand complex dissociation. |
| Equilibrium Dissociation Constant (K_D) | pM - µM | A measure of the binding affinity (k_d/k_a). A lower K_D indicates a stronger interaction. |
Table 2: Example Kinetic Data for a Protein-Small Molecule Interaction
| Analyte (Small Molecule) | Ligand (Protein) | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (µM) |
| Compound X (250 Da) | Target Protein Y (50 kDa) | 2.5 x 10⁴ | 5.0 x 10⁻³ | 0.2 |
| Compound Z (450 Da) | Target Protein Y (50 kDa) | 1.8 x 10⁵ | 9.0 x 10⁻⁴ | 0.005 |
Experimental Protocols
This section provides detailed protocols for the preparation of a 6-MHA functionalized SPR sensor chip and its use in a typical ligand-analyte interaction study.
Protocol 1: Preparation of a 6-MHA Self-Assembled Monolayer (SAM) on a Gold Sensor Chip
This protocol describes the formation of a carboxylated surface ready for ligand immobilization.
Materials:
-
Gold-coated SPR sensor chip
-
This compound (6-MHA)
-
Ethanol (B145695) (absolute)
-
Ultrapure water
-
Nitrogen gas stream
Procedure:
-
Chip Cleaning: Thoroughly clean the gold sensor chip surface. This can be done by immersing the chip in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-2 minutes, followed by extensive rinsing with ultrapure water and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Alternatively, plasma cleaning or UV/ozone treatment can be used.
-
Prepare 6-MHA Solution: Prepare a 1-10 mM solution of 6-MHA in absolute ethanol.
-
SAM Formation: Immerse the cleaned and dried gold chip into the 6-MHA solution and incubate for at least 12-18 hours at room temperature to allow for the formation of a well-ordered SAM.
-
Rinsing and Drying: After incubation, remove the chip from the solution and rinse it thoroughly with ethanol to remove any non-specifically adsorbed molecules. Dry the chip under a gentle stream of nitrogen.
-
Storage: The 6-MHA functionalized chip can be used immediately or stored in a desiccator for a short period.
Protocol 2: Covalent Immobilization of a Protein Ligand via Amine Coupling
This protocol details the steps for immobilizing a protein onto the 6-MHA functionalized surface using EDC/NHS chemistry.
Materials:
-
6-MHA functionalized sensor chip
-
Protein ligand (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), 0.4 M in water
-
N-hydroxysuccinimide (NHS), 0.1 M in water
-
Ethanolamine-HCl (1 M, pH 8.5)
-
Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Procedure:
-
System Priming: Prime the SPR instrument with the running buffer until a stable baseline is achieved.
-
Surface Activation: Prepare a fresh 1:1 mixture of EDC and NHS. Inject the EDC/NHS mixture over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.
-
Ligand Immobilization: Inject the protein ligand solution over the activated surface. The desired immobilization level can be controlled by adjusting the protein concentration and/or the injection time. A typical starting concentration is 10-50 µg/mL.
-
Deactivation: Inject the ethanolamine-HCl solution for 7 minutes at 10 µL/min to deactivate any remaining active NHS esters and block unreacted sites.
-
Stabilization: Wash the surface with running buffer until a stable baseline is obtained. The surface is now ready for analyte binding analysis.
References
Application Notes and Protocols for 6-Mercaptohexanoic Acid in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Mercaptohexanoic acid (6-MHA) in the development of advanced drug delivery systems. This document details the core applications, presents key quantitative data, and offers detailed experimental protocols for the synthesis, functionalization, and characterization of 6-MHA-based nanocarriers.
Introduction to this compound in Drug Delivery
This compound (6-MHA) is a versatile bifunctional molecule that has become a critical component in the fabrication of sophisticated drug delivery systems. Its unique structure, featuring a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, allows it to serve as an effective linker and surface modifier, particularly for gold nanoparticles (AuNPs). The thiol group forms a stable self-assembled monolayer (SAM) on gold surfaces, while the carboxylic acid terminus provides a reactive handle for the conjugation of a wide array of molecules, including therapeutic agents, targeting ligands, and imaging probes.
The primary applications of 6-MHA in drug delivery are centered on the surface functionalization of nanoparticles. This modification imparts several beneficial properties to the nanocarriers, including:
-
Enhanced Drug Loading and Conjugation: The carboxylic acid group of 6-MHA can be activated to facilitate the covalent attachment of drug molecules, ensuring a stable and controlled drug payload.[1]
-
Improved Biocompatibility and Stability: The formation of a dense 6-MHA monolayer on the nanoparticle surface can shield the core material from the biological environment, reducing non-specific protein adsorption and prolonging circulation time.
-
Stimuli-Responsive Drug Release: The carboxylic acid group can be exploited to create pH-sensitive drug delivery systems. In acidic environments, such as those found in tumor tissues or endosomes, changes in protonation can trigger drug release.[2][3] Furthermore, disulfide bonds can be incorporated to create redox-responsive systems that release drugs in the presence of high glutathione (B108866) concentrations found within cancer cells.[4][5]
Quantitative Data on 6-MHA and Analogous Drug Delivery Systems
The following tables summarize key quantitative data for drug delivery systems utilizing 6-MHA and similar functional coatings. This data is essential for comparing the efficacy of different formulations.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Nanoparticle Formulation | Core Material | Functionalizing Agent | Average Size (nm) | Zeta Potential (mV) | Reference |
| 6-MHA Coated AuNPs | Gold | This compound | ~15-35 | -30 to -40 | [6][7] |
| Pectin-Capped AuNPs | Gold | Pectin | 14 | -33 | [6] |
| Doxorubicin-loaded AuNPs | Gold | Thiolated Doxorubicin & PEG | ~50 | Not Reported | [8] |
| Chitosan-coated Fe3O4 NPs | Iron Oxide | Chitosan | 19 | Not Reported | [9][10] |
| PD/HA Nanoparticles | Polymer | Hyaluronic Acid | ~150-250 | -20 to -35 | [10] |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug | Loading Content (wt%) | Encapsulation Efficiency (%) | Reference |
| Pectin-Capped AuNPs | Doxorubicin | Not Reported | 78 | [6] |
| Redox-Responsive Polymers | 6-Mercaptopurine | 4.95 | 70.18 | [11][12] |
| Redox-Responsive CMS Nanocarrier | Dexamethasone | 1-6 | Not Reported | [13] |
| Chitosan-coated Fe3O4 NPs | 6-Mercaptopurine | Not Reported | Not Reported | [9][10] |
| Dendronized AuNPs | Doxorubicin | Not Reported | Not Reported (140 DOX/NP) | [14] |
Table 3: Stimuli-Responsive Drug Release Kinetics
| System | Stimulus | Condition | Cumulative Release (%) | Time (h) | Reference |
| pH-Responsive Polymeric NPs | Acidic pH | pH 6.0 | ~52 | 24 | [15] |
| pH-Responsive Polymeric NPs | Acidic pH | pH 6.0 | 100 | 168 | [15] |
| pH-Responsive Polymeric NPs | Neutral pH | pH 7.4 | < 10 | 168 | [15] |
| Redox-Responsive Polymers | Glutathione | 10 mM GSH | > 94 | 2 | [11][12] |
| Redox-Responsive Polymers | No Stimulus | PBS | ~15 | 24 | [11][12] |
| Redox-Responsive CMS Nanocarrier | Glutathione | 10 mM GSH | ~90 | 24 | [13] |
| Chitosan-coated Fe3O4 NPs | Acidic pH | pH 4.8 | 97.7 | ~42 | [9][10] |
| Chitosan-coated Fe3O4 NPs | Neutral pH | pH 7.4 | 55.4 | ~105 | [9][10] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, functionalization, and characterization of 6-MHA-based drug delivery systems.
Protocol 1: Formation of 6-MHA Self-Assembled Monolayers on Gold Nanoparticles
This protocol describes the formation of a stable 6-MHA SAM on the surface of pre-synthesized gold nanoparticles.
Materials:
-
Gold nanoparticles (AuNPs) of desired size
-
This compound (6-MHA)
-
Ethanol (B145695) (200 proof)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Centrifuge tubes
-
Sonicator
Procedure:
-
Prepare Thiol Solution: Prepare a 1 mM solution of 6-MHA in 200 proof ethanol. To ensure the carboxylic acid group is protonated, adjust the pH of the solution to approximately 2 by adding a few drops of concentrated HCl.
-
Nanoparticle Dispersion: Disperse the gold nanoparticles in ethanol.
-
Self-Assembly: Add the 6-MHA solution to the AuNP dispersion. The final concentration of 6-MHA should be in molar excess relative to the surface gold atoms of the nanoparticles.
-
Incubation: Seal the container and allow the self-assembly to proceed for 24-48 hours at room temperature with gentle stirring. Longer incubation times generally lead to more ordered and densely packed monolayers.
-
Washing: Pellet the 6-MHA functionalized AuNPs by centrifugation. The speed and time will depend on the size of the nanoparticles.
-
Resuspension: Discard the supernatant and resuspend the nanoparticle pellet in fresh ethanol to remove any non-chemisorbed 6-MHA.
-
Repeat Washing: Repeat the centrifugation and resuspension steps at least three times.
-
Final Dispersion: Resuspend the final washed pellet in the desired buffer (e.g., PBS) for storage or further functionalization.
Protocol 2: Covalent Conjugation of Doxorubicin to 6-MHA Functionalized AuNPs via EDC/NHS Coupling
This protocol details the covalent attachment of an amine-containing drug, such as Doxorubicin (DOX), to the carboxylic acid groups of 6-MHA functionalized AuNPs using carbodiimide (B86325) chemistry.
Materials:
-
6-MHA functionalized AuNPs (from Protocol 1)
-
Doxorubicin Hydrochloride (DOX-HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or Hydroxylamine
-
Centrifugal filter units (e.g., Amicon Ultra)
Procedure:
-
Nanoparticle Preparation: Resuspend the 6-MHA functionalized AuNPs in Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly to ensure a homogenous dispersion.
-
Activation of Carboxyl Groups: a. Freshly prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical starting molar ratio is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS relative to the surface carboxyl groups on the nanoparticles. b. Add the EDC solution to the nanoparticle suspension and mix gently. c. Immediately add the NHS solution to the mixture. d. Incubate for 15-30 minutes at room temperature with gentle mixing to form a stable amine-reactive NHS ester.[16]
-
Conjugation with Doxorubicin: a. Dissolve DOX-HCl in Coupling Buffer. b. Immediately add the DOX solution to the activated nanoparticle suspension. A molar excess of DOX to the nanoparticles is recommended to ensure efficient conjugation. c. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary. d. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
-
Quenching and Washing: a. To quench the reaction and cap any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM. b. Incubate for 30 minutes at room temperature. c. Purify the DOX-conjugated AuNPs from unreacted drug and coupling reagents using centrifugal filter units. Wash the nanoparticles with the desired buffer (e.g., PBS) at least three times.
-
Final Resuspension and Storage: a. Resuspend the final purified nanoparticle pellet in a suitable storage buffer (e.g., PBS). b. Store at 4°C for future use.
Protocol 3: Characterization of Drug-Loaded Nanoparticles
This protocol outlines key techniques for characterizing the physicochemical properties and drug loading of the synthesized nanoparticles.
1. Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Zeta Potential Measurement.[17][18]
-
Procedure:
-
Disperse a small aliquot of the nanoparticle suspension in deionized water or an appropriate buffer.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS to assess the size distribution and aggregation state.
-
Measure the zeta potential to determine the surface charge and predict the colloidal stability of the nanoparticles.[7][19]
-
2. Morphology:
-
Technique: Transmission Electron Microscopy (TEM).
-
Procedure:
-
Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to dry completely.
-
Image the nanoparticles using a TEM to visualize their size, shape, and morphology.
-
3. Drug Loading Quantification:
-
Technique: UV-Vis Spectroscopy or Fluorescence Spectroscopy.
-
Procedure:
-
After conjugating the drug and purifying the nanoparticles, collect the supernatant and all wash solutions.
-
Measure the absorbance or fluorescence of the collected solutions at the characteristic wavelength of the drug (e.g., ~480 nm for Doxorubicin).
-
Create a standard curve of the free drug at known concentrations.
-
Calculate the amount of un-conjugated drug in the supernatant and washes using the standard curve.
-
Determine the amount of drug loaded onto the nanoparticles by subtracting the amount of un-conjugated drug from the initial amount of drug added.
-
Drug Loading Content (DLC %) = (Mass of loaded drug / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE %) = (Mass of loaded drug / Initial mass of drug) x 100
-
4. In Vitro Drug Release Study:
-
Technique: Dialysis Method.
-
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Immerse the dialysis bag in a larger volume of release buffer (e.g., PBS at pH 7.4 for physiological conditions, or acetate (B1210297) buffer at pH 5.0 to simulate an acidic tumor microenvironment). To study redox-responsive release, add a reducing agent like glutathione (GSH) to the release buffer.[13]
-
Maintain the setup at 37°C with constant gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using UV-Vis or fluorescence spectroscopy.
-
Plot the cumulative percentage of drug released as a function of time.
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the development of 6-MHA based drug delivery systems.
Caption: Workflow for the synthesis and evaluation of 6-MHA functionalized drug delivery systems.
References
- 1. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]
- 2. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimuli-Responsive Drug Release from Smart Polymers [mdpi.com]
- 4. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Stimulus-Responsive Sequential Release Systems for Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation of pH-responsive PEGylated nanoparticles with high drug loading capacity and programmable drug release for enhanced antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Redox-Responsive Nanocarrier for Controlled Release of Drugs in Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Doxorubicin-Loaded Dendronized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gold nanoparticles with patterned surface monolayers for nanomedicine: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Mixed Self-Assembled Monolayers (SAMs) with 6-Mercaptohexanoic Acid and Other Thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, characterization, and application of mixed self-assembled monolayers (SAMs) incorporating 6-Mercaptohexanoic acid (MHA). Mixed SAMs offer a versatile platform for tailoring surface properties at the molecular level, which is critical in fields ranging from biosensing and drug discovery to cell biology and tissue engineering.[1] By co-adsorbing MHA with other alkanethiols, researchers can precisely control surface chemistry, wettability, and biocompatibility to influence biological interactions.[2][3]
Key Applications
-
Biosensors: The carboxylic acid terminus of MHA provides a convenient anchor point for the covalent immobilization of biomolecules such as antibodies, enzymes, and nucleic acids.[4][5] In a mixed SAM, MHA is often combined with a shorter, inert thiol, like 6-mercapto-1-hexanol (B159029) (MCH), which acts as a spacer to reduce non-specific protein adsorption and ensure the bioactivity of the immobilized molecule.[1][6]
-
Drug Discovery: Well-defined surfaces created with mixed SAMs are instrumental in developing high-throughput screening assays for drug-target interactions.[7] By controlling the density of a target protein on the surface, researchers can achieve high signal-to-noise ratios in binding assays.[7]
-
Cell Adhesion and Tissue Engineering: The surface chemistry of a material dictates cellular response. Mixed SAMs can be engineered to present specific ligands or to create gradients of surface energy, thereby directing cell attachment, proliferation, and differentiation.[1]
-
Fundamental Surface Science: Mixed SAMs serve as ideal model systems for investigating fundamental interfacial phenomena, including protein adsorption, biomolecular orientation, and the influence of surface chemistry on biological processes.[1][2]
Data Presentation: Properties of Mixed SAMs
The ability to tune surface properties is a key advantage of mixed SAMs. The following tables summarize quantitative data on how the composition of mixed SAMs influences surface wettability (contact angle) and protein adsorption.
| Molar Ratio of MHA in Solution | Other Thiol Component | Advancing Contact Angle (θa) | Protein Adsorption (ng/cm²) |
| 100% | - | Low (hydrophilic) | Variable, depends on protein pI |
| 50% | 1-Hexanethiol (CH₃-terminated) | Intermediate | Increased compared to pure MHA |
| 10% | 1-Hexanethiol (CH₃-terminated) | High (hydrophobic) | High |
| 10% | 6-Mercapto-1-hexanol (OH-terminated) | Low (hydrophilic) | Reduced non-specific adsorption |
Note: This table is a representative summary. Actual values can vary depending on the specific experimental conditions, including the cleanliness of the substrate, the solvent used, and the incubation time. Higher protein adsorption is generally observed on more hydrophobic surfaces.[2][8] The use of hydroxyl-terminated thiols can increase albumin affinity while resisting fibrinogen adsorption.[2]
Experimental Protocols
Protocol 1: Preparation of Mixed SAMs on Gold Substrates
This protocol details the formation of mixed SAMs by the co-adsorption of this compound and another alkanethiol from a solution onto a gold surface.
Materials:
-
Gold-coated substrates (e.g., glass slides or silicon wafers)
-
This compound (MHA)
-
Secondary thiol (e.g., 1-Hexanethiol, 6-Mercapto-1-hexanol)
-
Absolute ethanol (B145695) (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Ultrapure water (18.2 MΩ·cm)
-
Clean glass containers with sealable caps
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold-coated substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always handle with extreme care in a fume hood and wear appropriate personal protective equipment). [1]
-
Thoroughly rinse the substrates with copious amounts of ultrapure water.
-
Dry the substrates under a stream of dry nitrogen gas.
-
-
Preparation of Thiol Solutions:
-
Prepare individual 10 mM stock solutions of MHA and the other chosen alkanethiol in absolute ethanol.[1]
-
To prepare the mixed thiol solution, combine the stock solutions to achieve the desired molar ratio. The total thiol concentration in the final solution should be 1 mM.[1] For example, for a 1:1 molar ratio, mix equal volumes of the 10 mM stock solutions and dilute with ethanol to a final total concentration of 1 mM.[1]
-
-
Formation of the Mixed SAM:
-
Place the clean, dry gold substrates in a clean glass container.
-
Immerse the substrates completely in the mixed thiol solution.
-
Seal the container to prevent solvent evaporation. It is advisable to purge the container with nitrogen gas before sealing to minimize oxidation of the thiols.[1]
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature. While the initial monolayer formation is rapid, longer incubation times promote the formation of a more ordered and stable SAM.[1]
-
-
Rinsing and Drying:
-
Carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed thiols.
-
Dry the substrates under a stream of dry nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment until further use.
-
Protocol 2: Characterization of Mixed SAMs
1. Contact Angle Goniometry: To assess the surface wettability.
-
Place a droplet of ultrapure water on the SAM surface.
-
Measure the advancing and receding contact angles using a goniometer. Hydrophilic surfaces (rich in MHA or hydroxyl-terminated thiols) will have lower contact angles, while hydrophobic surfaces (rich in methyl-terminated thiols) will have higher contact angles.[2][9]
2. X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface.
-
Acquire high-resolution spectra of the C 1s, O 1s, S 2p, and Au 4f regions.
-
The relative atomic concentrations of these elements can be used to confirm the presence of the thiols and to estimate the composition of the mixed SAM.[6][9]
3. Fourier Transform Infrared Reflection-Absorption Spectroscopy (FTIR-RAS): To probe the chemical structure and orientation of the molecules in the SAM.
-
Characteristic vibrational bands for the carboxylic acid group of MHA (C=O stretch around 1720 cm⁻¹) and the alkyl chains can be identified.[2][5]
Protocol 3: Protein Adsorption Assay
This protocol describes a method to quantify the amount of protein that non-specifically adsorbs to the mixed SAM surface.
Materials:
-
Mixed SAM-functionalized substrates
-
Protein solution (e.g., Bovine Serum Albumin or Fibrinogen at 1 mg/mL in Phosphate Buffered Saline, PBS)
-
Phosphate Buffered Saline (PBS)
-
Ultrapure water
-
Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM-D) instrument
Procedure:
-
Equilibrate the SAM-coated sensor chip in the instrument with PBS buffer until a stable baseline is achieved.
-
Inject the protein solution over the surface and monitor the change in signal (resonance angle for SPR, frequency and dissipation for QCM-D) in real-time.
-
After the association phase, switch back to flowing PBS to rinse away loosely bound protein.
-
The change in signal after rinsing corresponds to the mass of adsorbed protein. This can be converted to surface concentration (e.g., ng/cm²).[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protein adsorption on mixtures of hydroxyl- and methyl-terminated alkanethiols self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prof. George Whitesides’ Contributions to Self-Assembled Monolayers (SAMs): Advancing Biointerface Science and Beyond | MDPI [mdpi.com]
- 4. This compound | 17689-17-7 | Benchchem [benchchem.com]
- 5. Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immobilization of Protein A on SAMs for the elaboration of immunosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fabrication of an electrically conductive mixed self-assembled monolayer and its application in an electrochemical immunosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mixed alkanethiol self-assembled monolayers as substrates for microarraying applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Surface Modification with 6-Mercaptohexanoic Acid for Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Mercaptohexanoic acid (6-MHA) is a bifunctional molecule widely used for surface modification, particularly on noble metal substrates like gold.[1] Its structure features a thiol (-SH) group that forms a strong, stable bond with the gold surface, and a terminal carboxylic acid (-COOH) group. This arrangement allows for the spontaneous formation of a dense, well-ordered self-assembled monolayer (SAM).[2][3] The process involves immersing a clean substrate into a solution containing 6-MHA, where the molecules self-organize.[2] The resulting hydrophilic surface, rich in carboxyl groups, serves as an ideal platform for the subsequent covalent attachment of biomolecules, such as proteins, antibodies, or drug molecules, often through chemistries like EDC/NHS coupling.[4] This versatility makes 6-MHA a critical component in the development of biosensors, drug delivery systems, and biocompatible coatings.[5][6][7]
Experimental Workflow and Mechanism
The overall process for surface modification with 6-MHA involves substrate preparation, monolayer formation, and subsequent functionalization, followed by thorough characterization to confirm the modification.
Caption: Experimental workflow for 6-MHA surface modification.
The core of the process is the chemisorption of the thiol group onto the gold surface, forming a stable Au-S bond and orienting the carboxylic acid group towards the solution.
Caption: Mechanism of 6-MHA self-assembly on a gold substrate.
Experimental Protocols
Protocol 1: Gold Substrate Preparation
This protocol details the cleaning procedure for gold-coated substrates (e.g., glass slides or silicon wafers) to ensure a contaminant-free surface for uniform SAM formation.
Materials:
-
Gold-coated substrates
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol (B145695) (absolute)
-
Nitrogen gas (high purity)
-
Beakers and wafer holders (Teflon or glass)
Procedure:
-
Place the gold substrates in a suitable holder.
-
Prepare the Piranha solution by slowly and carefully adding the hydrogen peroxide to the sulfuric acid in a glass beaker. Warning: The reaction is highly exothermic.
-
Immerse the substrates in the Piranha solution for 10-15 minutes.
-
Remove the substrates and rinse them copiously with DI water.
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the substrates immediately for the best results. Alternatively, a UV/Ozone cleaner can be used for 15-20 minutes as a final cleaning step.
Protocol 2: Formation of 6-MHA Self-Assembled Monolayer (SAM)
This protocol describes the process of forming the 6-MHA monolayer on the cleaned gold substrate.
Materials:
-
Cleaned gold substrates
-
This compound (6-MHA)
-
Ethanol (absolute, anhydrous grade)
-
DI Water
-
Nitrogen gas
Procedure:
-
Prepare a 1-10 mM solution of 6-MHA in absolute ethanol. For example, to make 10 mL of a 5 mM solution, dissolve 7.41 mg of 6-MHA (M.W. 148.23 g/mol ) in 10 mL of ethanol.
-
Immediately immerse the freshly cleaned gold substrates into the 6-MHA solution. Ensure the entire gold surface is submerged.
-
Seal the container to prevent solvent evaporation and contamination.
-
Incubate at room temperature for 12 to 24 hours to allow for the formation of a well-ordered monolayer.
-
After incubation, remove the substrates from the solution.
-
Rinse the substrates thoroughly with ethanol to remove any non-chemisorbed molecules.
-
Rinse with DI water.
-
Dry the modified substrates under a gentle stream of nitrogen gas.
-
Store in a clean, dry environment until further use or characterization.
Protocol 3: Biomolecule Conjugation via EDC/NHS Chemistry
This protocol outlines the covalent attachment of a biomolecule containing a primary amine to the carboxyl-terminated 6-MHA surface.[4]
Materials:
-
6-MHA modified substrate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0
-
Biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer: 1 M Ethanolamine or Glycine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Prepare a fresh activation solution by dissolving EDC (e.g., 2 mM) and NHS (e.g., 5 mM) in cold MES buffer.
-
Immerse the 6-MHA modified substrate in the EDC/NHS activation solution for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Rinse the substrate briefly with DI water and/or PBS to remove excess activation reagents.
-
Immediately immerse the activated substrate in the biomolecule solution (e.g., 10-100 µg/mL in PBS).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Remove the substrate and immerse it in the Quenching Buffer for 10-15 minutes to deactivate any unreacted NHS-esters.
-
Wash the substrate thoroughly with PBST (3 times) and then PBS (3 times) to remove non-covalently bound biomolecules.
-
Dry the substrate with nitrogen gas and proceed with analysis.
Characterization and Quantitative Data
Successful surface modification must be verified using appropriate characterization techniques.[8][9] The following table summarizes typical quantitative data expected from the modification of a gold surface with 6-MHA.
| Characterization Technique | Property Measured | Unmodified Gold | 6-MHA Modified Surface | Rationale for Change |
| Contact Angle Goniometry | Surface Wettability | 70° - 90° | 20° - 40° | The terminal -COOH groups create a more hydrophilic surface, significantly lowering the water contact angle.[10][11] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Au, C (adventitious) | Au, C, O, S | Appearance of a Sulfur (S 2p) peak at ~162 eV confirms thiol binding. An increase in Carbon (C 1s) and Oxygen (O 1s) signals is also expected. |
| Ellipsometry | Monolayer Thickness | 0 nm (baseline) | 0.7 - 1.0 nm | The measured thickness corresponds to the approximate length of the 6-MHA molecule, confirming monolayer formation. |
| Cyclic Voltammetry (CV) | Electrochemical Blocking | High current (reversible) | Reduced current | The dense, organized monolayer acts as a barrier, impeding the access of redox probes (e.g., [Fe(CN)₆]³⁻/⁴⁻) to the electrode surface. |
References
- 1. 6-巯基己酸 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biosensor-Integrated Drug Delivery Systems as New Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Mercaptohexanoic Acid in Quantum Dot Surface Passivation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 6-mercaptohexanoic acid (6-MHA) in the surface passivation of quantum dots (QDs). The functionalization of QDs with 6-MHA is a critical step for their application in biological systems, including bioimaging, biosensing, and as nanocarriers for drug delivery.[1][2][3][4] 6-MHA, a bifunctional ligand, possesses a thiol group that strongly binds to the QD surface and a terminal carboxylic acid group that imparts hydrophilicity and provides a reactive site for bioconjugation.[5][6]
Introduction to 6-MHA for Quantum Dot Passivation
Quantum dots synthesized in organic media are typically capped with hydrophobic ligands (e.g., oleic acid, trioctylphosphine (B1581425) oxide), rendering them insoluble in aqueous environments and unsuitable for biological applications.[7] Ligand exchange with an amphiphilic molecule like 6-MHA is a common strategy to transfer QDs into the aqueous phase.[6][8] This process not only solubilizes the QDs in biological buffers but also passivates the surface, which can enhance their photoluminescence quantum yield (PLQY) and stability.[9][10] The exposed carboxylic acid groups can then be activated for covalent conjugation to biomolecules such as antibodies, peptides, or nucleic acids.[6][8][11]
Key Advantages of 6-MHA Passivation
-
Water Solubility: The carboxylic acid moiety of 6-MHA renders the QDs dispersible in aqueous solutions, which is essential for biological applications.[5]
-
Biocompatibility: While the core materials of QDs (e.g., CdSe) can be toxic, a proper surface coating, such as with 6-MHA, can significantly improve their biocompatibility.[12][13][14]
-
Functionality for Bioconjugation: The terminal carboxyl groups provide a readily available chemical handle for attaching targeting ligands or therapeutic molecules through well-established chemistries like EDC/NHS coupling.[6]
-
Enhanced Stability: Surface passivation with 6-MHA can protect the QD core from oxidation and degradation in biological environments, leading to improved colloidal and photostability.[15][16][17][18][19]
-
Improved Optical Properties: A well-passivated surface can reduce non-radiative recombination pathways, often leading to an increase in the photoluminescence quantum yield (PLQY).[9][20][21][22][23][24]
Quantitative Data Summary
The following tables summarize key quantitative data reported for quantum dots passivated with 6-MHA and similar short-chain thiol ligands.
Table 1: Impact of Ligand Exchange on Quantum Dot Properties
| Quantum Dot Type | Original Ligand | Exchanged Ligand | Change in Particle Size (nm) | Change in Quantum Yield (QY) | Reference |
| InP QDs | Myristic Acid | This compound | ~4 nm (final size) | Enhanced luminescence emission | [9] |
| InP/ZnSeS/ZnS QDs | Oleic Acid | 6-Mercaptohexanol | Not specified | Increased from 61% to 70% | [25] |
| CdSe QDs | Not specified | 3-mercaptopropionic acid | Not specified | Enhanced from 37% to 75% | [20] |
Table 2: Biocompatibility and Cellular Uptake Data
| Cell Line | QD-Ligand Conjugate | Concentration | Effect on Cell Viability | Reference |
| HEK293 cells | FMNPs (hydrophilic silica-coated CdTe QDs) | < 50 µg/ml | Good biocompatibility, similar to control | [26] |
| Human amniotic mesenchymal stem cells | CdSe/ZnS QDs | 0.75 µg/mL | Cells remained in the proliferative phase | [14] |
| HeLa cells | QD-peptide conjugates | 250 nM QD | Concentration-dependent uptake, some cytotoxicity observed | [27] |
Experimental Protocols
Protocol 1: Ligand Exchange of Hydrophobic QDs with 6-MHA
This protocol describes a general procedure for replacing the native hydrophobic ligands on QDs with 6-MHA to facilitate their transfer into an aqueous phase.
Workflow for Ligand Exchange
Caption: Workflow for 6-MHA ligand exchange.
Materials:
-
Hydrophobic quantum dots (e.g., CdSe/ZnS) dispersed in an organic solvent (e.g., toluene or chloroform).
-
This compound (6-MHA).
-
Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).
-
Methanol.
-
Chloroform.
-
Deionized (DI) water.
-
Centrifuge.
-
pH meter or pH paper.
Procedure:
-
Prepare the 6-MHA Solution:
-
Dissolve 6-MHA in methanol to a final concentration of approximately 1 M.
-
Slowly add a solution of KOH or NaOH in methanol while stirring until the pH of the solution is between 10 and 11. This deprotonates the carboxylic acid group, increasing its solubility and reactivity.
-
-
Ligand Exchange Reaction:
-
In a vial, mix the solution of hydrophobic QDs (in toluene or chloroform) with the prepared 6-MHA solution. The typical volume ratio is 1:1, but this may need optimization.
-
Stir the biphasic mixture vigorously at room temperature for 2-4 hours. The progress of the phase transfer can be monitored by observing the movement of the colored QDs from the organic phase (bottom layer if using chloroform) to the aqueous/methanolic phase (top layer).
-
-
Purification of 6-MHA Passivated QDs:
-
After the reaction, allow the two phases to separate. The top aqueous/methanolic phase should now contain the 6-MHA functionalized QDs.
-
Carefully collect the top layer containing the hydrophilic QDs.
-
Precipitate the QDs by adding a non-solvent like acetone (B3395972) or by adding an excess of chloroform followed by centrifugation.
-
Centrifuge the mixture. The hydrophilic QDs will form a pellet.
-
Discard the supernatant and re-disperse the QD pellet in a small amount of DI water or a suitable biological buffer (e.g., PBS).
-
Repeat the precipitation and re-dispersion steps 2-3 times to remove excess unbound 6-MHA and other reactants.
-
-
Final Storage:
-
After the final wash, re-disperse the purified 6-MHA passivated QDs in the desired aqueous buffer.
-
Filter the solution through a 0.22 µm syringe filter to remove any aggregates.
-
Store the aqueous QD solution at 4°C in the dark.
-
Protocol 2: Bioconjugation of 6-MHA Passivated QDs to a Protein via EDC/NHS Chemistry
This protocol details the covalent attachment of a protein (e.g., an antibody) to the carboxylic acid groups on the surface of 6-MHA passivated QDs.
Signaling Pathway for Bioconjugation
Caption: EDC/NHS chemistry for QD bioconjugation.
Materials:
-
Purified 6-MHA passivated QDs in an amine-free buffer (e.g., MES buffer, pH 6.0).
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
N-Hydroxysuccinimide (NHS).
-
Protein to be conjugated (containing primary amines).
-
Quenching buffer (e.g., Tris buffer or glycine).
-
Size-exclusion chromatography column or dialysis cassette for purification.
Procedure:
-
Activation of Carboxyl Groups:
-
To the solution of 6-MHA passivated QDs, add EDC and NHS. A common starting point is a 100-fold molar excess of EDC and NHS relative to the QDs.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle stirring. This reaction forms a semi-stable NHS-ester intermediate on the QD surface.
-
-
Conjugation to the Protein:
-
Add the protein to the activated QD solution. The molar ratio of protein to QDs will depend on the desired degree of labeling and should be optimized.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., Tris buffer to a final concentration of 50 mM) to deactivate any remaining NHS-esters and stop the reaction. Incubate for 15 minutes.
-
-
Purification of the QD-Protein Conjugate:
-
Remove unconjugated protein and excess reagents using size-exclusion chromatography or dialysis.
-
Collect the fractions containing the QD-protein conjugate, which can be identified by their color and absorbance/fluorescence.
-
-
Characterization and Storage:
-
Characterize the conjugate using techniques such as UV-Vis and fluorescence spectroscopy, and gel electrophoresis to confirm successful conjugation.
-
Store the purified conjugate at 4°C, protected from light. Add a preservative like sodium azide (B81097) if necessary for long-term storage.
-
Characterization of 6-MHA Passivated QDs
-
UV-Vis Spectroscopy: To monitor the absorption spectrum and confirm the integrity of the QDs after ligand exchange.
-
Photoluminescence Spectroscopy: To measure the emission spectrum and quantum yield.[9]
-
Transmission Electron Microscopy (TEM): To assess the size, shape, and monodispersity of the QDs.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of carboxylic acid groups on the QD surface.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and assess the colloidal stability of the QDs in aqueous solution.
Troubleshooting
-
Aggregation of QDs after ligand exchange: This may be due to incomplete surface coverage or inappropriate pH. Ensure sufficient excess of 6-MHA is used and that the pH is properly adjusted.
-
Low Quantum Yield after ligand exchange: The ligand exchange process can sometimes introduce surface defects. Optimization of reaction time and temperature may be necessary.[8]
-
Inefficient Bioconjugation: Ensure the activation step with EDC/NHS is performed in an appropriate buffer (amine-free, pH 6.0-7.0). Check the purity and activity of the protein.
By following these guidelines and protocols, researchers can successfully passivate quantum dots with this compound, paving the way for their use in a wide range of biomedical research and drug development applications.
References
- 1. Advancing Cancer Therapy with Quantum Dots and Other Nanostructures: A Review of Drug Delivery Innovations, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Quantum Dot/Drug Nanoparticle Formulations for Traceable Targeted Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum dots in imaging, drug delivery and sensor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Effects of Mono- and Bifunctional Surface Ligands of Cu–In–Se Quantum Dots on Photoelectrochemical Hydrogen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantum dots–DNA bioconjugates: synthesis to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. バイオイメージングおよびバイオアッセイにおける量子ドットの用途 [sigmaaldrich.com]
- 8. Bioconjugated Quantum Dots for In Vivo Molecular and Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Surface organic ligand-passivated quantum dots: toward high-performance light-emitting diodes with long lifetimes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. scielo.br [scielo.br]
- 12. arxiv.org [arxiv.org]
- 13. Quantum Dot Imaging Agents: Haematopoietic Cell Interactions and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantum Dots in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantum Dot Stability Techniques for Enhanced Environmental Stability [eureka.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantum Dot Stability in High-Energy Radiation Environments [eureka.patsnap.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. OPG [opg.optica.org]
- 25. researchgate.net [researchgate.net]
- 26. Biocompatibility of hydrophilic silica-coated CdTe quantum dots and magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Self-Assembled Quantum Dot-Peptide Bioconjugates for Selective Intracellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Methylheptanoic Acid in Single-Molecule Detection: A Review of Current Scientific Literature
A comprehensive review of scientific databases and literature reveals no direct application of 6-methylheptanoic acid (6-MHA) in single-molecule detection studies. While single-molecule detection is a powerful and evolving field for studying individual molecules, the use of 6-MHA as a probe, label, or in any other capacity within these methodologies is not documented in the reviewed resources. This report summarizes the current landscape of single-molecule detection and the known biological roles of branched-chain fatty acids, clarifying the absence of 6-MHA in this specific research application.
Single-Molecule Detection: An Overview
Single-molecule detection techniques allow for the observation and analysis of individual molecules, providing insights into molecular heterogeneity, rare events, and dynamic processes that are often obscured in ensemble measurements. These methods are pivotal in various fields, including biophysics, molecular biology, and nanotechnology. Key approaches include:
-
Fluorescence-Based Methods: Techniques like Förster Resonance Energy Transfer (FRET), Total Internal Reflection Fluorescence (TIRF) microscopy, and super-resolution microscopy are widely used to visualize and track single fluorescently labeled molecules.
-
Nanopore Sequencing: This technology involves passing single strands of DNA or RNA through a protein nanopore, with changes in ionic current used to identify the sequence of bases.
-
Atomic Force Microscopy (AFM): AFM can be used to image and manipulate single molecules, providing topographical information and measuring interaction forces at the nanoscale.
-
Optical and Magnetic Tweezers: These tools are employed to apply forces to and measure the mechanical properties of single molecules, such as DNA, RNA, and proteins.
A generalized workflow for many single-molecule fluorescence experiments is depicted below.
Role of Branched-Chain Fatty Acids in Biological Systems
6-Methylheptanoic acid is a type of branched-chain fatty acid (BCFA). BCFAs are important components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and function. In contrast, the membranes of higher organisms are typically dominated by straight-chain and unsaturated fatty acids.
While there are single-molecule studies focused on lipid-protein interactions and the dynamics of cell membranes, these studies generally involve the major lipid components of those membranes. There is no indication from the available literature that 6-MHA is used as a tool or probe in these single-molecule investigations. The primary research interest in BCFAs lies in their influence on the physical properties of membranes, such as fluidity and phase behavior.
Conclusion
Based on an extensive review of the current scientific literature, there is no evidence to support the use of 6-methylheptanoic acid (6-MHA) in single-molecule detection studies. The user may be referring to a different compound, or "6-MHA" could be an acronym for a different technology in this context that is not widely documented. Researchers, scientists, and drug development professionals interested in single-molecule studies are advised to consult literature that pertains to established probes and techniques. For studies involving lipid membranes, the focus remains on the major lipid constituents and fluorescently labeled lipid analogs that are well-characterized for single-molecule imaging.
Troubleshooting & Optimization
Technical Support Center: 6-Mercaptohexanoic Acid (6-MHA) SAM Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Mercaptohexanoic acid (6-MHA) self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses common problems encountered during the formation of 6-MHA SAMs in a question-and-answer format.
Question 1: Why does my 6-MHA SAM appear incomplete or disordered?
Answer: An incomplete or disordered 6-MHA SAM can result from several factors, primarily related to substrate contamination, the quality of the 6-MHA solution, and the deposition environment.
-
Substrate Contamination: The cleanliness of the gold substrate is critical for the formation of a well-ordered monolayer.[1] Organic residues or other contaminants can obstruct the self-assembly process.[1] A rigorous and consistent cleaning protocol should be implemented immediately before SAM formation.[1]
-
Degraded 6-MHA Solution: The thiol group of 6-MHA is susceptible to oxidation, which leads to the formation of disulfides.[2] This oxidation can be accelerated by exposure to air and light.[1] Using a freshly prepared solution from a high-purity 6-MHA source is recommended for each experiment.[1]
-
Environmental Factors: Airborne particles, fluctuations in temperature, and humidity can negatively impact the quality of the SAM.[1] Performing the self-assembly in a clean, dust-free environment, such as a glove box or a dedicated clean area, can minimize contamination.[1]
-
Inadequate Incubation Time: While the initial adsorption of thiols onto a gold surface can be rapid, the reorganization into a densely packed, ordered monolayer is a slower process that can take several hours.[3] Incubation times of 12-24 hours are commonly recommended to achieve a well-ordered SAM.[1][4]
Question 2: I'm observing a high density of defects in my SAM. What are the likely causes and how can I mitigate them?
Answer: High defect density in a 6-MHA SAM can manifest as pinholes, domain boundaries, or missing molecules, and can be attributed to several factors.
-
Substrate Roughness: The topography of the substrate can influence the formation of the SAM.[5] While atomically flat surfaces are ideal, some degree of roughness is often present. Increased substrate roughness can lead to a more disordered SAM with a higher density of defects.[5]
-
Contaminants: As with incomplete SAM formation, contaminants on the substrate can act as nucleation sites for defects.[6] Thorough cleaning of the substrate is crucial.
-
Purity of 6-MHA and Solvent: Impurities in the 6-MHA or the solvent can be incorporated into the monolayer, creating defects. Using high-purity 6-MHA (97% or higher) and anhydrous, ACS grade ethanol (B145695) is recommended.[1][7]
-
Oxidation of 6-MHA: If the 6-MHA solution has started to oxidize and form disulfides, these larger molecules can disrupt the packing of the monolayer, leading to defects.[2]
Question 3: The characterization of my 6-MHA SAM is giving inconsistent or unexpected results. How can I troubleshoot this?
Answer: Inconsistent characterization results, such as variable contact angles or drifting electrochemical signals, often point to issues with SAM stability or the measurement technique itself.
-
SAM Instability: 6-MHA SAMs on gold can exhibit limited long-term stability, especially at elevated temperatures or in complex media.[1] This can be due to desorption of the thiol molecules from the gold surface or oxidation of the thiol headgroup.[1] For applications requiring long-term stability, it is important to store the SAM-modified substrates in a clean, dry, and inert environment, and to use them as soon as possible after preparation.
-
Characterization Technique Issues:
-
Contact Angle Goniometry: Variations in contact angle across the surface can indicate an incomplete or defective monolayer.[8] Ensure the surface is dry and measurements are taken at multiple points.
-
Electrochemical Impedance Spectroscopy (EIS): A low charge transfer resistance (Rct) can indicate a defective SAM with pinholes that allow the redox probe to easily access the electrode surface.[8] A drifting signal in electrochemical measurements may be due to the reorganization of the SAM on the electrode surface.[9] Conditioning the electrode in the measurement solution for an extended period (e.g., over 12 hours) may be necessary to achieve a stable baseline.[9]
-
X-ray Photoelectron Spectroscopy (XPS): Overlapping peaks from the gold substrate and the sulfur of the thiol can make data analysis challenging.[8] Acquiring high-resolution scans of the S 2p and Au 4f regions and using appropriate peak fitting constraints can help to resolve these peaks.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 6-MHA to use for SAM formation?
A common and effective concentration for forming 6-MHA SAMs is 1 mM in absolute ethanol.[1] This concentration is generally sufficient to ensure a high-quality, densely packed monolayer.
Q2: What is the recommended solvent for preparing the 6-MHA solution?
Absolute ethanol (200 proof, ACS grade) is the most commonly used and recommended solvent for preparing 6-MHA solutions for SAM formation on gold.[7][10] Using a high-purity, anhydrous solvent is important to minimize water content, which can affect the quality of the SAM.[1]
Q3: How long should I incubate the gold substrate in the 6-MHA solution?
For the formation of a well-ordered 6-MHA SAM, an incubation period of 12 to 24 hours at room temperature is typically recommended.[1][4] While a significant portion of the monolayer forms within the first few minutes, a longer incubation time allows for the molecules to reorganize into a more stable and densely packed structure.[3]
Q4: How does temperature affect 6-MHA SAM formation and stability?
SAM formation is typically carried out at room temperature.[1] The stability of the resulting SAM is temperature-dependent. While stable for extended periods at room temperature, thermal desorption of the thiol molecules can become significant at temperatures above 60°C.[7]
Q5: How should I store my 6-MHA and the prepared solutions?
6-MHA should be stored at low temperatures (e.g., -20°C) to minimize degradation.[11] It is recommended to prepare fresh 6-MHA solutions for each experiment to avoid issues with oxidation.[1] If a solution must be stored, it should be kept in a sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in the dark.[1]
Quantitative Data
The following tables summarize key parameters and expected outcomes for 6-MHA SAM formation and characterization.
| Parameter | Recommended Value/Range | Expected Outcome |
| 6-MHA Purity | ≥ 97% | High-quality, defect-free SAM |
| Solvent | Absolute Ethanol (Anhydrous) | Optimal monolayer formation |
| 6-MHA Concentration | 1 mM | Densely packed monolayer |
| Incubation Time | 12 - 24 hours | Well-ordered SAM |
| Incubation Temperature | Room Temperature | Stable SAM formation |
| Characterization Technique | Expected Result for a High-Quality 6-MHA SAM |
| Water Contact Angle | Low contact angle (hydrophilic surface due to -COOH) |
| Ellipsometry Thickness | ~ 8 - 10 Å |
| XPS (S 2p peak) | Component at ~162 eV (thiolate bond to gold)[7] |
| EIS (Charge Transfer Resistance) | Increased Rct compared to bare gold |
Experimental Protocols
Protocol 1: Gold Substrate Cleaning
Method A: Piranha Solution Cleaning (Use with extreme caution)
-
In a certified fume hood, while wearing appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat), prepare a piranha solution by slowly and carefully adding one part 30% hydrogen peroxide to three parts concentrated sulfuric acid in a clean glass beaker. Always add the peroxide to the acid. The solution is highly exothermic and reactive.[7]
-
Using tweezers, carefully immerse the gold substrate into the piranha solution for 5-10 minutes.[7]
-
Remove the substrate and rinse it extensively with ultrapure water.[7]
-
Rinse the substrate with absolute ethanol.[7]
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.[7]
-
Use the cleaned substrate immediately for SAM formation to prevent re-contamination.[7]
Method B: Solvent Cleaning
-
Place the gold substrate in a beaker and sonicate for 10 minutes in acetone (B3395972).[1]
-
Decant the acetone and sonicate for 10 minutes in isopropanol (B130326).[1]
-
Decant the isopropanol and sonicate for 10 minutes in absolute ethanol.[1]
-
Rinse the substrate thoroughly with DI water and then with absolute ethanol.[1]
-
Dry the substrate under a gentle stream of nitrogen or argon gas.[1]
-
Use immediately.[1]
Protocol 2: 6-MHA SAM Formation
-
Prepare 6-MHA Solution: In a clean glass vial, prepare a 1 mM solution of 6-MHA in absolute ethanol. For example, to prepare 10 mL of solution, add the appropriate amount of 6-MHA to 10 mL of absolute ethanol.[1]
-
Dissolve 6-MHA: Cap the vial and sonicate for 5 minutes to ensure the 6-MHA is fully dissolved.[1]
-
(Optional but Recommended) Degas Solution: Purge the solution with nitrogen or argon for 5-10 minutes to remove dissolved oxygen.[1]
-
Incubation: Place the clean, dry gold substrate in a petri dish or other suitable container. Cover the substrate with the 1 mM 6-MHA solution.[1]
-
Seal and Incubate: Seal the container (e.g., with parafilm) to prevent solvent evaporation and contamination. Incubate at room temperature for 12-24 hours in a dark, vibration-free location.[1]
-
Rinsing: After incubation, remove the substrate from the 6-MHA solution with clean tweezers. Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound (physisorbed) 6-MHA molecules.[1]
-
Drying: Dry the substrate under a gentle stream of nitrogen or argon gas.[1] The 6-MHA SAM-modified substrate is now ready for use or characterization.
Visualizations
Caption: Troubleshooting workflow for diagnosing common issues in 6-MHA SAM formation.
Caption: Experimental workflow for the formation and characterization of 6-MHA SAMs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 17689-17-7 | Benchchem [benchchem.com]
- 3. if.tugraz.at [if.tugraz.at]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structural Changes of Mercaptohexanol Self-Assembled Monolayers on Gold and Their Influence on Impedimetric Aptamer Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing 6-Mercaptohexanoic Acid (6-MHA) for Nanoparticle Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 6-Mercaptohexanoic acid (6-MHA) for nanoparticle stabilization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which 6-MHA stabilizes nanoparticles?
A1: 6-MHA stabilizes nanoparticles, particularly gold nanoparticles, through the formation of a self-assembled monolayer (SAM) on the nanoparticle surface. The thiol (-SH) group of 6-MHA has a strong affinity for the gold surface, forming a stable gold-sulfur bond. This coating provides both steric and electrostatic repulsion between nanoparticles, preventing aggregation. The terminal carboxylic acid (-COOH) group provides a negative surface charge at appropriate pH values, further enhancing electrostatic stabilization.
Q2: What are the initial signs of nanoparticle aggregation during or after functionalization with 6-MHA?
A2: For gold nanoparticles, a common visual indicator of aggregation is a color change of the solution from a characteristic ruby red to a purple or blue hue. This color change corresponds to a red-shift in the surface plasmon resonance (SPR) peak, which can be confirmed using UV-Vis spectroscopy. An aggregated sample will show a broadened and shifted absorption peak to longer wavelengths. Dynamic Light Scattering (DLS) will also show a significant increase in the hydrodynamic diameter and polydispersity index (PDI).
Q3: How does pH affect the stability of 6-MHA functionalized nanoparticles?
A3: pH is a critical factor for the stability of 6-MHA coated nanoparticles due to the presence of the terminal carboxylic acid group. At a pH above the pKa of the carboxylic acid (typically around 4-5), the group will be deprotonated (-COO-), imparting a negative surface charge that enhances electrostatic repulsion and stability. At a pH below the pKa, the carboxylic acid will be protonated (-COOH), reducing the surface charge and potentially leading to aggregation due to diminished electrostatic repulsion.[1][2]
Q4: Can the concentration of 6-MHA itself induce aggregation?
A4: Yes, the concentration of 6-MHA is critical. At concentrations below a "critical stabilization concentration," the ligand can induce aggregation by bridging between nanoparticles. It is only when the concentration is sufficient to form a dense, stable monolayer that effective stabilization is achieved. Therefore, it is crucial to optimize the 6-MHA concentration for your specific nanoparticle system.
Q5: What is a ligand exchange reaction and how does it apply to 6-MHA functionalization?
A5: A ligand exchange reaction is the process of replacing the original stabilizing ligands on a nanoparticle's surface (e.g., citrate) with new functional ligands, in this case, 6-MHA.[3] The thiol group of 6-MHA has a higher affinity for the gold surface than citrate (B86180), driving the exchange and leading to a more stable nanoparticle formulation. To prevent aggregation during this process, it's important to use a high-affinity ligand like 6-MHA and to optimize the reaction conditions, including concentration and pH.[4]
Troubleshooting Guides
Issue 1: Immediate Aggregation Upon Addition of 6-MHA
| Potential Cause | Recommended Solution |
| Incorrect pH | The pH of the nanoparticle solution may be too low, causing the carboxylic acid groups of 6-MHA to be protonated and reducing electrostatic repulsion. Solution: Adjust the pH of the nanoparticle solution to a range of 7.5-8.5 before adding the 6-MHA solution. Use a diluted base like 0.1 M NaOH for this adjustment.[5] |
| High Ionic Strength | The presence of salts in the 6-MHA solution or the nanoparticle suspension can screen the surface charges, leading to aggregation. Solution: Prepare the 6-MHA solution in ultrapure water or a low-concentration buffer (e.g., 5-10 mM). If the nanoparticle solution has a high salt concentration, consider a buffer exchange step before functionalization. |
| Rapid, Localized High Concentration of 6-MHA | Adding the 6-MHA solution too quickly can create localized high concentrations that disrupt the existing stabilizing layer before a new, stable monolayer can form. Solution: Add the 6-MHA solution dropwise while gently stirring the nanoparticle solution to ensure uniform mixing.[5] |
| Incompatible Solvent | If 6-MHA is dissolved in a solvent that is incompatible with the aqueous nanoparticle suspension, it can induce aggregation. Solution: Dissolve 6-MHA in a solvent that is miscible with the nanoparticle suspension (e.g., ethanol (B145695) or water with pH adjustment). Perform a control experiment by adding just the solvent to the nanoparticles to rule out solvent-induced aggregation. |
Issue 2: Aggregation During Purification/Washing Steps
| Potential Cause | Recommended Solution |
| High Centrifugation Forces | Excessive centrifugation speeds can overcome the repulsive forces between the newly functionalized nanoparticles, leading to irreversible aggregation. Solution: Optimize the centrifugation speed and time. Use the minimum force necessary to pellet the nanoparticles. If aggregation persists, consider alternative purification methods like dialysis.[6] |
| Incomplete Surface Coverage | If the reaction time or 6-MHA concentration was insufficient, the nanoparticle surface may not be fully covered, leading to instability during the stress of purification. Solution: Increase the reaction time (e.g., to 12-24 hours) and/or the molar excess of 6-MHA to ensure complete surface functionalization.[4][7] |
| Inappropriate Resuspension Buffer | The buffer used to resuspend the purified nanoparticles may have a pH or ionic strength that is not optimal for the stability of the 6-MHA coated nanoparticles. Solution: Resuspend the nanoparticle pellet in a buffer with a pH that ensures the deprotonation of the carboxylic acid groups (e.g., pH 7.4 PBS) and low ionic strength. |
Issue 3: Gradual Aggregation Over Time in Storage
| Potential Cause | Recommended Solution |
| Incomplete Functionalization or Weak Ligand Binding | Over time, weakly bound ligands may desorb, exposing the nanoparticle surface and leading to aggregation. Solution: Ensure complete surface coverage during the functionalization step by optimizing the 6-MHA concentration and reaction time. The strong gold-thiol bond should prevent desorption if the initial functionalization is complete. |
| Inappropriate Storage Conditions | Storing the nanoparticles in a buffer with a suboptimal pH or high ionic strength can lead to gradual aggregation. Solution: Store the 6-MHA functionalized nanoparticles in a low ionic strength buffer at a pH where the carboxylic acid groups are deprotonated (pH > 6). Storage at 4°C is generally recommended.[8] |
| Oxidation of Thiol Groups | While the gold-thiol bond is stable, unreacted thiol groups or exposure to harsh oxidizing agents could potentially affect long-term stability. Solution: Ensure thorough purification to remove excess 6-MHA. Store the nanoparticles in a tightly sealed container to minimize exposure to air. |
Data Presentation
Table 1: Typical Physicochemical Properties Before and After 6-MHA Functionalization
| Parameter | Before Functionalization (Citrate-Stabilized AuNPs) | After Functionalization (6-MHA-AuNPs) | Characterization Technique |
| Core Diameter | Synthesis-dependent (e.g., 5-100 nm) | No significant change | Transmission Electron Microscopy (TEM) |
| Hydrodynamic Diameter | Slightly larger than core diameter | Increase of 5-15 nm | Dynamic Light Scattering (DLS)[8] |
| Zeta Potential | Highly negative (e.g., -30 to -50 mV) | Less negative (e.g., -20 to -40 mV at pH 7.4) | Zeta Potential Measurement |
| Surface Plasmon Resonance (SPR) Peak | ~520 nm (for ~20 nm AuNPs) | Slight red-shift (2-5 nm) | UV-Vis Spectroscopy |
Table 2: Recommended Starting Concentrations for 6-MHA Functionalization
| Nanoparticle Type | Recommended Starting Molar Excess of 6-MHA | Notes |
| Gold Nanoparticles (~15 nm) | 10,000-fold | This is a common starting point for thiol-containing ligands and should be optimized for your specific system.[7] |
| Other Nanoparticles | To be determined empirically | The optimal concentration will depend on the nanoparticle material, size, and initial stabilizing agent. |
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of approximately 20 nm citrate-stabilized gold nanoparticles.[3]
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)
-
Sodium citrate solution (1% w/v)
-
Ultrapure water
-
Thoroughly cleaned glassware
Procedure:
-
In a clean round-bottom flask, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 10 mL of 1% sodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to blue and then to a brilliant red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
Characterize the as-synthesized nanoparticles using UV-Vis spectroscopy, DLS, and TEM.
Protocol 2: Functionalization of Gold Nanoparticles with 6-MHA
This protocol details the ligand exchange reaction to coat citrate-stabilized AuNPs with 6-MHA.
Materials:
-
Citrate-stabilized gold nanoparticles (from Protocol 1)
-
This compound (6-MHA)
-
Ethanol or ultrapure water
-
0.1 M NaOH solution
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of 6-MHA (e.g., 10 mM) in ethanol or ultrapure water. If using water, adjust the pH with 0.1 M NaOH to dissolve the 6-MHA.
-
To 10 mL of the citrate-stabilized AuNP solution, adjust the pH to ~8.0 by slowly adding 0.1 M NaOH while gently stirring.
-
Add the 6-MHA solution to the AuNP solution to achieve the desired final concentration (e.g., a 10,000-fold molar excess). Add the 6-MHA solution dropwise with gentle stirring.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
Purify the 6-MHA functionalized AuNPs by centrifugation. The speed and time will depend on the nanoparticle size (e.g., for ~20 nm AuNPs, 12,000 x g for 30 minutes).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps at least two more times to remove unbound 6-MHA and excess citrate.
-
After the final wash, resuspend the functionalized AuNPs in the desired buffer for storage at 4°C.
-
Characterize the functionalized nanoparticles using UV-Vis spectroscopy, DLS, and zeta potential measurement to confirm successful coating and stability.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and 6-MHA functionalization of gold nanoparticles.
Caption: Troubleshooting decision tree for 6-MHA nanoparticle aggregation.
References
how to prevent disulfide bond formation in 6-Mercaptohexanoic acid
Welcome to the technical support center for 6-Mercaptohexanoic Acid (6-MHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing disulfide bond formation and to troubleshoot common issues encountered during experiments involving 6-MHA.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound (6-MHA) degradation is the oxidation of its thiol (-SH) group. This oxidation leads to the formation of a disulfide bond (-S-S-) between two 6-MHA molecules, creating a dimer. This process is primarily initiated by exposure to atmospheric oxygen.[1]
Q2: What are the visible signs of 6-MHA degradation?
A2: Pure 6-MHA is typically a colorless liquid.[2] The formation of disulfide bonds and other oxidative byproducts can lead to a change in its appearance, such as turning white or yellowish in color. If you observe a color change in your 6-MHA, it is a strong indicator of degradation, which may affect the performance in your experiments.[2]
Q3: How does pH affect the stability of 6-MHA?
A3: The rate of thiol oxidation is generally higher at neutral to alkaline pH. At a pH below 8, the protonated thiol form is favored, which is less prone to oxidation compared to the deprotonated thiolate form that is more prevalent at higher pH.[3] Therefore, maintaining a slightly acidic pH can help to slow down disulfide bond formation.
Q4: What is the recommended storage condition for 6-MHA?
A4: To minimize oxidation, 6-MHA should be stored at -20°C under an inert atmosphere, such as argon or nitrogen.[4][5] It is also advisable to store it in a tightly sealed container to prevent exposure to air and moisture.
Q5: Can I use reducing agents to prevent disulfide bond formation in my 6-MHA solutions?
A5: Yes, using a reducing agent is a highly effective method to prevent disulfide bond formation. Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is a popular choice as it is a potent, odorless, and stable reducing agent that is effective over a wide pH range.[1][3] Other reducing agents like Dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME) can also be used, but they have some drawbacks such as a strong odor and lower stability.
Troubleshooting Guides
Issue 1: Inconsistent Results in Self-Assembled Monolayer (SAM) Formation
-
Possible Cause: Formation of disulfide bonds in the 6-MHA solution, leading to a disordered or incomplete monolayer on the substrate.
-
Troubleshooting Steps:
-
Use Freshly Prepared Solutions: Always prepare your 6-MHA solution immediately before use.
-
Degas Solvents: Before dissolving the 6-MHA, degas the solvent (e.g., ethanol (B145695), water) by bubbling with an inert gas like argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Handle the 6-MHA and prepare the solution in a glove box or under a continuous stream of inert gas.
-
Add a Reducing Agent: Incorporate a reducing agent like TCEP into your 6-MHA solution at a final concentration of 1-5 mM to maintain the thiol in its reduced state.
-
Verify Purity: Ensure the 6-MHA used is of high purity. Impurities can interfere with SAM formation.
-
Issue 2: Aggregation of Nanoparticles Capped with 6-MHA
-
Possible Cause: Inter-particle cross-linking through disulfide bond formation between the 6-MHA molecules on the surface of different nanoparticles.
-
Troubleshooting Steps:
-
Control pH: Maintain a slightly acidic pH (around 4-6) during nanoparticle synthesis and storage, if compatible with your experimental conditions, to reduce the rate of thiol oxidation.
-
Add a Stabilizer: In addition to 6-MHA, consider using a co-stabilizing agent that can provide steric hindrance to prevent particles from getting close enough for disulfide bonds to form.
-
Incorporate a Reducing Agent: Add a small amount of a reducing agent like TCEP to the nanoparticle suspension to cleave any disulfide bonds that may have formed and to prevent further oxidation.
-
Optimize 6-MHA Concentration: Use the minimum concentration of 6-MHA required for stable nanoparticle capping to reduce the likelihood of intermolecular disulfide bonding.
-
Data Presentation
Table 1: Comparison of Common Reducing Agents for Preventing Disulfide Bond Formation
| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) |
| Effectiveness | High, potent reducing agent | High | Moderate |
| Odor | Odorless | Strong, unpleasant odor | Strong, unpleasant odor |
| Stability in Air | Relatively stable | Prone to oxidation | Prone to oxidation |
| Effective pH Range | Wide (1.5 - 9.0)[1] | Narrow (optimal at pH > 7) | Narrow (optimal at pH > 7) |
| Mechanism | Reduces disulfides without a thiol group | Thiol-disulfide exchange | Thiol-disulfide exchange |
| Interference | Does not interfere with maleimide (B117702) chemistry | Interferes with maleimide chemistry | Interferes with maleimide chemistry |
Experimental Protocols
Protocol 1: Preparation of an Oxygen-Free 6-MHA Solution
Objective: To prepare a solution of 6-MHA with minimal dissolved oxygen to prevent disulfide bond formation.
Materials:
-
This compound (high purity)
-
Anhydrous solvent (e.g., ethanol or deionized water)
-
Inert gas (Argon or Nitrogen) with a regulator and tubing
-
Schlenk flask or a vial with a septum
-
Syringes and needles
Procedure:
-
Place the desired amount of solvent into the Schlenk flask or vial.
-
Seal the container and purge with the inert gas for at least 20 minutes to remove dissolved oxygen.
-
While maintaining a positive pressure of the inert gas, carefully add the required amount of 6-MHA to the solvent using a syringe.
-
If desired, add a stock solution of a reducing agent like TCEP to the final concentration needed.
-
The solution is now ready for use. Keep it under the inert atmosphere as much as possible during your experiment.
Protocol 2: Using TCEP to Reduce Disulfide Bonds in a 6-MHA Solution
Objective: To reduce any pre-existing disulfide bonds in a 6-MHA solution and prevent further oxidation.
Materials:
-
6-MHA solution
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Buffer solution (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 7.0)
Procedure:
-
Prepare a stock solution of TCEP (e.g., 100 mM) in a suitable buffer.
-
Add the TCEP stock solution to your 6-MHA solution to achieve a final TCEP concentration of 1-10 mM.
-
Allow the solution to incubate at room temperature for at least 30 minutes to ensure complete reduction of any disulfide bonds.
-
The 6-MHA solution is now ready for use in your experiment.
Mandatory Visualization
Caption: Experimental workflow for preparing and using 6-MHA solutions while minimizing disulfide bond formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mstechno.co.jp [mstechno.co.jp]
- 5. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 6-Mercaptohexanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the purity of synthesized 6-Mercaptohexanoic acid (6-MHA).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 6-MHA | Incomplete reaction; Suboptimal reaction temperature; Incorrect stoichiometry of reactants. | Ensure the reaction goes to completion by monitoring with TLC. Optimize the reaction temperature; excessive heat can cause decomposition[1]. A slight excess of the sulfur source (e.g., thiourea) can improve conversion but may complicate purification[1]. |
| Product is a Discolored (Yellow/Brown) Oil | Presence of impurities; Oxidation of the thiol group to a disulfide. | Purify the product using vacuum distillation or column chromatography. To minimize oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store at low temperatures (-20°C). |
| Milky or White Appearance of the Product | The product has likely been oxidized to the disulfide dimer, 6,6'-dithiobis(hexanoic acid), which can appear as a white solid. | Confirm the presence of the disulfide using NMR spectroscopy. If present, consider methods to reduce the disulfide back to the thiol, or purify the mixture to isolate the desired 6-MHA. |
| Difficulty in Separating Product from Starting Material | Incomplete reaction leaving unreacted 6-bromohexanoic acid. | Optimize the reaction conditions to drive the reaction to completion. If unreacted starting material remains, purification by column chromatography is recommended for effective separation. |
| Product Decomposes During Distillation | The distillation temperature is too high at atmospheric pressure. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition. A typical pressure range is 5-20 mmHg[1]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
The most common impurity is the disulfide dimer, 6,6'-dithiobis(hexanoic acid) , which forms through the oxidation of the thiol group of 6-MHA.[2] Other potential impurities include unreacted starting materials, such as 6-bromohexanoic acid , and side products from the synthesis.
Q2: How can I minimize the formation of the disulfide impurity?
To minimize oxidation, it is crucial to handle this compound in an oxygen-free environment as much as possible. This can be achieved by working under an inert atmosphere, such as nitrogen or argon. Additionally, storing the compound at low temperatures (e.g., -20°C) will slow down the oxidation process.
Q3: What are the recommended methods for purifying crude this compound?
The two primary methods for purifying this compound are vacuum distillation and column chromatography .[1] Vacuum distillation is effective for removing lower-boiling impurities and is often used for larger scale purification.[1] Column chromatography, particularly using silica (B1680970) gel, offers excellent separation of structurally similar impurities and is well-suited for achieving high purity on a laboratory scale.[1]
Q4: How can I assess the purity of my this compound sample?
The purity of this compound can be effectively determined using Nuclear Magnetic Resonance (NMR) spectroscopy . Specifically, ¹H NMR can be used to identify and quantify the presence of the desired product and key impurities. The presence of a triplet at approximately 1.3-1.6 ppm corresponds to the thiol proton (-SH), which is characteristic of 6-MHA. The disappearance of this peak and the appearance of a triplet at a slightly downfield shift (around 2.7 ppm) for the methylene (B1212753) group adjacent to the sulfur can indicate the formation of the disulfide dimer.
Q5: What are the typical storage conditions for this compound?
To ensure its stability and prevent degradation, this compound should be stored at -20°C under an inert atmosphere (nitrogen or argon). It is sensitive to air and can oxidize over time, especially at room temperature.
Data Presentation: Comparison of Purification Methods
The following table summarizes the effectiveness of the primary purification methods for this compound.
| Purification Method | Conditions | Purity Achieved (%) | Recovery (%) | Primary Application |
| Vacuum Distillation | 10 mmHg, 150°C[1] | 95-98[1] | 85-90[1] | Large-scale purification, removal of volatile impurities. |
| Column Chromatography | Silica gel, hexane:ethyl acetate (B1210297) gradient[1] | 98-99[1] | 75-85[1] | High-purity, analytical-scale preparations. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
Objective: To purify crude this compound by removing volatile impurities.
Apparatus:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Receiving flask
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum pump with a pressure gauge
-
Cold trap
Procedure:
-
Place the crude this compound into the round-bottom flask.
-
Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Slowly reduce the pressure to approximately 10 mmHg.
-
Begin heating the distillation flask using the heating mantle while stirring.
-
Monitor the temperature of the vapor. The boiling point of this compound at 10 mmHg is approximately 150°C.[1]
-
Collect the fraction that distills over at the expected boiling point in the receiving flask.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To achieve high purity this compound by separating it from non-volatile impurities and side products.
Materials:
-
Glass chromatography column
-
Silica gel (70-230 mesh)
-
n-Hexane
-
Ethyl acetate
-
Crude this compound
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a 9:1 hexane:ethyl acetate mixture.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude 6-MHA in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a hexane:ethyl acetate gradient. Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluate in small fractions.
-
TLC Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. This compound typically has an Rf value of approximately 0.5 in a 2:1 hexane:ethyl acetate system.[1]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Oxidation of this compound to its disulfide dimer.
References
Technical Support Center: Issues with Non-Specific Binding on 6-MHA Functionalized Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with non-specific binding (NSB) on 6-mercapto-1-hexanol (B159029) (6-MHA) functionalized surfaces.
Troubleshooting Guide
This guide addresses common problems related to high non-specific binding on 6-MHA functionalized surfaces and provides systematic steps to identify and resolve the underlying issues.
Problem: High background signal or significant non-specific binding observed in assays.
High background signals often indicate that molecules other than the target analyte are binding to the sensor surface, which can obscure the specific signal and lead to inaccurate results.[1] This non-specific binding (NSB) can be caused by various molecular forces, including hydrophobic and electrostatic interactions between the analyte and the sensor surface.[2]
Initial Assessment Workflow
To systematically troubleshoot the issue, follow the workflow below.
Caption: A workflow diagram for troubleshooting non-specific binding.
Detailed Troubleshooting Steps in Q&A Format:
Question 1: How can I confirm the quality of my 6-MHA self-assembled monolayer (SAM)?
An incomplete or poorly formed 6-MHA SAM can leave exposed gold surfaces, which are prone to non-specific protein adsorption.
-
Review Your Protocol: Ensure your 6-MHA functionalization protocol is optimized. This includes proper cleaning of the gold substrate (e.g., with piranha solution), using a suitable concentration of 6-MHA (typically 1 mM in ethanol), and allowing sufficient incubation time (e.g., 24-48 hours) for a well-ordered monolayer to form.[3]
-
Surface Characterization: If you have access to surface analysis techniques, characterize the 6-MHA functionalized surface.
-
Contact Angle Goniometry: A hydrophilic surface is expected after 6-MHA functionalization. A low water contact angle (typically 30°-50°) indicates a successful hydrophilic modification.[4]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, including the presence of sulfur from the thiol group of 6-MHA.[4]
-
Ellipsometry: This technique can measure the thickness of the monolayer, which should be consistent with the length of the 6-MHA molecule.[4]
-
Question 2: My 6-MHA SAM appears to be of good quality, but I still see high non-specific binding. What should I check next?
If the SAM is properly formed, the issue may lie in the subsequent blocking step or the assay buffer conditions.
-
Evaluate Your Blocking Agent: 6-MHA itself provides a degree of resistance to non-specific binding due to its hydrophilic nature.[5] However, for many applications, a secondary blocking step is necessary.
-
Common Blocking Agents: Bovine Serum Albumin (BSA), casein, and non-ionic surfactants like Tween 20 are commonly used.[6][7]
-
Mechanism of Action: Protein blockers like BSA and casein physically adsorb to unoccupied sites on the surface, creating a neutral, hydrophilic layer.[6] Surfactants like Tween 20 disrupt hydrophobic interactions.[1]
-
-
Optimize Blocking Conditions:
-
Concentration: The concentration of the blocking agent is critical. For example, BSA is often used at concentrations ranging from 0.1% to 5%.[6]
-
Incubation Time and Temperature: Ensure sufficient incubation time and an appropriate temperature to allow for complete surface coverage by the blocking agent.
-
Question 3: I've optimized my blocking step, but non-specific binding persists. What other factors can I investigate?
The composition of your assay buffer can significantly influence non-specific interactions.
-
Adjust Buffer pH: The pH of the buffer affects the overall charge of both the analyte and the surface.[1] If your analyte is positively charged at the experimental pH, it may interact electrostatically with any residual negative charges on the surface. Adjusting the pH towards the isoelectric point of your analyte can minimize these charge-based interactions.[2]
-
Increase Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl (up to 500 mM) can help to shield electrostatic interactions between the analyte and the surface.[2][8]
-
Add a Surfactant: If hydrophobic interactions are suspected to be the primary cause of NSB, adding a low concentration of a non-ionic surfactant like Tween 20 (e.g., 0.005% to 0.1%) to your running buffer can be effective.[1][9]
Frequently Asked Questions (FAQs)
Q1: What is 6-MHA and why is it used for surface functionalization?
6-Mercapto-1-hexanol (6-MHA) is an alkanethiol that readily forms a self-assembled monolayer (SAM) on gold surfaces.[5] Its terminal hydroxyl (-OH) group creates a hydrophilic surface, which helps to reduce the non-specific adsorption of proteins and other biomolecules.[5]
Q2: What are the main causes of non-specific binding?
Non-specific binding is primarily caused by:
-
Hydrophobic Interactions: Interactions between nonpolar regions of the analyte and the surface.
-
Electrostatic Interactions: Attractive forces between charged molecules and charged areas on the surface.[2]
-
Hydrogen Bonding and Van der Waals forces. [1]
Q3: How do I choose the right blocking agent?
The choice of blocking agent depends on the nature of the non-specific interaction you are trying to prevent.
-
For general protein non-specific binding: BSA and casein are effective options.[6]
-
For hydrophobic interactions: A non-ionic surfactant like Tween 20 is a good choice.[1]
-
It is often necessary to empirically test different blocking agents and their concentrations to find the optimal solution for your specific assay.[10]
Q4: Can I use a combination of blocking agents?
Yes, in some cases, a combination of blocking agents can be more effective. For instance, using a protein blocker like BSA in conjunction with a surfactant like Tween 20 can address both electrostatic and hydrophobic interactions.
Data on Blocking Agent Effectiveness
The following tables summarize quantitative data on the effectiveness of different blocking strategies. Note that the effectiveness can be system-dependent.
Table 1: Comparison of Different Blocking Agents in an ELISA System
| Blocking Agent | Concentration for >90% Inhibition of NSB (Pretreatment) | Relative Effectiveness |
| Casein | ~0.01 mg/mL | Very High |
| Instantized Milk | ~0.01 mg/mL | Very High |
| Bovine Serum Albumin | ~1 mg/mL | Moderate |
| Fish Skin Gelatin | ~1 mg/mL | Moderate |
| Hydrolyzed Porcine Gelatin | >10 mg/mL | Low |
Data adapted from a study on polystyrene microtiter plates, which provides a general comparison of protein-based blocking agents.[10]
Table 2: Effect of Blocking Agents on Non-Specific Binding of Bacteria to a Biosensor Surface
| Blocking Agent | Concentration | Specific Binding (Bacteria/mm²) | Non-Specific Binding (Bacteria/mm²) | Ratio (Specific/Non-Specific) |
| BSA | 1 mg/mL | ~180 | ~20 | ~9.0 |
| Milk | 1 mg/mL | ~150 | ~30 | ~5.0 |
| Casein | 1 mg/mL | ~120 | ~40 | ~3.0 |
Data from a study on magnetoelastic biosensors, showing BSA to be most effective in this system.
Experimental Protocols
Protocol 1: Formation of a 6-MHA Self-Assembled Monolayer on a Gold Surface
This protocol describes the steps for creating a 6-MHA SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrate
-
6-Mercapto-1-hexanol (6-MHA)
-
Absolute ethanol (B145695) (200 proof)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Ultrapure water
-
Nitrogen gas
-
Clean glass or polypropylene (B1209903) containers
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes.[5]
-
Carefully remove the substrate and rinse thoroughly with ultrapure water, followed by a final rinse with absolute ethanol.[5]
-
Dry the substrate under a gentle stream of nitrogen gas. The cleaned substrate should be used immediately.[5]
-
-
Preparation of 6-MHA Solution:
-
Prepare a 1 mM solution of 6-MHA in absolute ethanol in a clean container.[5]
-
-
Self-Assembly:
-
Immediately immerse the clean, dry gold substrate into the 6-MHA solution.
-
Seal the container and allow the self-assembly to proceed for 24-48 hours at room temperature to ensure a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Storage:
-
Store the 6-MHA functionalized substrate in a clean, dry environment (e.g., a desiccator) until use.[5]
-
Workflow for 6-MHA SAM Formation
Caption: A step-by-step workflow for 6-MHA SAM formation on a gold substrate.
Protocol 2: General Procedure for Blocking Non-Specific Binding
This protocol provides a general guideline for blocking a 6-MHA functionalized surface. The specific blocking agent, concentration, and incubation time should be optimized for your particular application.
Materials:
-
6-MHA functionalized substrate
-
Blocking agent (e.g., BSA, casein)
-
Appropriate buffer (e.g., Phosphate Buffered Saline - PBS)
-
Tweezers
Procedure:
-
Prepare Blocking Solution:
-
Prepare a solution of the chosen blocking agent in the appropriate buffer. A common starting concentration for BSA is 1% (w/v) in PBS.
-
-
Incubation:
-
Immerse the 6-MHA functionalized substrate in the blocking solution.
-
Incubate for a sufficient time to allow for surface coverage, typically 30-60 minutes at room temperature.
-
-
Rinsing:
-
Remove the substrate from the blocking solution.
-
Rinse the surface thoroughly with the assay buffer to remove any excess, unbound blocking agent.
-
-
Use in Assay:
-
The blocked surface is now ready for use in your experiment. It is best to use the surface immediately after blocking.
-
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of salts on protein-surface interactions: applications for column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 10. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Scaling Up 6-Mercaptohexanoic Acid Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the scaling up of 6-Mercaptohexanoic acid (6-MHA) synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols for larger-scale production, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: Scaling up 6-MHA synthesis from laboratory to pilot or industrial scale introduces several critical challenges. These primarily include:
-
Exothermic Reaction Management: The reaction is often exothermic, and improper heat dissipation in larger reactors can lead to temperature gradients, promoting side reactions and reducing product quality.
-
Mixing Efficiency: Achieving homogenous mixing in large vessels is more difficult, which can result in localized high concentrations of reactants, leading to the formation of impurities and a decrease in overall yield.
-
Impurity Profile Changes: Side reactions that are negligible at a small scale can become significant at a larger scale, leading to a more complex impurity profile and challenging purification processes.
-
Work-up and Purification: Isolating and purifying large quantities of 6-MHA can be complex, with an increased risk of disulfide formation during work-up and distillation.
Q2: What are the primary impurities formed during the synthesis of 6-MHA, especially at a larger scale?
A2: The most common impurity is the disulfide dimer, 6,6'-dithiodihexanoic acid, formed by the oxidation of the thiol group. Other potential impurities can arise from unreacted starting materials (e.g., 6-bromohexanoic acid) and byproducts from side reactions, which can be exacerbated by poor temperature control and inefficient mixing during scale-up.
Q3: How can I minimize the formation of the disulfide byproduct during synthesis and work-up?
A3: To minimize disulfide formation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. During the work-up, keeping the pH of the solution acidic (around pH 3-4) can help by protonating the free thiols, which limits their oxidation.[1] The use of a two-step process involving an isothiourea intermediate is also effective in circumventing the formation of unwanted disulfide byproducts.[2]
Q4: What are the recommended analytical techniques for monitoring reaction progress and assessing the purity of 6-MHA?
A4: A combination of chromatographic techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC with UV or mass spectrometric detection, is a powerful tool for monitoring the disappearance of starting materials, the formation of the product, and quantifying impurities.
-
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is suitable for analyzing the volatile components and can be used to determine the purity of the final product after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and for identifying major impurities.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the scale-up of 6-MHA synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation. |
| Poor Mixing: Inefficient stirring in a large reactor leads to poor mass transfer. | Optimize the stirring speed and consider using a more efficient agitator design (e.g., impeller) for the larger vessel.[3] | |
| Side Reactions: Formation of byproducts due to localized overheating. | Improve temperature control by ensuring efficient heat dissipation. For highly exothermic reactions, consider a semi-batch process with controlled addition of one of the reagents. | |
| Loss during Work-up: Product loss during extraction or purification steps. | Optimize the extraction procedure by adjusting the pH and solvent volumes. For purification, vacuum distillation at a reduced pressure is recommended to prevent thermal decomposition.[2] | |
| High Impurity Levels | Formation of Disulfides: Exposure to oxygen during the reaction or work-up. | Maintain an inert atmosphere throughout the process. During work-up, acidify the aqueous solution to a pH of 3-4 before extraction.[1] |
| Unreacted Starting Materials: Incomplete reaction or incorrect stoichiometry. | Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. Verify the molar ratios of the reactants. An optimal thiourea (B124793) to alkyl halide ratio is typically between 1.2:1 to 1.5:1.[2] | |
| Thermal Decomposition: Excessive temperature during the reaction or distillation. | Carefully control the reaction temperature. For purification, use vacuum distillation at a low pressure to reduce the boiling point of 6-MHA.[2] | |
| Inconsistent Batch Quality | Variable Raw Material Quality: Impurities in starting materials can affect the reaction outcome. | Use high-purity starting materials and establish clear specifications for all raw materials. |
| Lack of Process Control: Inconsistent reaction conditions between batches. | Implement strict process controls for critical parameters such as temperature, addition rates, and mixing speed. |
Experimental Protocols
Synthesis of this compound from 6-Bromohexanoic Acid and Thiourea (Lab Scale)
This protocol is a representative lab-scale synthesis.
Materials:
-
6-Bromohexanoic acid
-
Thiourea
-
1,4-Dioxane
-
Hydrochloric acid (dilute)
-
Dichloromethane
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromohexanoic acid in 1,4-dioxane.
-
Add thiourea to the solution (a molar ratio of approximately 1.2:1 to 1.5:1 of thiourea to 6-bromohexanoic acid is recommended).[2]
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Adjust the pH of the residue to 4 with dilute hydrochloric acid.[2]
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain this compound as a yellow oil.[2]
| Parameter | Value | Reference |
| Starting Material | 6-Bromohexanoic acid | [2] |
| Reagent | Thiourea | [2] |
| Solvent | 1,4-Dioxane | [2] |
| Temperature | 80°C | [2] |
| Reaction Time | 4 hours | [2] |
| Reported Yield | ~75% | [2] |
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting pathways, the following diagrams are provided.
Caption: A streamlined workflow for the laboratory synthesis of this compound.
Caption: A decision tree to diagnose and resolve issues of low yield during scale-up.
References
Technical Support Center: 6-Mercaptohexanoic Acid (6-MHA) Binding to Gold Surfaces
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effect of pH on the formation of 6-Mercaptohexanoic acid (6-MHA) self-assembled monolayers (SAMs) on gold surfaces.
Frequently Asked Questions (FAQs)
Q1: How does pH fundamentally affect the binding of this compound (6-MHA) to a gold surface? The primary binding mechanism of 6-MHA to gold is the strong, spontaneous coordination between the sulfur atom of the thiol group and the gold surface.[1] This initial chemisorption is the main driving force for SAM formation and is largely independent of pH. However, the pH of the solution critically influences the terminal carboxylic acid group (-COOH) of the 6-MHA molecule, which in turn affects the intermolecular interactions, packing density, and overall stability of the monolayer.[2]
Q2: What is the role of the pKa of 6-MHA's carboxylic acid group? The pKa of the carboxylic acid group in a packed monolayer is the pH at which approximately half of the groups are protonated (-COOH) and half are deprotonated (-COO⁻).
-
Below the pKa (Acidic pH, e.g., < 4): The carboxylic acid groups are predominantly protonated (-COOH). This neutral state minimizes electrostatic repulsion between adjacent molecules, which can lead to a more compact, and sometimes aggregated, monolayer due to hydrogen bonding.[2]
-
Above the pKa (Neutral to Basic pH, e.g., > 5): The groups are mostly deprotonated (-COO⁻), creating a negatively charged surface. The resulting electrostatic repulsion between adjacent molecules can lead to a more ordered, albeit potentially less dense, monolayer structure.
Q3: What is the optimal pH for forming a stable 6-MHA SAM on gold? While SAMs can form over a wide pH range (typically stable between pH 3-11), the optimal pH depends on the desired surface properties.[3] For a well-ordered, stable monolayer with a negatively charged surface (useful for many biosensor applications), formation is typically carried out in a neutral or slightly basic solution (pH 7-8). This ensures the carboxyl groups are deprotonated, promoting ordering through controlled electrostatic repulsion. Formation in highly acidic solutions may lead to less uniform layers due to aggregation.[2]
Q4: How does the surface charge of a 6-MHA SAM change with pH? The surface charge is directly dependent on the protonation state of the terminal carboxyl groups. At low pH (below the pKa), the surface is largely neutral. As the pH increases above the pKa, the surface becomes progressively more negative due to the deprotonation of the -COOH groups to -COO⁻. This can be quantitatively measured using techniques like zeta potential analysis.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Patchy Monolayer Formation
-
Question: My 6-MHA SAMs show high variability and poor surface coverage. What are the likely causes and how can I fix this?
-
Answer: This is a common issue that often points to problems with the substrate, the thiol solution, or the environment.[5]
-
Cause 1: Substrate Contamination: The gold surface must be exceptionally clean. Any organic residues or contaminants will inhibit the self-assembly process.
-
Solution: Implement a rigorous cleaning protocol. A common and effective method is cleaning with a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by extensive rinsing with ultrapure water and ethanol (B145695), and drying under a stream of nitrogen.[1] The cleaned substrate should be used immediately.[1]
-
-
Cause 2: Degraded Thiol Solution: The thiol group (-SH) in 6-MHA can oxidize over time to form disulfides (-S-S-), which do not bind as effectively to the gold surface.[5]
-
Cause 3: Incorrect pH: If the pH of the solution is too low, it can promote aggregation and prevent the formation of a uniform monolayer.[2]
-
Solution: Verify the pH of your 6-MHA solution. For most applications, a neutral pH is recommended. If using an aqueous or mixed solvent system, buffer the solution appropriately.
-
-
Issue 2: Poor Reproducibility Between Experiments
-
Question: I am getting different results (e.g., in electrochemical measurements or binding assays) even when I follow the same protocol. Why?
-
Answer: Poor reproducibility is often caused by subtle variations in environmental conditions or the experimental procedure.
-
Cause 1: Environmental Factors: Airborne contaminants, humidity, and temperature fluctuations can all impact the quality and consistency of the SAM.[5]
-
Solution: Perform the self-assembly process in a clean, dust-free environment. Using a dedicated clean area or a glove box can significantly improve reproducibility.[5] Ensure the incubation temperature is consistent across experiments.
-
-
Cause 2: Inconsistent Incubation Time: While self-assembly begins rapidly, the monolayer requires time to organize into a well-ordered structure.[7]
-
Solution: Standardize the incubation time. A period of 12-24 hours is generally recommended to allow the monolayer to reach a state of equilibrium, resulting in a more ordered and reproducible surface.[5]
-
-
Issue 3: Monolayer Instability or Desorption
-
Question: My sensor signal is drifting over time, suggesting the 6-MHA monolayer is not stable. How can I improve its stability?
-
Answer: Monolayer instability can occur, especially under harsh conditions or over extended periods.
-
Cause 1: Extreme pH: While generally stable, SAMs can be compromised at very high or very low pH values.[3]
-
Solution: Ensure that all subsequent experimental steps (e.g., binding assays, washes) are performed within a pH range of 3 to 11 to maintain the integrity of the gold-thiol bond.
-
-
Cause 2: Oxidative Environment: Exposure to air and certain chemicals can lead to the gradual oxidation and desorption of the thiol molecules.
-
Solution: After formation, store the SAM-modified substrates in a clean, dry, and inert environment, such as a desiccator backfilled with nitrogen.[1] Minimize the time between SAM preparation and use.
-
-
Quantitative Data Summary
The following table summarizes expected quantitative data for a well-formed 6-MHA monolayer on a gold surface. Values can vary based on the specific gold substrate (e.g., Au(111) vs. polycrystalline) and characterization technique.
| Parameter | Condition | Expected Value / Trend | Characterization Technique |
| Packing Density | N/A | ~4.5 molecules/nm² | X-ray Photoelectron Spectroscopy (XPS), Electrochemical Reductive Desorption |
| Ligand Footprint | N/A | ~0.22 nm²/molecule[8] | Nuclear Magnetic Resonance (NMR) Spectroscopy (on nanoparticles)[8] |
| Monolayer Thickness | N/A | ~0.8 - 1.2 nm | Ellipsometry, Atomic Force Microscopy (AFM) |
| Zeta Potential | pH > pKa | Becomes more negative as pH increases | Zeta Potential Analyzer |
| pH < pKa | Close to neutral | Zeta Potential Analyzer | |
| Water Contact Angle | pH > pKa (Deprotonated) | Lower angle (more hydrophilic) | Contact Angle Goniometry |
| pH < pKa (Protonated) | Higher angle (more hydrophobic) | Contact Angle Goniometry |
Note: Some values are based on similar molecules like 11-mercaptoundecanoic acid (MUA) due to the availability of published data.[8]
Experimental Protocols
Protocol 1: Cleaning of Gold Substrates
Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always handle it with extreme care inside a chemical fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Always add the peroxide to the acid.
-
Prepare Piranha Solution: In a clean glass beaker inside a fume hood, slowly and carefully add one part 30% hydrogen peroxide (H₂O₂) to three parts concentrated sulfuric acid (H₂SO₄).[1]
-
Substrate Immersion: Using acid-resistant tweezers, carefully immerse the gold substrate into the freshly prepared Piranha solution for 5-10 minutes.[1]
-
Rinsing: Remove the substrate and rinse it extensively with ultrapure (18.2 MΩ·cm) water.
-
Final Rinse and Drying: Rinse the substrate with absolute ethanol and dry it completely under a gentle stream of high-purity nitrogen or argon gas.[1]
-
Immediate Use: The cleaned substrate should be used for SAM formation immediately to prevent recontamination from the atmosphere.[1]
Protocol 2: Formation of 6-MHA Self-Assembled Monolayer
-
Prepare Thiol Solution: Prepare a 1 mM solution of 6-MHA in absolute ethanol. For example, to make 10 mL, dissolve the appropriate mass of 6-MHA in 10 mL of ethanol in a clean glass vial.[1] Sonicate briefly if needed to ensure it is fully dissolved.
-
Substrate Incubation: Place the clean, dry gold substrate in a suitable container, such as a petri dish or vial.[5]
-
SAM Formation: Completely cover the substrate with the 1 mM 6-MHA solution. Seal the container with parafilm to prevent solvent evaporation and contamination.[5]
-
Incubation: Incubate at room temperature for 12-24 hours in a dark, vibration-free location.[5] Longer incubation times generally lead to more ordered monolayers.[6]
-
Rinsing: After incubation, remove the substrate from the thiol solution with clean tweezers. Rinse it thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules.[1][5]
-
Drying: Dry the functionalized substrate under a gentle stream of high-purity nitrogen gas.[1]
-
Storage: The SAM-modified substrate is now ready for use or can be stored in a clean, dry, inert environment (e.g., a nitrogen-filled desiccator) until needed.[1]
Visualizations
Caption: Effect of pH on the surface chemistry of a 6-MHA monolayer on gold.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the Interaction of Gold Nanoparticles with DNA and Application in the Detection of Human p53 Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison: 6-Mercaptohexanoic Acid vs. 11-Mercaptoundecanoic Acid for Biosensor Development
For researchers, scientists, and drug development professionals, the selection of a surface modification agent is a critical step in the fabrication of high-performance biosensors. The choice between short-chain and long-chain alkanethiols, such as 6-Mercaptohexanoic acid (6-MHA) and 11-mercaptoundecanoic acid (11-MUA), can significantly impact a biosensor's sensitivity, stability, and overall performance. This guide provides a comprehensive comparison of these two widely used thiol compounds, supported by experimental data and detailed protocols to aid in making an informed decision for your specific application.
The fundamental difference between 6-MHA and 11-MUA lies in the length of their alkyl chains, which dictates the properties of the self-assembled monolayer (SAM) formed on a gold surface. 11-MUA, with its longer 11-carbon chain, typically forms more stable and densely packed monolayers due to increased van der Waals interactions between the alkyl chains. This can lead to a more robust and well-organized surface for biomolecule immobilization. Conversely, the shorter 6-carbon chain of 6-MHA results in a less ordered SAM, which can offer better accessibility for target analytes to the immobilized bioreceptors.
Performance Characteristics at a Glance
The decision between 6-MHA and 11-MUA often involves a trade-off between stability and accessibility. The following table summarizes the key performance characteristics based on available experimental data.
| Feature | This compound (6-MHA) | 11-Mercaptoundecanoic Acid (11-MUA) | Key Considerations |
| Alkyl Chain Length | 6 carbons | 11 carbons | Longer chains generally lead to more ordered and stable SAMs. |
| SAM Stability | Lower | Higher | 11-MUA forms more robust monolayers due to stronger intermolecular forces. |
| Bioreceptor Accessibility | Potentially Higher | Potentially Lower | The less dense packing of 6-MHA may improve access to the recognition sites. |
| Electron Transfer | Faster | Slower | Shorter chain length facilitates more efficient electron transfer in electrochemical biosensors. |
| Non-Specific Binding | May be higher due to potential defects in the SAM | Generally lower due to a more densely packed monolayer | The quality of the SAM is crucial in minimizing non-specific interactions. |
Quantitative Performance Data
Direct head-to-head comparisons of biosensors fabricated with pure 6-MHA and 11-MUA SAMs are not abundant in the literature. However, by compiling data from various studies, we can get an indication of their performance in different biosensor formats.
| Biosensor Parameter | This compound (or similar short-chain thiols) | 11-Mercaptoundecanoic Acid | Reference |
| Analyte | Nucleic Acids (using 6-mercaptohexanol) | Benzo[a]pyrene | [1][2] |
| Limit of Detection (LOD) | 1.19 nM | 5.6 ng/mL | [1][2] |
| Linear Range | 5 nM to 120 nM | 4–140 ng/mL | [1][2] |
| Analyte | - | α-synuclein oligomer | [3] |
| Limit of Detection (LOD) | - | 11 pM | [3] |
| Linear Range | - | 10–100 pM | [3] |
| Analyte | - | p53 gene mutation | [1] |
| Limit of Detection (LOD) | - | 2.2 fM | [1] |
| Linear Range | - | 1 fM to 100 nM | [1] |
Note: The performance of a biosensor is highly dependent on the specific bioreceptor, target analyte, and detection method used. The data above should be considered as indicative rather than a direct comparison of the two molecules under identical conditions.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involved in the fabrication of biosensors using 6-MHA and 11-MUA.
Protocol 1: Formation of a Self-Assembled Monolayer (SAM)
This protocol outlines the steps for modifying a gold electrode with either 6-MHA or 11-MUA.
Materials:
-
Gold-coated substrate (e.g., electrode, SPR chip)
-
This compound (6-MHA) or 11-mercaptoundecanoic acid (11-MUA)
-
Absolute Ethanol (B145695)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ) or other suitable cleaning agent
-
Ultrapure water
-
Nitrogen gas
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 1-2 minutes (Caution: Piranha solution is extremely corrosive and should be handled with appropriate safety precautions).
-
Thoroughly rinse the substrate with ultrapure water and then with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of either 6-MHA or 11-MUA in absolute ethanol.
-
Immediately immerse the cleaned and dried gold substrate into the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to allow for the formation of a well-ordered SAM.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the SAM-modified substrate under a gentle stream of nitrogen gas.
-
Protocol 2: Covalent Immobilization of Proteins via EDC/NHS Chemistry
This protocol describes the activation of the carboxyl-terminated SAM and the subsequent covalent attachment of a protein (e.g., an antibody).
Materials:
-
SAM-modified gold substrate (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Immobilization Buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Protein to be immobilized (in Immobilization Buffer)
-
Blocking solution (e.g., 1 M ethanolamine, pH 8.5)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.
-
Immerse the SAM-modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature.
-
Rinse the activated substrate with Immobilization Buffer.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Blocking of Unreacted Sites:
-
Remove the substrate from the protein solution and immerse it in the blocking solution for 10-15 minutes to deactivate any remaining active ester groups.
-
-
Final Washing:
-
Wash the substrate thoroughly with Wash Buffer to remove any non-covalently bound protein.
-
The biosensor is now ready for use or storage.
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for biosensor fabrication using either 6-MHA or 11-MUA.
References
- 1. Investigating the effect of 6-mercaptohexanol on the performance of a biosensor based on nanosurface energy transfer between gold nanoparticles and quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oriented immobilization of antibodies onto the gold surfaces via their native thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Application of Bionanosensors for the Analysis of Heavy Metals in Aquatic Environments | MDPI [mdpi.com]
A Researcher's Guide to Characterizing 6-Mercaptohexanoic Acid Self-Assembled Monolayers
For researchers, scientists, and drug development professionals, the precise characterization of 6-Mercaptohexanoic acid (6-MHA) self-assembled monolayers (SAMs) is critical for the development of robust and reliable applications, from biosensors to drug delivery systems. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your research needs.
The functionalization of surfaces with 6-MHA SAMs imparts a hydrophilic character due to the terminal carboxylic acid groups, enabling the covalent immobilization of biomolecules and influencing interfacial properties. A comprehensive understanding of the structure, composition, and integrity of these monolayers is paramount for ensuring reproducibility and optimal performance. This guide explores a suite of surface-sensitive techniques that provide complementary information on 6-MHA SAMs.
Comparative Analysis of Characterization Techniques
The selection of a characterization technique depends on the specific properties of the 6-MHA SAM that need to be elucidated. The following table summarizes the quantitative data that can be obtained from various common analytical methods.
| Technique | Parameter Measured | Typical Values for 6-MHA SAMs on Gold | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical State | S 2p (Au-S) ~162 eV, C 1s ~285 eV, O 1s ~532 eV | Provides quantitative elemental composition and information on chemical bonding. Can estimate monolayer thickness. | Requires high vacuum. May induce X-ray damage to the monolayer. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Molecular Orientation & Functional Groups | ν(C=O) ~1720 cm⁻¹, νₐ(CH₂) ~2920 cm⁻¹, νₛ(CH₂) ~2850 cm⁻¹ | Non-destructive. Provides information on the conformational order of the alkyl chains and the state of the carboxylic acid terminus. | Relatively low sensitivity for thin monolayers. |
| Contact Angle Goniometry | Surface Wettability | Advancing contact angle with water: ~35° - 50° | Simple, rapid, and sensitive to the outermost surface layer. | Highly sensitive to surface contamination and roughness. Provides macroscopic information. |
| Electrochemical Methods (e.g., Cyclic Voltammetry) | Surface Coverage & Electrochemical Properties | ~7.6 x 10⁻¹⁰ mol/cm² (or ~96% of theoretical maximum) | Highly sensitive for determining surface coverage on conductive substrates. Can probe the barrier properties of the monolayer. | Limited to conductive substrates. The measurement process (reductive desorption) is destructive. |
| Quartz Crystal Microbalance (QCM) | Mass Adsorption | Can be used to determine surface coverage in real-time. | Real-time, label-free measurement of mass changes during SAM formation. | Sensitive to changes in viscosity and density of the liquid, which can complicate data interpretation. |
| Atomic Force Microscopy (AFM) | Surface Topography & Roughness | RMS Roughness: ~0.25 - 1.2 nm | High-resolution imaging of surface morphology and defects. Can be performed in liquid. | Tip can damage the soft monolayer. Image can be subject to artifacts. |
| Scanning Tunneling Microscopy (STM) | Molecular Packing & Arrangement | (√3×√3)R30° lattice on Au(111) | Atomic/molecular resolution imaging. | Requires a conductive substrate and can be destructive to the SAM. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Prepare 6-MHA SAM on a clean, flat gold substrate by immersion in a 1-10 mM ethanolic solution of 6-MHA for at least 24 hours. Rinse thoroughly with ethanol (B145695) and deionized water, then dry under a stream of nitrogen.
-
Instrumentation: Use a monochromatic Al Kα X-ray source.
-
Data Acquisition: Acquire a survey spectrum to identify all elements present on the surface. Perform high-resolution scans of the C 1s, O 1s, S 2p, and Au 4f regions. The take-off angle can be varied to probe different depths of the sample.
-
Data Analysis: Use appropriate software to perform peak fitting and determine the binding energies and atomic concentrations of the elements. The thickness of the SAM can be estimated from the attenuation of the Au 4f signal.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Sample Preparation: Prepare the 6-MHA SAM on an infrared-transparent gold-coated substrate (e.g., silicon or zinc selenide).
-
Instrumentation: Use an FTIR spectrometer equipped with a specular reflectance or attenuated total reflection (ATR) accessory. A p-polarized infrared beam at a grazing incidence angle (e.g., 80°) is optimal for surface sensitivity on reflective substrates.
-
Data Acquisition: Collect a background spectrum of a bare gold substrate. Then, collect the sample spectrum. Typically, several hundred to a thousand scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic vibrational bands of the 6-MHA molecule. The position and shape of the methylene (B1212753) stretching bands can provide information about the conformational order of the alkyl chains.
Contact Angle Goniometry
-
Sample Preparation: Use a freshly prepared 6-MHA SAM on a gold substrate.
-
Instrumentation: Use a contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.
-
Measurement: Place a droplet (typically 1-5 µL) of high-purity water on the SAM surface. Slowly increase the volume of the droplet to measure the advancing contact angle, and then decrease the volume to measure the receding contact angle.
-
Data Analysis: Analyze the captured image of the droplet to determine the angle at the three-phase (solid-liquid-vapor) contact line. Report both advancing and receding angles, as the difference (hysteresis) provides information about surface heterogeneity and roughness.
Electrochemical Reductive Desorption
-
Sample Preparation: Prepare the 6-MHA SAM on a gold working electrode.
-
Instrumentation: Use a potentiostat with a three-electrode setup (working, counter, and reference electrodes).
-
Measurement: In a deaerated alkaline solution (e.g., 0.1 M KOH), perform cyclic voltammetry, scanning the potential to negative values (e.g., from 0 V to -1.2 V vs. Ag/AgCl). The reductive desorption of the thiol from the gold surface will produce a characteristic peak in the voltammogram.
-
Data Analysis: Integrate the charge under the desorption peak to determine the total charge (Q) associated with the removal of the SAM. The surface coverage (Γ) can be calculated using the equation: Γ = Q / (nFA), where n is the number of electrons transferred per molecule (n=1 for thiol desorption), F is the Faraday constant, and A is the electrode area.
Quartz Crystal Microbalance (QCM)
-
Sample Preparation: Use a gold-coated QCM sensor. Establish a stable baseline frequency in the solvent (e.g., ethanol).
-
Measurement: Introduce the 6-MHA solution into the QCM chamber and monitor the change in resonant frequency and dissipation in real-time as the SAM forms. After the frequency stabilizes, rinse with fresh solvent to remove any non-adsorbed molecules.
-
Data Analysis: Use the Sauerbrey equation (for rigid films) to relate the change in frequency (Δf) to the adsorbed mass (Δm): Δm = -C * Δf / n, where C is the sensitivity constant of the crystal and n is the overtone number. The surface coverage can then be calculated by dividing the adsorbed mass by the molar mass of 6-MHA and the sensor area.
Atomic Force Microscopy (AFM)
-
Sample Preparation: Use a freshly prepared 6-MHA SAM on a smooth gold substrate.
-
Instrumentation: Use an AFM operating in tapping mode or contact mode. Tapping mode is generally preferred for soft samples to minimize damage.
-
Imaging: Scan the surface with an appropriate AFM tip. Acquire images of the topography and phase signals.
-
Data Analysis: Analyze the topography image to determine the root-mean-square (RMS) roughness of the surface. The phase image can provide information about variations in surface properties.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the characterization process.
A Comparative Guide to Alternatives for 6-Mercaptohexanoic Acid in Gold Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of gold nanoparticles (AuNPs) is a critical step in their application for drug delivery, diagnostics, and targeted therapies. 6-Mercaptohexanoic acid (6-MHA) has been a widely used ligand due to its terminal carboxylic acid group, which allows for further conjugation, and its thiol group, which forms a stable bond with the gold surface. However, the ever-evolving landscape of nanomedicine demands ligands with enhanced properties, such as improved stability in physiological media, reduced non-specific protein adsorption, and tailored surface charges. This guide provides an objective comparison of prominent alternatives to 6-MHA, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal ligand for their specific application.
Performance Comparison of Ligands
The choice of a capping ligand significantly influences the physicochemical properties and biological behavior of AuNPs. This section compares 6-MHA with two major classes of alternative ligands: zwitterionic thiols and polyethylene (B3416737) glycol (PEG)-terminated thiols.
Physicochemical Properties
The hydrodynamic diameter and zeta potential are crucial parameters that dictate the stability and cellular interactions of AuNPs. The following table summarizes these properties for AuNPs functionalized with a carboxyl-terminated thiol (as a proxy for 6-MHA), a zwitterionic thiol, and a cationic thiol.
| Ligand Type | 2 nm Core AuNPs | 4 nm Core AuNPs | 6 nm Core AuNPs | |||
|---|---|---|---|---|---|---|
| Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | |
| COOH-terminated (6-MHA analogue) | 5.8 ± 0.4 | -35.4 ± 3.1 | 8.1 ± 0.6 | -38.2 ± 2.5 | 10.2 ± 0.8 | -40.1 ± 2.8 |
| Zwitterionic | 6.1 ± 0.5 | -2.5 ± 1.5 | 8.5 ± 0.7 | -1.8 ± 1.2 | 10.8 ± 0.9 | -1.1 ± 0.9 |
| Cationic (TTMA) | 6.0 ± 0.4 | +25.6 ± 2.1 | 8.3 ± 0.5 | +28.9 ± 2.3 | 10.5 ± 0.7 | +30.5 ± 2.6 |
Biocompatibility and Protein Adsorption
A critical challenge in the in vivo application of nanoparticles is the non-specific adsorption of proteins, which can lead to rapid clearance by the reticuloendothelial system and alter the nanoparticle's intended function. Zwitterionic and PEGylated surfaces are known to be highly resistant to protein fouling.
| Ligand Type | Protein Adsorption | Colloidal Stability in High Salt | Biocompatibility |
|---|---|---|---|
| This compound (6-MHA) | Moderate | Moderate | Good |
| Zwitterionic Thiols | Very Low | High | Excellent |
| PEGylated Thiols | Low to Very Low (depends on PEG length and density) | High | Excellent |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and functionalization of AuNPs. This section provides representative protocols for the functionalization of citrate-stabilized AuNPs with 6-MHA, a zwitterionic thiol, and a PEGylated thiol via ligand exchange.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of ~15-20 nm citrate-stabilized gold nanoparticles that serve as the precursor for ligand exchange reactions.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Sodium citrate (B86180) solution (1% w/v)
-
Ultrapure water
-
All glassware must be rigorously cleaned.
Procedure:
-
In a clean round-bottom flask, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 10 mL of 1% sodium citrate solution to the boiling HAuCl₄ solution.
-
The color of the solution will change from pale yellow to blue and then to a brilliant red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature. The resulting citrate-stabilized AuNPs can be stored at 4°C.
Protocol 2: Functionalization with this compound (6-MHA)
Materials:
-
Citrate-stabilized AuNPs (from Protocol 1)
-
This compound (6-MHA)
-
Methanol
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Phosphate buffered saline (PBS)
Procedure:
-
Prepare a 10 mM stock solution of 6-MHA in methanol.
-
To 10 mL of the citrate-stabilized AuNP solution, add the 6-MHA stock solution to a final concentration of 1 mM.
-
Adjust the pH of the solution to ~11 with the 1 M NaOH solution to deprotonate the carboxylic acid group.
-
Stir the mixture at room temperature for 24 hours to facilitate ligand exchange.
-
Purify the 6-MHA functionalized AuNPs by centrifugation (e.g., 12,000 x g for 30 minutes for ~20 nm particles).
-
Remove the supernatant and resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps at least three times to remove excess unbound ligands.
-
Resuspend the final pellet in the desired buffer for storage at 4°C.
Protocol 3: Functionalization with a Zwitterionic Thiol (e.g., Cysteine)
Materials:
-
Citrate-stabilized AuNPs (from Protocol 1)
-
L-Cysteine
-
Ultrapure water
-
Phosphate buffered saline (PBS)
Procedure:
-
Prepare a 10 mM aqueous stock solution of L-Cysteine.
-
To 10 mL of the citrate-stabilized AuNP solution, add the L-Cysteine stock solution to a final concentration of 1 mM.
-
Stir the mixture at room temperature for 24 hours.
-
Purify the cysteine-functionalized AuNPs by centrifugation (e.g., 12,000 x g for 30 minutes).
-
Remove the supernatant and resuspend the pellet in PBS.
-
Repeat the washing steps three times.
-
Resuspend the final product in PBS for storage.
Protocol 4: Quantification of Protein Adsorption (BCA Assay)
This protocol provides a method to quantify the amount of protein adsorbed onto the surface of functionalized AuNPs.[1]
Materials:
-
Functionalized AuNPs
-
Bovine Serum Albumin (BSA) as a model protein
-
Phosphate buffered saline (PBS)
-
Bicinchoninic acid (BCA) protein assay kit
Procedure:
-
Incubate a known concentration of functionalized AuNPs with a known concentration of BSA in PBS for 1 hour at room temperature.
-
Centrifuge the mixture to pellet the AuNPs with adsorbed protein.
-
Carefully collect the supernatant, which contains the unbound protein.
-
Quantify the protein concentration in the supernatant using the BCA assay according to the manufacturer's instructions.
-
The amount of adsorbed protein is the initial amount of protein minus the amount of unbound protein in the supernatant.
Visualizing Experimental Workflows and Biological Interactions
Experimental Workflow for Ligand Comparison
The following diagram illustrates a typical experimental workflow for comparing the performance of different ligands for AuNP functionalization.
Cellular Uptake Pathways of Functionalized Nanoparticles
The surface chemistry of AuNPs dictates their interaction with cells and the subsequent internalization pathways. The following diagram illustrates common endocytic pathways for functionalized nanoparticles.
References
A Comparative Guide to the Validation of Protein Immobilization on 6-MHA Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-mercaptohexanoic acid (6-MHA) self-assembled monolayers (SAMs) with alternative surface chemistries for protein immobilization. We delve into critical validation techniques and present supporting experimental data to facilitate informed decisions in the development of biosensors, immunoassays, and other protein-based platforms.
Introduction to Protein Immobilization on 6-MHA SAMs
Self-assembled monolayers (SAMs) of alkanethiols on gold surfaces offer a versatile and controlled method for immobilizing proteins. The terminal functional groups of the alkanethiols can be tailored to covalently bind proteins, ensuring their stability and proper orientation. This compound (6-MHA) is a popular choice for creating a reactive surface for protein conjugation due to its terminal carboxylic acid group. These carboxylic acid groups can be activated, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form stable amide bonds with primary amines (e.g., lysine (B10760008) residues) on the protein surface. This covalent attachment strategy is widely used for its simplicity and effectiveness.
Comparison of Surface Chemistries for Protein Immobilization
The choice of surface chemistry significantly impacts protein immobilization density, orientation, and the preservation of protein function. Below is a comparison of 6-MHA SAMs with common alternatives.
| Surface Chemistry | Principle of Immobilization | Key Advantages | Key Disadvantages | Typical Immobilization Density |
| 6-MHA + EDC/NHS | Covalent amide bond formation between surface carboxyl groups and protein amine groups. | Simple, well-established protocol; forms stable covalent bonds. | Random orientation of immobilized proteins; potential for protein denaturation due to chemical modification. | Moderate to High |
| NHS-ester Surfaces | Direct reaction of surface NHS esters with protein amine groups. | One-step reaction (no activation needed); high reactivity. | Susceptible to hydrolysis, requiring anhydrous conditions for storage and handling.[1] | High |
| Aldehyde-Hydrazide | Covalent hydrazone bond formation between surface aldehyde/hydrazide groups and corresponding groups on the protein. | Site-specific immobilization possible with engineered proteins; stable bond formation.[2] | Can require chemical modification of the protein or surface; reaction can be slower than NHS chemistry.[3] | Moderate to High |
| Streptavidin-Biotin | High-affinity non-covalent interaction between surface-immobilized streptavidin and biotinylated proteins. | Very high specificity and bond strength (one of the strongest non-covalent bonds).[4][5] | Requires biotinylation of the protein; streptavidin can be a large molecule, potentially causing steric hindrance. | High |
Validation of Protein Immobilization
Several techniques can be employed to validate and quantify the immobilization of proteins on 6-MHA and other functionalized surfaces.
Quantitative Analysis Techniques
| Technique | Principle | Information Obtained | Typical Values for Protein Monolayer |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Measures changes in resonance frequency and dissipation of a quartz crystal sensor upon mass adsorption.[6] | Adsorbed mass (ng/cm²), viscoelastic properties of the protein layer. | 100 - 500 ng/cm² |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the sensor surface upon molecular binding.[7] | Real-time binding kinetics (association/dissociation rates), affinity constants, and relative immobilized amount (Response Units - RU). | 1000 - 3000 RU |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition of the surface. | Elemental composition (e.g., nitrogen signal from protein), confirmation of covalent linkage, and layer thickness.[8] | Nitrogen atomic percentage of 5-15% |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibody-antigen interactions and an enzymatic reporter to detect and quantify the immobilized protein.[9][10] | Relative or absolute quantification of the immobilized and functionally active protein. | OD450 signal significantly above background |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Protocol 1: Preparation of 6-MHA SAMs on Gold
-
Substrate Preparation: Begin with a clean gold-coated substrate. Clean the substrate by sonication in ethanol (B145695) for 10 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
SAM Formation: Immerse the cleaned gold substrate in a freshly prepared 1 mM solution of this compound in ethanol.
-
Incubation: Allow the self-assembly process to proceed for at least 18-24 hours at room temperature in a sealed container to prevent contamination.
-
Rinsing: After incubation, thoroughly rinse the substrate with ethanol to remove non-chemisorbed thiols, followed by a final rinse with deionized water.
-
Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen.
Protocol 2: Protein Immobilization using EDC/NHS Chemistry
-
Activation of Carboxyl Groups: Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in a suitable buffer (e.g., MES buffer, pH 6.0). Immerse the 6-MHA SAM-coated substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Rinsing: Briefly rinse the activated substrate with the immobilization buffer (e.g., PBS, pH 7.4).
-
Protein Immobilization: Immediately immerse the activated substrate in a solution of the target protein (typically 0.1-1 mg/mL in immobilization buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking: To block any remaining active NHS-ester groups, immerse the substrate in a solution of 1 M ethanolamine (B43304) or 100 mM glycine, pH 8.5, for 15-30 minutes.
-
Final Rinsing: Rinse the substrate with the immobilization buffer and then with deionized water.
-
Drying: Dry the substrate under a gentle stream of nitrogen.
Protocol 3: Validation by Quartz Crystal Microbalance with Dissipation (QCM-D)
-
Baseline Establishment: Mount the 6-MHA functionalized gold-coated QCM-D sensor in the flow cell. Flow the immobilization buffer over the sensor surface until a stable baseline in frequency and dissipation is achieved.
-
Protein Adsorption: Introduce the protein solution into the flow cell and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the surface.
-
Rinsing: After the adsorption phase, switch back to the immobilization buffer to rinse away any loosely bound protein. The final stable change in frequency corresponds to the irreversibly adsorbed protein mass.
-
Data Analysis: Use the Sauerbrey equation to convert the change in frequency to the adsorbed mass per unit area. Analyze the change in dissipation to understand the viscoelastic properties of the immobilized protein layer. A rigid layer will have a small ΔD, while a soft, hydrated layer will have a larger ΔD.
Protocol 4: Validation by Surface Plasmon Resonance (SPR)
-
Ligand Immobilization: On a suitable SPR sensor chip (e.g., CM5 with a carboxymethylated dextran (B179266) matrix), perform the EDC/NHS activation of the carboxyl groups followed by the injection of the protein to be immobilized (the ligand). Aim for an immobilization level of 1000-3000 RU.[11]
-
Analyte Binding: After establishing a stable baseline with running buffer, inject the analyte (the binding partner of the immobilized protein) at various concentrations over the sensor surface.[12]
-
Kinetic Analysis: Monitor the association and dissociation phases in the sensorgram. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13]
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine-HCl) to remove the bound analyte, allowing for subsequent binding cycles.
Protocol 5: Validation by X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Prepare samples of the bare gold substrate, the 6-MHA SAM-coated substrate, and the protein-immobilized substrate.
-
Data Acquisition: Acquire survey scans to identify the elements present on the surface. Acquire high-resolution scans of the C 1s, O 1s, N 1s, and Au 4f regions.
-
Data Analysis: The appearance of a significant N 1s signal on the protein-immobilized sample confirms the presence of the protein.[8] The attenuation of the Au 4f signal can be used to calculate the thickness of the organic layers (SAM and protein).
Protocol 6: Validation by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Immobilization: Immobilize the target protein (antigen) on the 6-MHA functionalized surface of a 96-well plate using the EDC/NHS protocol.
-
Blocking: Block the remaining surface of the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Primary Antibody Incubation: Add a primary antibody specific to the immobilized antigen to the wells and incubate.
-
Secondary Antibody Incubation: Wash the wells and add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Substrate Addition: After another wash step, add a chromogenic substrate for the enzyme.
-
Detection: Measure the absorbance of the product at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of functionally active immobilized antigen.[9]
Visualizations
Caption: Experimental workflow for protein immobilization on 6-MHA surfaces and subsequent validation.
Caption: Chemical pathway for covalent immobilization of proteins on a 6-MHA functionalized gold surface.
References
- 1. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct site-specific immobilization of protein A via aldehyde-hydrazide conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Highly sensitive ELISA-based assay for quantifying protein levels in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
A Comparative Guide to Short-Chain vs. Long-Chain Thiol Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of effective bioconjugates, profoundly influencing their stability, efficacy, and pharmacokinetic profiles. Among the various bioconjugation strategies, the use of thiol-reactive linkers to target cysteine residues on proteins and other biomolecules is a widely adopted approach. A key consideration in the design of these linkers is their length. This guide provides an objective comparison of short-chain and long-chain thiol linkers, supported by experimental data, to inform the rational design of bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics.
The length of a thiol linker, often a polyethylene (B3416737) glycol (PEG) chain, is not merely a spacer but an active contributor to the bioconjugate's overall performance. The choice between a short or a long linker involves a trade-off between several key parameters. Shorter linkers may offer higher in vitro potency due to reduced steric hindrance, while longer linkers can enhance solubility, prolong circulation half-life, and reduce immunogenicity.[1][2]
Performance Comparison: Short-Chain vs. Long-Chain Thiol Linkers
The decision to employ a short or long-chain thiol linker is a nuanced one, requiring a careful balance of competing factors. The optimal choice is highly dependent on the specific antibody, the nature of the payload, and the therapeutic objective.[3]
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the impact of linker length on key performance metrics of bioconjugates.
Table 1: Effect of Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| Linker Length | Target Cell Line | IC50 (nM) | Fold Change in Potency (vs. Short/No PEG) | Reference |
| Short (e.g., PEG2-PEG4) | Various | Typically highest potency | - | [1] |
| Intermediate (e.g., PEG8-PEG12) | Various | Moderate potency | Slight decrease | [1] |
| Long (e.g., 4 kDa PEG) | NCI-N87 | ~22.5 | 4.5-fold reduction | [1] |
| Long (e.g., 10 kDa PEG) | NCI-N87 | ~112 | 22-fold reduction | [1] |
Table 2: Impact of Linker Length on Pharmacokinetics (PK) of Bioconjugates
| Linker Length | Bioconjugate Type | Circulation Half-Life (t½) | Clearance (CL) | Reference |
| Short (e.g., PEG2-PEG4) | ADC | Shorter | Faster | [1] |
| Intermediate (e.g., PEG8-PEG12) | ADC | Longer | Slower | [1] |
| Long (e.g., 10 kDa) | Affibody-MMAE Conjugate | 11.2-fold increase (vs. no PEG) | Significantly reduced | [1] |
Table 3: Influence of Linker Length on Physicochemical Properties
| Linker Length | Property | Observation | Reference |
| Short (e.g., < PEG8) | Solubility | Moderate increase in solubility | [4] |
| Aggregation | Can be effective at mitigating aggregation without added steric hindrance | [3] | |
| Long (e.g., ≥ PEG8) | Solubility | Significant improvement in solubility for hydrophobic payloads | [4] |
| Aggregation | Can sometimes lead to increased aggregation | [3] | |
| Immunogenicity | Reduces immunogenicity by masking epitopes | [2][5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of bioconjugates functionalized with different length thiol linkers.
Protocol 1: General Procedure for Thiol-Maleimide Bioconjugation
Objective: To conjugate thiol-reactive linkers of varying lengths to a protein (e.g., an antibody) containing available cysteine residues.
Materials:
-
Protein/Antibody in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Short-chain and long-chain maleimide-functionalized linkers
-
Reducing agent (e.g., TCEP, DTT) if disulfide bonds need to be reduced
-
Quenching solution (e.g., N-acetylcysteine)
-
Desalting column for purification
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds of the antibody using a suitable reducing agent to generate free thiol groups. Immediately purify the reduced antibody using a desalting column to remove the reducing agent.
-
Linker Preparation: Dissolve the maleimide-functionalized linkers in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: Add the linker solution to the protein solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to protein). Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[6]
-
Quenching the Reaction: Add a molar excess of a quenching solution to cap any unreacted maleimide (B117702) groups.[1]
-
Purification: Purify the bioconjugate using a desalting column or other appropriate chromatography method to remove excess linker and quenching reagent.
-
Characterization: Characterize the purified bioconjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugation.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To assess the in vitro potency of bioconjugates with different linker lengths.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
Bioconjugates with short and long linkers
-
Cell viability reagent (e.g., MTS, CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the bioconjugates and a control antibody. Add the diluted bioconjugates to the cells.
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits cell growth by 50%) for each bioconjugate.[2]
Protocol 3: Pharmacokinetic (PK) Study in an Animal Model
Objective: To evaluate the impact of linker length on the pharmacokinetic profile of a bioconjugate.
Materials:
-
Animal model (e.g., mice)
-
Bioconjugates with short and long linkers
-
Dosing and blood collection equipment
-
Analytical method for quantifying the bioconjugate in plasma (e.g., ELISA)
Procedure:
-
Dosing: Administer a single intravenous dose of each bioconjugate to a group of animals.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.[1]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[1]
Visualizing the Process and Rationale
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate thiol linker length is a critical decision in the design of bioconjugates. While longer linkers generally offer advantages in terms of solubility, stability, and pharmacokinetics, they may compromise in vitro potency due to steric hindrance.[2] Conversely, shorter linkers may provide higher potency but with less favorable pharmacokinetic profiles. The optimal linker length is therefore a balance of these properties and must be determined empirically for each specific bioconjugate. This guide provides a framework for making an informed decision based on a combination of quantitative data and established experimental protocols.
References
comparative study of different thiol compounds for surface modification
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of surfaces is a cornerstone of modern materials science, with profound implications for drug delivery, biosensing, and biocompatible coatings. Thiol-based chemistry offers a robust and versatile platform for tailoring the interfacial properties of various substrates, most notably gold and other noble metals. This guide provides an objective comparison of different thiol compounds for surface modification, supported by experimental data and detailed protocols to inform your research and development endeavors.
Overview of Thiol-Based Surface Modification
Thiol compounds, characterized by the presence of a sulfhydryl (-SH) group, readily form self-assembled monolayers (SAMs) on various metal surfaces. The strong affinity between sulfur and metals like gold results in the formation of a stable, covalent-like bond, providing a reliable anchor for introducing a wide range of chemical functionalities. The choice of the thiol compound is critical as it dictates the resulting surface properties, such as hydrophilicity, biocompatibility, and reactivity for subsequent bioconjugation.
This guide will focus on two primary categories of thiol compounds:
-
Alkanethiols with Diverse Functional Groups: Simple, straight-chain alkanethiols can be terminated with various functional groups (e.g., hydroxyl, carboxyl, amine) to impart specific chemical characteristics to the surface.
-
Poly(ethylene glycol) (PEG) Thiols: These compounds incorporate a PEG linker, which is renowned for its ability to resist non-specific protein adsorption, thereby enhancing the biocompatibility of the modified surface.
Furthermore, we will explore two powerful "click" chemistry approaches for surface functionalization: thiol-ene and thiol-yne reactions. These methods offer high efficiency and orthogonality, making them ideal for a variety of bio-conjugation and material science applications.
Comparative Performance Data
The following tables summarize key quantitative data for the characterization of surfaces modified with different thiol compounds. The data is synthesized from multiple sources and represents typical expected values.
Table 1: Comparison of Alkanethiol SAMs with Different Terminal Groups on Gold Surfaces
| Parameter | Cysteamine (Amine-terminated) | 2-Mercaptoethanol (Hydroxyl-terminated) | Thioglycolic Acid (Carboxyl-terminated) | 1-Dodecanethiol (Alkyl-terminated) |
| Primary Functional Group | Primary Amine (-NH₂) | Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Alkyl Chain (-CH₃) |
| Expected Water Contact Angle (°) | 40 - 50 | 30 - 40 | 20 - 30 | > 100 |
| Zeta Potential (mV) at pH 7.4 | Positive | Near-neutral to slightly negative | Negative | Near-neutral |
| Applications | Bioconjugation via amine chemistry, electrostatic interactions | Reduction of non-specific binding, further functionalization | Bioconjugation via EDC/NHS chemistry, pH-responsive surfaces | Hydrophobic coatings, lubrication |
| Colloidal Stability of Modified Gold Nanoparticles | Can induce aggregation | Can induce aggregation | Concentration-dependent; can enhance stability | Induces aggregation in aqueous media |
Note: The colloidal stability of gold nanoparticles after surface modification can be influenced by factors such as ligand concentration and ionic strength of the medium.
Table 2: Comparison of Thiol-PEG SAMs with Varying PEG Chain Lengths on Gold Surfaces
| Parameter | Thiol-PEG₃-Alcohol | Thiol-PEG₅-Alcohol | Thiol-PEG₆-Alcohol |
| Ellipsometric Thickness (Å) | ~15 - 20 | ~20 - 25 | ~25 - 30 |
| Water Contact Angle (°) | 30 - 40 | 25 - 35 | 20 - 30 |
| Protein Adsorption Resistance | Good | Excellent | Excellent |
Table 3: Comparison of Thiol-Ene and Thiol-Yne Click Reactions for Surface Functionalization
| Feature | Thiol-Ene Reaction | Thiol-Yne Reaction |
| Reactants | Thiol + Alkene | Thiol + Alkyne |
| Stoichiometry (Typical) | 1:1 (Thiol:Ene) | 1:1 for mono-adduct, 2:1 (Thiol:Yne) for di-adduct |
| Reaction Products | Single thioether | Mono-adduct (vinyl sulfide) or di-adduct (dithioether) |
| Reaction Rate | Generally very fast, often complete within minutes. | Can be slower than thiol-ene, especially for the second addition. |
| Reaction Efficiency | High yields, often quantitative. | High yields, but control over mono- vs. di-addition can be challenging. |
| **Oxygen Inhibition |
Performance Showdown: Evaluating Sensing Platforms for 6-MHA and its Analogs
A comparative guide for researchers, scientists, and drug development professionals on the performance of various sensing platforms for the detection of 6-mercapto-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (6-MHA) and its structural analog, 6-mercaptopurine (B1684380) (6-MP).
Due to a lack of available research on the direct detection of 6-MHA, this guide utilizes experimental data from its close structural analog, 6-mercaptopurine (6-MP), to provide a comparative performance evaluation across prominent sensing platforms. The purine (B94841) analog, 6-MP, shares the key mercapto-substituted heterocyclic core, making its detection methodologies and performance metrics a valuable proxy for understanding the potential analytical landscape for 6-MHA. This guide will delve into electrochemical, optical, and mass spectrometry-based sensing platforms, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable platform for their analytical needs.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the detection of 6-mercaptopurine (6-MP) on different sensing platforms. This data provides a baseline for estimating the potential performance for 6-MHA detection.
| Sensing Platform | Analyte | Limit of Detection (LOD) | Linear Range | Sample Matrix | Reference |
| Electrochemical Sensor | 6-Mercaptopurine | 0.03 µM | 0.05 - 400.0 µM | Not specified | [1] |
| Electrochemical Sensor | 6-Mercaptopurine | 0.15 µM | 0 - 50 µM | Not specified | [2] |
| Fluorescence Sensor | 6-Mercaptopurine | 1.98 x 10⁻⁸ M | 1.0 x 10⁻⁷ - 1.2 x 10⁻⁴ M | Not specified | [3] |
| LC-MS/MS | 6-Mercaptopurine | Not specified | 6.25 - 200.00 ng/mL | Human Plasma | [4] |
| LC-MS/MS | 6-Mercaptopurine | Not specified | 26 - 1000 ng/mL | Dried Blood Spots | [5][6] |
Detailed Experimental Protocols
Electrochemical Detection of 6-Mercaptopurine
This protocol is based on the work by an unspecified author, which details the use of a modified screen-printed graphite (B72142) electrode for the detection of 6-MP.[1]
Electrode Modification:
-
Prepare a nanocomposite of reduced graphene oxide (RGO), copper oxide (Cu₂O), and iron oxide (Fe₂O₃).
-
Disperse the RGO-Cu₂O/Fe₂O₃ nanocomposite in a suitable solvent.
-
Drop-cast the suspension onto the surface of a screen-printed graphite electrode (SPGE) and allow it to dry.
Electrochemical Measurement:
-
The modified electrode is used as the working electrode in a three-electrode system with a reference and counter electrode.
-
The measurement is performed in a phosphate (B84403) buffer solution (PBS) at pH 7.0.
-
Differential Pulse Voltammetry (DPV) is employed to record the electrochemical signal.
-
The oxidation peak current of 6-MP is measured and correlated to its concentration.
Optical (Fluorescence) Detection of 6-Mercaptopurine
The following protocol is a summary of a method for the fluorescent detection of 6-MP based on the use of gold nanoparticles.[3]
Sensor Preparation:
-
Synthesize fluorescent gold nanoparticles stabilized by a macromolecule.
Detection Principle:
-
The fluorescence of the gold nanoparticles is initially quenched.
-
In the presence of 6-mercaptopurine, the fluorescence is "turned on".
-
The intensity of the restored fluorescence is proportional to the concentration of 6-MP.
Measurement:
-
The fluorescence emission is measured at 640 nm.
-
A calibration curve is constructed by plotting the fluorescence intensity against the concentration of 6-MP standards.
Mass Spectrometry (LC-MS/MS) Detection of 6-Mercaptopurine
This protocol is a generalized procedure based on a method for the simultaneous determination of 6-MP and its metabolites in human plasma.[4]
Sample Preparation:
-
Plasma samples are subjected to solid-phase extraction (SPE) using a strong cation exchanger to isolate the analytes.
-
The extracted analytes are then reconstituted in a suitable solvent for LC-MS/MS analysis.
Chromatographic Separation:
-
A reverse-phase high-performance liquid chromatography (RP-HPLC) system is used.
-
Isocratic elution is performed with a mobile phase consisting of acetonitrile (B52724) and 0.1% aqueous formic acid (85:15 v/v).
-
The flow rate is maintained at 0.8 mL/min at 40 °C.
Mass Spectrometric Detection:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ionization mode is used.
-
Detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for 6-MP.
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for the detection of 6-mercaptopurine, which can be adapted for 6-MHA, on the different sensing platforms.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescence switch sensor for 6-mercaptopurine detection based on gold nanoparticles stabilized by biomacromolecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
A Comparative Guide to Validating the Stability of 6-Mercaptohexanoic Acid Functionalized Nanoparticles
For researchers, scientists, and drug development professionals, the stability of functionalized nanoparticles is a critical factor determining their efficacy and safety in biological applications. This guide provides an objective comparison of 6-Mercaptohexanoic acid (6-MHA) functionalized nanoparticles with common alternatives, supported by experimental data. Detailed methodologies for key stability-validating experiments are also presented to ensure reproducibility.
Comparative Stability Analysis
The stability of nanoparticles functionalized with 6-MHA is often compared against other surface coatings, such as citrate (B86180), polyethylene (B3416737) glycol (PEG), and other thiol-based ligands. The choice of functionalization agent significantly impacts the nanoparticle's resistance to aggregation in high ionic strength environments and varying pH, which are characteristic of biological systems.
Table 1: Comparison of Physicochemical Properties of Functionalized Gold Nanoparticles
| Functionalization | Nanoparticle Core | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Stability in High Salt (NaCl) |
| This compound (6-MHA) | Gold (AuNP) | ~15-25 nm (core ~13 nm)[1] | -30 to -50 mV[1] | < 0.3 | Moderate; aggregation can occur at high salt concentrations. |
| Citrate | Gold (AuNP) | ~13-15 nm (core ~13 nm)[1] | -30 to -50 mV[1] | < 0.2 | Low; prone to aggregation in biological media due to charge screening.[2][3] |
| m-PEG8-thiol | Gold (AuNP) | ~20-30 nm (core ~15 nm)[4] | ~ -1 mV[4] | < 0.2 | High; PEG layer provides steric hindrance, preventing aggregation.[2][3] |
| Amine-functionalized PEG | Iron Oxide | ~25-35 nm | Varies with pH | Low | High; stable in various biological media for extended periods.[2] |
| Carboxyl-functionalized PEG | Gold (AuNP) | Varies with PEG length | More negative than amine-PEG | Low | High; generally stable, though dissolution can be higher than citrate in some media.[5] |
Table 2: Influence of Environmental Factors on Nanoparticle Stability
| Functionalization | pH Stability | Stability in Biological Media (e.g., PBS, DMEM) |
| This compound (6-MHA) | Stable in neutral to alkaline pH; aggregation may occur at acidic pH near the pKa of the carboxylic acid group.[6] | Can show instability and aggregation over time, especially in media with high protein content. |
| Citrate | Prone to aggregation at acidic pH. | Generally unstable; readily aggregates in high salt and protein-containing media.[2][3] |
| m-PEG8-thiol | Stable over a wide pH range. | Excellent long-term stability in various biological media.[2][7] |
| Amine-functionalized PEG | Stable over a range of pH values. | Demonstrates excellent long-term stability in PBS, DMEM with FBS, and pure FBS.[2] |
| Carboxyl-functionalized PEG | Stable over a wide pH range. | Generally stable, but the extent of dissolution can be influenced by the specific medium.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of nanoparticle stability. The following are protocols for key experiments used to validate the stability of functionalized nanoparticles.
Protocol 1: Dynamic Light Scattering (DLS) for Hydrodynamic Size and Aggregation Monitoring
Objective: To measure the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles in various media to assess aggregation over time.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Disposable or quartz cuvettes
-
Functionalized nanoparticle suspension (e.g., 6-MHA functionalized AuNPs)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Prepare a dilute suspension of the functionalized nanoparticles in DI water, PBS, and the cell culture medium. The concentration should be optimized for the DLS instrument.
-
Filter the suspensions through a 0.22 µm syringe filter to remove any large aggregates or dust particles.
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Perform an initial measurement to determine the baseline hydrodynamic diameter and PDI.
-
Incubate the samples under the desired conditions (e.g., at 37°C) and take measurements at regular time intervals (e.g., 0, 1, 4, 24, and 48 hours) to monitor changes in size and PDI.
-
An increase in the hydrodynamic diameter and/or PDI over time indicates nanoparticle aggregation.
Protocol 2: UV-Vis Spectroscopy for Monitoring Plasmon Peak Shifts
Objective: To monitor changes in the localized surface plasmon resonance (LSPR) peak of plasmonic nanoparticles (e.g., gold or silver) as an indicator of aggregation.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Functionalized plasmonic nanoparticle suspension
-
Relevant buffer solutions (e.g., PBS, citrate buffer at different pH values)
Procedure:
-
Record the UV-Vis spectrum of the stable, dispersed nanoparticle suspension to establish the initial LSPR peak wavelength (λmax).
-
Induce aggregation by adding salt (e.g., NaCl to a final concentration of 100 mM) or by adjusting the pH of the solution.
-
Immediately after inducing aggregation, and at subsequent time points, record the UV-Vis spectrum.
-
A red-shift (shift to a longer wavelength) of the LSPR peak and a broadening of the peak are indicative of nanoparticle aggregation.[8] The color of the solution may also change from red to blue or purple for gold nanoparticles.
Protocol 3: Zeta Potential Measurement for Surface Charge Analysis
Objective: To measure the surface charge of the nanoparticles, which is a key indicator of electrostatic stability.
Materials:
-
Zeta potential analyzer with appropriate measurement cells (e.g., folded capillary cells)
-
Functionalized nanoparticle suspension
-
DI water or a low ionic strength buffer (e.g., 10 mM NaCl)
Procedure:
-
Prepare a dilute suspension of the nanoparticles in the chosen low ionic strength medium.
-
Ensure the pH of the suspension is recorded, as zeta potential is pH-dependent.
-
Inject the sample into the measurement cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and perform the measurement according to the manufacturer's instructions.
-
The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.
-
Nanoparticles with a zeta potential more negative than -30 mV or more positive than +30 mV are generally considered to have good electrostatic stability.
Protocol 4: Salt-Induced Aggregation Assay
Objective: To quantitatively assess the stability of nanoparticles in the presence of electrolytes.
Materials:
-
UV-Vis spectrophotometer or DLS instrument
-
Functionalized nanoparticle suspension
-
High concentration salt solution (e.g., 2 M NaCl in DI water)
-
DI water
Procedure:
-
Prepare a series of nanoparticle suspensions with increasing final salt concentrations (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 200 mM NaCl).
-
Incubate the samples for a defined period (e.g., 30 minutes) at a constant temperature.
-
Measure the hydrodynamic diameter using DLS or the UV-Vis spectrum for each salt concentration.
-
Plot the change in hydrodynamic diameter or the shift in λmax as a function of salt concentration.
-
The critical coagulation concentration (CCC) can be determined as the salt concentration at which significant aggregation begins to occur.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for stability validation.
Caption: Workflow for validating nanoparticle stability.
Caption: Workflow for the salt-induced aggregation assay.
References
- 1. Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pH-Dependent aggregation and pH-independent cell membrane adhesion of monolayer-protected mixed charged gold nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. profiles.ncat.edu [profiles.ncat.edu]
- 8. nanocomposix.com [nanocomposix.com]
Unveiling the Specificity of 6-MHA Modified Biosensors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a biosensor is paramount to ensuring accurate and reliable results. This guide provides a comprehensive comparison of the cross-reactivity of biosensors modified with 6-mercaptohexanoic acid (6-MHA), a common surface chemistry for immobilizing biorecognition molecules. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for evaluating and implementing 6-MHA based biosensing platforms.
Performance Against Interfering Substances: A Quantitative Comparison
The ability of a biosensor to distinguish its target analyte from other molecules in a complex sample is a critical performance metric. Cross-reactivity studies are essential to quantify this selectivity. Below is a summary of representative cross-reactivity data for biosensors utilizing a carboxyl-terminated self-assembled monolayer (SAM), analogous to 6-MHA, for bioreceptor immobilization.
| Biosensor Platform | Target Analyte | Interfering Substance | Concentration of Interferent | Cross-Reactivity (%) | Reference |
| Localized Surface Plasmon Resonance (LSPR) | Alpha-synuclein oligomer | Bovine Serum Albumin (BSA) | 1 µM | < 5% | [1] |
| Localized Surface Plasmon Resonance (LSPR) | Alpha-synuclein oligomer | Lysozyme | 1 µM | < 5% | [1] |
| Localized Surface Plasmon Resonance (LSPR) | Alpha-synuclein oligomer | Uric Acid | 1 µM | < 5% | [1] |
| Surface Plasmon Resonance (SPR) | Bovine Serum Albumin (BSA) | Transferrin | 7.50 nM | < 10% | [2] |
| Surface Plasmon Resonance (SPR) | Bovine Serum Albumin (BSA) | Hemoglobin | 7.50 nM | < 10% | [2] |
Delving into the Experimental Details
To ensure the reproducibility and validity of cross-reactivity findings, a detailed understanding of the experimental methodology is crucial. The following protocol outlines a typical workflow for assessing the specificity of a 6-MHA modified biosensor using Surface Plasmon Resonance (SPR).
Experimental Protocol: Cross-Reactivity Assessment of a 6-MHA Modified SPR Biosensor
1. Sensor Chip Preparation and Functionalization:
- A gold-coated SPR sensor chip is cleaned with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) to remove any organic contaminants. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
- The cleaned chip is then immersed in a solution of 6-MHA in ethanol (B145695) to allow for the formation of a self-assembled monolayer (SAM) on the gold surface. The carboxyl groups of the 6-MHA molecules will be oriented away from the surface.
- The terminal carboxyl groups of the 6-MHA are activated using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This activation step prepares the surface for the covalent immobilization of the biorecognition molecule (e.g., an antibody or aptamer).
- The specific bioreceptor for the target analyte is then introduced to the activated surface, where it forms a stable amide bond with the 6-MHA monolayer.
- Finally, any remaining activated carboxyl groups are deactivated by injecting a solution of ethanolamine (B43304) to prevent non-specific binding.
2. Binding Analysis:
- The functionalized sensor chip is placed in the SPR instrument, and a baseline is established by flowing a running buffer (e.g., phosphate-buffered saline, PBS) over the surface.
- The target analyte is injected at a known concentration, and the change in the SPR signal (measured in resonance units, RU) is monitored in real-time to observe the binding event.
- After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte.
- The surface is then regenerated using a solution (e.g., a low pH glycine (B1666218) buffer) to remove the bound analyte, allowing for subsequent experiments on the same surface.
3. Cross-Reactivity Testing:
- A panel of potential interfering substances is selected. These should include molecules that are structurally similar to the target analyte or are known to be present in high concentrations in the intended sample matrix.
- Each interfering substance is injected individually at a concentration typically higher than that of the target analyte.
- The SPR response to each interferent is recorded.
- The percentage of cross-reactivity is calculated using the following formula: Cross-Reactivity (%) = (Response to Interferent / Response to Target Analyte) * 100
Visualizing the Underlying Mechanisms
To further clarify the processes involved in a cross-reactivity study, the following diagrams, generated using the DOT language, illustrate the key workflows and signaling pathways.
Caption: Experimental workflow for a cross-reactivity study.
Caption: Signaling pathway of a 6-MHA modified biosensor.
References
- 1. Chitosan‐enhanced sensitivity of mercaptoundecanoic acid (MUA)‐ capped gold nanorod based localized surface plasmon resonance (LSPR) biosensor for detection of alpha‐synuclein oligomer biomarker in parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bovine serum albumin detection by using molecularly imprinted surface plasmon resonance sensors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Mercaptohexanoic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 6-Mercaptohexanoic acid (6-MHA) are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of 6-MHA and related waste materials. Adherence to these procedures is essential to minimize risks and comply with regulatory standards.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures in a well-ventilated area or a certified chemical fume hood.[1] This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile rubber. Gloves should be inspected before use and changed frequently.[4]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4]
-
Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH-approved respirator.[4]
Step-by-Step Disposal Plan
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][4][5] Under no circumstances should this chemical be discharged into drains or the environment.[2][4]
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all unused or waste this compound in a dedicated, properly labeled, and sealed container.[1] The container should be made of a material compatible with the chemical and stored in a well-ventilated, secondary containment area away from incompatible materials like oxidizing agents.[1]
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and pipette tips must be collected in a separate, clearly labeled, and sealed container for solid hazardous waste.[1]
2. Chemical Inactivation (Pre-treatment): For laboratories equipped and authorized to perform chemical pre-treatment, oxidation can be an effective method to neutralize the hazardous and odorous properties of mercaptans before final disposal.[6] This process converts mercaptans into less volatile and less harmful compounds.[6]
Experimental Protocol: Neutralization of this compound Waste
This protocol outlines the chemical oxidation of 6-MHA using sodium hypochlorite (B82951) (bleach).
Materials:
-
This compound waste
-
Standard laboratory bleach (5-8.25% sodium hypochlorite)
-
Large beaker or flask (at least twice the volume of the waste)
-
Stir bar and stir plate
-
pH indicator strips or a pH meter
-
Dilute sodium hydroxide (B78521) solution
Procedure:
-
Work in a Fume Hood: Place the beaker or flask containing the 6-MHA waste on a stir plate within a certified chemical fume hood.[6]
-
Begin Stirring: Add a stir bar to the waste and begin stirring.
-
pH Adjustment: Check the pH of the solution. The oxidation of mercaptans with hypochlorite is more effective in an alkaline solution (pH > 9). If necessary, adjust the pH by slowly adding a dilute solution of sodium hydroxide.[6]
-
Slow Addition of Oxidant: Slowly and in small increments, add the bleach solution to the stirring waste. The reaction can be exothermic, so the addition should be gradual to control the temperature.[4][6]
-
Reaction Time: Allow the solution to stir for at least one hour to ensure the reaction is complete.[6]
-
Verification of Neutralization:
-
Final Disposal: Once neutralization is confirmed, the treated waste must still be disposed of as hazardous waste in accordance with your institution's hazardous waste disposal procedures.[6] Transfer the treated solution to a properly labeled hazardous waste container.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Bleach Concentration | 5-8.25% Sodium Hypochlorite | [6] |
| Optimal pH for Oxidation | > 9 | [6] |
| Recommended Reaction Time | At least 1 hour | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Spill and Decontamination Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[2]
-
Containment: Use an inert absorbent material like vermiculite, sand, or earth to contain and absorb the spill.[7]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[1]
-
Decontamination: Decontaminate the spill area with a fresh 10% sodium hypochlorite (bleach) solution, allowing for a contact time of at least one hour.[1]
-
Rinsing: Thoroughly rinse the area with water and collect the rinse water for disposal as hazardous waste.[1]
For glassware decontamination, an initial rinse with a suitable solvent (e.g., ethanol) should be collected as hazardous waste. Subsequently, soaking the glassware in a 10% bleach solution for a minimum of 24 hours is recommended to ensure complete oxidation of any residual thiol.[1]
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.[7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
